molecular formula C10H10O4 B1315977 Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate CAS No. 214894-91-4

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

カタログ番号: B1315977
CAS番号: 214894-91-4
分子量: 194.18 g/mol
InChIキー: ZPKXULSJPDNOJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate (CAS 214894-91-4) is a high-value chemical building block central to medicinal chemistry and drug discovery research. Its 2,3-dihydro-1,4-benzodioxine scaffold is a privileged structure found in numerous biologically active molecules and therapeutic agents . This motif is significant in the development of compounds targeting a range of conditions; notable examples include the antihypertensive drug (R)-doxazosin, the antidepressant MKC-242, and selective α2C adrenergic receptor antagonists . Furthermore, derivatives containing the 1,4-benzodioxine system have been investigated for their anti-inflammatory properties as inhibitors of cyclooxygenase (COX) activity . More recently, this core structure has been identified as a tractable lead in the development of novel Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, which are a prominent class of anticancer drugs . The compound also serves as a critical intermediate in innovative synthetic pathways, including efficient enzymatic synthesis using engineered Candida antarctica lipase B (CALB) to produce optically pure 1,4-benzodioxane molecules, which are essential for studying the impact of absolute configuration on biological activity . This product is intended for use in laboratory research as a key synthetic precursor and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

特性

IUPAC Name

methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-10(11)7-3-2-4-8-9(7)14-6-5-13-8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKXULSJPDNOJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572218
Record name Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214894-91-4
Record name Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate" synthesis from 2,3-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a valuable scaffold in medicinal chemistry, from the readily available starting material, 2,3-dihydroxybenzoic acid. The synthesis involves a two-step process: an initial Fischer esterification followed by a Williamson ether synthesis to form the characteristic dihydro-1,4-benzodioxine ring.

I. Reaction Scheme and Data Summary

The synthesis proceeds through two key transformations:

  • Esterification: 2,3-dihydroxybenzoic acid is first converted to its methyl ester, Methyl 2,3-dihydroxybenzoate.

  • Cyclization: The resulting methyl ester undergoes a cyclization reaction with 1,2-dibromoethane to yield the final product, this compound.

A summary of the key quantitative data for each step is presented in the table below for easy reference and comparison.

StepReactionReagents & SolventsTemperature (°C)Time (h)Yield (%)
1Esterification2,3-dihydroxybenzoic acid, Methanol, Sulfuric acidReflux1285
2CyclizationMethyl 2,3-dihydroxybenzoate, 1,2-Dibromoethane, K₂CO₃, DMFReflux10Not Specified

II. Experimental Protocols

The following are detailed experimental methodologies for the key synthesis steps.

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate[1]

This procedure outlines the Fischer esterification of 2,3-dihydroxybenzoic acid.

Materials:

  • 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol)

  • Methanol (20 mL)

  • Concentrated Sulfuric acid (0.3 mL)

  • Ethyl acetate

  • Sodium carbonate solution

  • Magnesium sulfate

Procedure:

  • To a solution of 2,3-dihydroxybenzoic acid in methanol, add concentrated sulfuric acid at 5 °C.

  • Reflux the reaction mixture for 12 hours.

  • After cooling to room temperature, concentrate the mixture under vacuum.

  • Dissolve the resulting mass in ethyl acetate and wash it three times with sodium carbonate solution.

  • Dry the organic extract over magnesium sulfate and concentrate it under reduced pressure to obtain Methyl 2,3-dihydroxybenzoate as a white powder.

Yield: 0.278 g (85%)

Step 2: Synthesis of this compound[1]

This procedure describes the cyclization of Methyl 2,3-dihydroxybenzoate to form the target compound.

Materials:

  • Methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol)

  • 1,2-Dibromoethane (0.17 mL, 2.0 mmol)

  • Potassium carbonate (K₂CO₃) (0.304 g, 2.2 mmol)

  • Dimethylformamide (DMF) (5 mL)

  • Water

  • Ethyl acetate

Procedure:

  • Add 1,2-dibromoethane to a suspension of Methyl 2,3-dihydroxybenzoate and K₂CO₃ in dimethylformamide.

  • Stir the reaction mixture under reflux for 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is completely consumed, dilute the mixture with water and extract with ethyl acetate.

III. Reaction Workflow Visualization

The following diagram illustrates the two-step synthesis process from the starting material to the final product.

Synthesis_Workflow Start 2,3-Dihydroxybenzoic Acid Intermediate Methyl 2,3-dihydroxybenzoate Start->Intermediate Esterification FinalProduct This compound Intermediate->FinalProduct Cyclization Reagents1 Methanol, Sulfuric Acid Reagents2 1,2-Dibromoethane, K₂CO₃, DMF

Caption: Synthesis workflow for this compound.

Spectroscopic and Synthetic Profile of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

The synthesis of this compound can be achieved through a two-step process starting from 2,3-dihydroxybenzoic acid. The first step involves the esterification of the carboxylic acid, followed by a Williamson ether synthesis to form the dihydro-benzodioxine ring.

Experimental Protocol

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate (Compound 13)

To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, concentrated sulfuric acid (0.3 mL) is added at 5 °C.[1] The reaction mixture is then refluxed for 12 hours. After cooling to room temperature, the solvent is removed under vacuum. The resulting residue is dissolved in ethyl acetate and washed three times with a sodium carbonate solution. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield Methyl 2,3-dihydroxybenzoate as a white powder.[1]

Step 2: Synthesis of this compound (Compound 14)

A suspension of Methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and potassium carbonate (0.304 g, 2.2 mmol) is prepared in 5 mL of dimethylformamide. To this suspension, 1,2-dibromoethane (0.17 mL, 2.0 mmol) is added.[1] The reaction mixture is stirred under reflux for 10 hours. The completion of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate and the solvent is evaporated under reduced pressure to yield this compound.[1]

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Williamson Ether Synthesis A 2,3-dihydroxybenzoic acid C Methyl 2,3-dihydroxybenzoate A->C Reflux, 12h B Methanol, H₂SO₄ (cat.) B->C C_ref Methyl 2,3-dihydroxybenzoate E Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate C_ref->E DMF, Reflux, 10h D 1,2-Dibromoethane, K₂CO₃ D->E

Synthesis of this compound.

Spectroscopic Data

While direct experimental data for this compound is not provided in the reference literature, the following tables summarize the spectroscopic data for its immediate precursor, Methyl 2,3-dihydroxybenzoate, and a closely related derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide. This information allows for an informed prediction of the spectral characteristics of the target compound.

Spectroscopic Data of Precursor and Related Derivative
Compound Methyl 2,3-dihydroxybenzoate 2,3-dihydro-1,4-benzodioxine-5-carboxamide
¹H NMR (400 MHz, DMSO-d₆) δ 9.94 (s, 2H), 7.23 (dd, J = 8.0, 1.6 Hz, 1H), 7.04 (dd, J = 7.9, 1.6 Hz, 1H), 6.75 (t, J = 7.9 Hz, 1H), 3.88 (s, 3H)[1]δ 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, J = 7.9, 1.8 Hz, 1H), 6.98 (dd, J = 8.0, 1.7 Hz, 1H), 6.87 (t, J = 7.9 Hz, 1H), 4.37 – 4.35 (m, 2H), 4.28 – 4.26 (m, 2H)[1]
¹³C NMR (100 MHz, DMSO-d₆) Not Providedδ 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55[1]
Predicted Spectroscopic Data for this compound
Spectroscopic Technique Predicted Data
¹H NMR Aromatic protons are expected in the range of δ 6.8-7.4 ppm. The two methylene groups of the dioxine ring would likely appear as multiplets around δ 4.3-4.4 ppm. The methyl ester protons should be a singlet around δ 3.8-3.9 ppm.
¹³C NMR The carbonyl carbon of the ester is expected around δ 165-170 ppm. Aromatic carbons would appear in the δ 115-145 ppm region. The two methylene carbons of the dioxine ring are predicted to be in the δ 63-65 ppm range, and the methyl ester carbon around δ 52 ppm.
IR (Infrared Spectroscopy) A strong carbonyl (C=O) stretching band for the ester is expected around 1720-1740 cm⁻¹. C-O stretching bands for the ether and ester groups would likely be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching should appear around 3000-3100 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) would be expected at m/z = 194, corresponding to the molecular weight of the compound (C₁₀H₁₀O₄).

General Experimental Protocols for Spectroscopic Analysis

The following are general methodologies for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

  • Data Acquisition: Chemical shifts are reported in parts per million (ppm) relative to an internal standard, usually tetramethylsilane (TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the sample can be analyzed as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer is used to record the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹, and the positions of absorption bands are reported in wavenumbers (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.

  • Data Acquisition: The sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are detected. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Output Sample Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR GCMS GC-Mass Spectrometry Sample->GCMS NMR_Data Chemical Shifts (ppm) NMR->NMR_Data FTIR_Data Wavenumbers (cm⁻¹) FTIR->FTIR_Data MS_Data Mass-to-Charge Ratio (m/z) GCMS->MS_Data

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis protocols, and the biological activity of its derivatives, particularly focusing on the inhibition of Poly(ADP-ribose) polymerase 1 (PARP1).

Chemical Identity and Properties

This compound is a synthetic organic compound. Its core structure consists of a benzene ring fused to a 1,4-dioxane ring, with a methyl carboxylate group at position 5.

CAS Number: 214894-91-4[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueCompound
Molecular Formula C₁₀H₁₀O₄This compound
Molecular Weight 194.18 g/mol This compound
Melting Point Not availableThis compound
Boiling Point Not availableThis compound
Solubility Not availableThis compound
Melting Point 195.5-196.5 °C2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
Boiling Point 334.1 °C at 760 mmHg2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Synthesis and Derivatization

A detailed experimental protocol for the synthesis of this compound has been reported, which can be followed by its conversion to the biologically active amide derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide.

Experimental Protocol: Synthesis of this compound

This synthesis involves the reaction of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane.

Materials:

  • Methyl 2,3-dihydroxybenzoate

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A suspension of methyl 2,3-dihydroxybenzoate (1.0 equivalent) and potassium carbonate (1.1 equivalents) is prepared in dimethylformamide.

  • 1,2-Dibromoethane (1.0 equivalent) is added to the suspension.

  • The reaction mixture is stirred under reflux for 10 hours.

  • Reaction completion is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is diluted with water and extracted with ethyl acetate.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude product.

  • Purification is achieved through flash chromatography.

Experimental Protocol: Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide

The methyl ester is converted to the corresponding carboxamide via ammonolysis.

Materials:

  • This compound

  • 7N Ammonia in Methanol

  • Ethyl acetate

  • Water

Procedure:

  • This compound is dissolved in a 7N solution of ammonia in methanol.

  • The reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the mixture is subjected to an aqueous work-up with ethyl acetate.

  • The crude product is purified by flash chromatography to yield 2,3-dihydro-1,4-benzodioxine-5-carboxamide.

Biological Activity: PARP1 Inhibition

The carboxamide derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the role of PARP1 in the DNA damage response and the mechanism of its inhibition.

PARP1_Inhibition_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition DNA_Damage DNA Single-Strand Break PARP1_Activation PARP1 Activation DNA_Damage->PARP1_Activation PARylation Poly(ADP-ribosyl)ation (PAR) Synthesis PARP1_Activation->PARylation NAD+ to Nicotinamide Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair Apoptosis Cell Death (Apoptosis) Inhibitor 2,3-dihydro-1,4-benzodioxine- 5-carboxamide PARP1_Inhibition PARP1 Inhibition Inhibitor->PARP1_Inhibition PARP1_Inhibition->PARylation Blocks PARP1_Inhibition->Apoptosis in BRCA-deficient cells (Synthetic Lethality)

Caption: PARP1 Inhibition Pathway in DNA Repair.

Experimental Protocol: PARP1 Inhibition Assay

The inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide against PARP1 can be determined using a recombinant enzyme assay.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • NAD⁺ (Nicotinamide adenine dinucleotide)

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂)

  • 2,3-dihydro-1,4-benzodioxine-5-carboxamide (test compound)

  • 3-Aminobenzamide (positive control)

  • Detection reagents (e.g., anti-PAR antibody, HRP-conjugated secondary antibody, TMB substrate)

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Histone H1 is coated onto 96-well plates.

  • Reaction Setup: A reaction mixture containing assay buffer, activated DNA, and NAD⁺ is added to each well.

  • Compound Addition: The test compound and positive control are added to the wells at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Enzyme Addition: The reaction is initiated by adding recombinant PARP1 enzyme. The plate is incubated at room temperature.

  • Detection: The amount of poly(ADP-ribose) (PAR) produced is quantified using an ELISA-based method with an anti-PAR antibody.

  • Data Analysis: The IC₅₀ value, the concentration of inhibitor required to reduce PARP1 activity by 50%, is calculated. For 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a reported IC₅₀ value is 5.8 µM.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of the synthesis and the experimental workflow for evaluating the biological activity of the target compound and its derivative.

Synthesis_Workflow cluster_synthesis Synthesis Start Methyl 2,3-dihydroxybenzoate Reaction1 Reaction with 1,2-Dibromoethane (K2CO3, DMF, reflux) Start->Reaction1 Product1 Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate Reaction1->Product1 Reaction2 Ammonolysis (7N NH3 in Methanol) Product1->Reaction2 Product2 2,3-dihydro-1,4- benzodioxine-5-carboxamide Reaction2->Product2

Caption: Synthesis Workflow.

Assay_Workflow cluster_assay PARP1 Inhibition Assay Plate_Prep Prepare Histone-Coated 96-well Plate Reaction_Mix Add Reaction Mixture (Buffer, Activated DNA, NAD+) Plate_Prep->Reaction_Mix Add_Compound Add Test Compound & Controls Reaction_Mix->Add_Compound Start_Reaction Initiate with PARP1 Enzyme Add_Compound->Start_Reaction Incubation Incubate at RT Start_Reaction->Incubation Detection Detect PAR production (ELISA) Incubation->Detection Analysis Calculate IC50 Value Detection->Analysis

Caption: Experimental Workflow for PARP1 Assay.

References

An In-depth Technical Guide on the Physicochemical Properties of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a versatile intermediate in medicinal chemistry. The information is curated for researchers, scientists, and professionals involved in drug development, offering a consolidated resource for this compound's characteristics, synthesis, and potential biological relevance.

Chemical Identity and Properties

This compound is a member of the benzodioxane class of compounds, which are noted for their presence in biologically active molecules. The core structure, 2,3-dihydro-1,4-benzodioxine, is a key pharmacophore in various therapeutic agents. This compound, with the CAS Number 214894-91-4, possesses the following fundamental properties:

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[1][2]
Molecular Weight 194.18 g/mol [1][2]
Appearance White solid[3]
CAS Number 214894-91-4[4]

A search for experimentally determined melting and boiling points did not yield specific values for the 5-carboxylate isomer. However, related isomers and derivatives have reported melting points, such as 2,3-dihydro-1,4-benzodioxine-5-carboxamide with a melting point of 130–132 °C.[3]

Predicted Physicochemical Data

Computational models provide valuable estimates for several physicochemical parameters that are crucial for drug design and development.

PropertyPredicted ValueSource
XLogP3 1.7[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 2[1]
Exact Mass 194.05790880 Da[1]
Topological Polar Surface Area 44.8 Ų[1]
Heavy Atom Count 14[1]

Experimental Protocols

3.1. Synthesis of this compound

The synthesis of the title compound is a multi-step process, starting from 2,3-dihydroxybenzoic acid.[3]

Step 1: Esterification of 2,3-dihydroxybenzoic acid

  • To a solution of 2,3-dihydroxybenzoic acid (1.9 mmol) in methanol (20 mL), concentrated sulfuric acid (0.3 mL) is added at 5 °C.

  • The reaction mixture is refluxed for 12 hours and then cooled to room temperature.

  • The solvent is removed under vacuum. The resulting mass is dissolved in ethyl acetate and washed three times with a sodium carbonate solution.

  • The organic layer is dried over magnesium sulfate and concentrated under reduced pressure to yield methyl 2,3-dihydroxybenzoate.[3]

Step 2: Cyclization to form this compound

  • 1,2-Dibromoethane (2.0 mmol) is added to a suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) in dimethylformamide (5 mL).

  • The reaction mixture is stirred under reflux for 10 hours.

  • Completion of the reaction is monitored by Thin Layer Chromatography (TLC).

  • The mixture is then diluted with water and extracted with ethyl acetate.

  • The organic portion is dried over anhydrous magnesium sulfate and evaporated under reduced pressure to yield the final product.[3]

G A 2,3-Dihydroxybenzoic Acid B Methanol, H₂SO₄ (cat.) Reflux, 12h A->B C Methyl 2,3-dihydroxybenzoate B->C D 1,2-Dibromoethane, K₂CO₃ DMF, Reflux, 10h C->D E This compound D->E

Synthetic pathway for the target compound.

3.2. Hydrolysis and Amidation

The methyl ester can be further modified, for instance, into its corresponding carboxamide, which has shown biological activity.[3]

Step 1: Hydrolysis to 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

  • A mixture of the methyl ester (2.0 mmol), lithium hydroxide (4.0 mmol), and water (2 mL) in tetrahydrofuran (10 mL) is stirred at room temperature for 10 hours.

  • The solvent is removed under vacuum.

  • The reaction mixture is diluted with ethyl acetate and extracted with water.

  • The aqueous extract is acidified with 2N aqueous hydrochloric acid and then extracted with ethyl acetate (3 x 20 mL).[3]

Step 2: Conversion to 2,3-dihydro-1,4-benzodioxine-5-carboxamide

  • The resulting carboxylic acid can be converted to the carboxamide using a mixed-anhydride method.[3]

G A This compound B LiOH, H₂O, THF RT, 10h A->B C 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid B->C D Mixed-anhydride method C->D E 2,3-dihydro-1,4-benzodioxine-5-carboxamide D->E

Conversion of the methyl ester to the corresponding carboxamide.

Biological Relevance and Potential Signaling Pathways

The 2,3-dihydro-1,4-benzodioxine scaffold is a prominent feature in compounds with a wide range of biological activities.[5][6] While the direct biological activity of this compound is not extensively documented, its derivatives have shown significant interactions with biological targets.

Notably, the carboxamide derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP1).[3] PARP1 is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. The inhibitory activity of the carboxamide derivative suggests that the 5-substituted benzodioxane core can be a valuable scaffold for developing PARP1 inhibitors.[3] The carboxamide's enhanced hydrogen-bonding capacity is thought to improve its interaction with the enzyme's active site.[7]

Derivatives of the 2,3-dihydro-1,4-benzodioxine structure have also been investigated for anti-inflammatory properties.[8]

G cluster_0 Compound & Derivatives cluster_1 Biological Target & Pathway A Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate B Derivative (e.g., Carboxamide) A->B Chemical Modification C PARP1 Enzyme B->C Inhibition D DNA Damage Repair C->D Involvement in

Relationship between the compound, its derivatives, and a potential biological target.

Conclusion

This compound is a valuable chemical intermediate with favorable predicted physicochemical properties for drug development. Its synthesis is well-established, and its derivatives, particularly the corresponding carboxamide, have demonstrated potential as inhibitors of significant biological targets like PARP1. This technical guide provides a foundational understanding for researchers looking to utilize this compound in the design and synthesis of novel therapeutic agents. Further experimental validation of its physicochemical and biological properties is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide to Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. While its direct biological activities are not extensively documented, it serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Notably, it is a key precursor for the development of Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, a class of drugs with significant therapeutic potential in oncology. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis are provided, along with its role in the generation of bioactive compounds.

Introduction and Historical Context

The 1,4-benzodioxane scaffold, the core structure of the title compound, has been a subject of interest in chemical and pharmaceutical research for many decades. Derivatives of 2,3-dihydro-1,4-benzodioxin were being actively synthesized and investigated for their potential biological activities by the late 1980s. These early explorations paved the way for the development of a wide range of compounds with diverse therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValue
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Appearance White to light yellow crystal powder
CAS Number 214894-91-4
Melting Point 90-94 °C
Boiling Point (Predicted) 334.1±41.0 °C
Density (Predicted) 1.376±0.06 g/cm³
pKa (Predicted) 4.09±0.20

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 2,3-dihydroxybenzoic acid. This process involves an initial esterification followed by a cyclization reaction.

Synthetic Pathway

The overall synthetic scheme is depicted below:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Cyclization 2_3_dihydroxybenzoic_acid 2,3-Dihydroxybenzoic acid Methyl_2_3_dihydroxybenzoate Methyl 2,3-dihydroxybenzoate 2_3_dihydroxybenzoic_acid->Methyl_2_3_dihydroxybenzoate H₂SO₄, Methanol, Reflux Methyl_2_3_dihydroxybenzoate_2 Methyl 2,3-dihydroxybenzoate Target_Compound This compound Methyl_2_3_dihydroxybenzoate_2->Target_Compound 1,2-Dibromoethane, K₂CO₃, DMF, Reflux

Synthetic pathway for this compound.
Detailed Experimental Protocols

The following protocols are based on established synthetic methods.[1]

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate [1]

  • Materials:

    • 2,3-dihydroxybenzoic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ethyl acetate

    • Sodium carbonate solution

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • A solution of 2,3-dihydroxybenzoic acid in methanol is prepared.

    • A catalytic amount of concentrated sulfuric acid is added to the solution.

    • The reaction mixture is refluxed for 12 hours.

    • Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The resulting residue is dissolved in ethyl acetate and washed three times with sodium carbonate solution.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield Methyl 2,3-dihydroxybenzoate as a white powder.[1]

Step 2: Synthesis of this compound [1]

  • Materials:

    • Methyl 2,3-dihydroxybenzoate (from Step 1)

    • 1,2-Dibromoethane

    • Potassium carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • A suspension of Methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) is prepared in dimethylformamide (5 mL).[1]

    • 1,2-Dibromoethane (2.0 mmol) is added to the suspension.[1]

    • The reaction mixture is stirred under reflux for 10 hours.[1]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, the mixture is diluted with water and extracted with ethyl acetate.[1]

    • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the final product, this compound.[1]

Role in Drug Discovery and Development

The primary significance of this compound lies in its utility as a scaffold for the synthesis of more complex, biologically active molecules. Its derivatives have shown promise in various therapeutic areas.

Precursor to PARP1 Inhibitors

A notable application is in the synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide, a lead compound for the development of PARP1 inhibitors.[1] PARP1 is a key enzyme in the DNA damage repair pathway and is a validated target in cancer therapy.

G Target_Compound Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate Carboxylic_Acid 2,3-Dihydro-1,4- benzodioxine-5-carboxylic acid Target_Compound->Carboxylic_Acid Hydrolysis (LiOH) Carboxamide 2,3-Dihydro-1,4- benzodioxine-5-carboxamide (PARP1 Inhibitor Lead) Carboxylic_Acid->Carboxamide Amidation

Conversion of the title compound to a PARP1 inhibitor lead.

The carboxamide derivative has demonstrated inhibitory activity against PARP1, and further chemical modifications have led to the identification of even more potent inhibitors.[1]

Derivatives with Anti-inflammatory Activity

Derivatives of 2,3-dihydro-1,4-benzodioxin carboxylic acids have also been investigated for their anti-inflammatory properties. For instance, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid has shown potency comparable to ibuprofen in carrageenan-induced rat paw edema assays.[2] While this is a different regioisomer, it highlights the potential of the benzodioxin core in developing anti-inflammatory agents.

Biological Activity

There is limited direct evidence in the public domain regarding the intrinsic biological activity of this compound itself. Its primary role reported in the literature is that of a synthetic intermediate. The biological activities of its derivatives, however, are more extensively studied.

The table below summarizes the reported biological activities of key derivatives of the title compound.

DerivativeBiological ActivityKey Findings
2,3-Dihydro-1,4-benzodioxine-5-carboxamidePARP1 InhibitionIdentified as a lead compound for PARP1 inhibitors with an IC₅₀ of 5.8 μM. Further optimization led to compounds with significantly improved potency.[1]
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acidAnti-inflammatoryDemonstrated anti-inflammatory activity comparable to ibuprofen in in-vivo models.[2]
Various hydrazone derivatives of benzodioxane carboxylic acidEnzyme Inhibition, Anticancer, AntioxidantShowed a range of activities including inhibition of acetylcholinesterase, β-glucosidase, and peroxidase, as well as anticancer and antioxidant effects, depending on the specific substitutions.[3]

Conclusion

This compound is a versatile and valuable molecule in the field of medicinal chemistry. While its own pharmacological profile is not well-defined, its importance as a key building block for the synthesis of potent bioactive compounds, particularly PARP1 inhibitors, is well-established. The synthetic routes to this compound are efficient and allow for the production of a scaffold that can be readily functionalized to explore a wide range of biological targets. Future research may focus on further elucidating any intrinsic biological activity of the title compound or expanding its use in the synthesis of novel therapeutic agents for various diseases. This guide provides a foundational understanding of its history, synthesis, and application for researchers and professionals in drug discovery and development.

References

Navigating the Spectroscopic Landscape: A Guide to the ¹H and ¹³C NMR Characterization of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate." Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document presents a comprehensive analysis based on the closely related analogue, 2,3-dihydro-1,4-benzodioxine-5-carboxamide , supplemented with predicted values for the methyl ester functionality. This approach offers valuable insights for the identification and characterization of this and similar molecular scaffolds.

Molecular Structure and Atom Numbering

The structural formula of this compound is presented below, with atoms numbered to facilitate the assignment of NMR signals.

Caption: Molecular structure of this compound.

¹H NMR Spectral Data

The following table summarizes the ¹H NMR spectral data for the analogous compound, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, as reported in the literature.[1] A predicted chemical shift for the methyl protons of the target ester compound is also included for comparative purposes.

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H67.34dd7.9, 1.81H
H86.98dd8.0, 1.71H
H76.87t7.91H
H2, H34.37 - 4.26m-4H
-OCH₃ (predicted)~3.88s-3H

Note: The data for H6, H8, H7, H2, and H3 are for 2,3-dihydro-1,4-benzodioxine-5-carboxamide, which is expected to have a very similar aromatic and dihydrodioxin ring proton environment to the target molecule.[1] The chemical shift for the methyl ester protons is a typical predicted value.

¹³C NMR Spectral Data

The ¹³C NMR spectral data for 2,3-dihydro-1,4-benzodioxine-5-carboxamide are presented below.[1] Predicted chemical shifts for the carbonyl and methyl carbons of the target ester are also provided.

Carbon AtomChemical Shift (δ, ppm)
C=O (predicted)~166
C5a143.56
C8a141.91
C5123.64
C7122.27
C6120.41
C8119.53
C264.49
C363.55
-OC H₃ (predicted)~52

Note: The data for the aromatic and dihydrodioxin ring carbons are for 2,3-dihydro-1,4-benzodioxine-5-carboxamide.[1] The chemical shifts for the ester carbonyl and methyl carbons are typical predicted values.

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a compound such as this compound is detailed below.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference signal at 0.00 ppm.

  • The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Parameters:

    • Pulse Sequence: A standard single-pulse sequence is typically employed.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are generally sufficient for a sample of this concentration.

    • Spectral Width: A spectral width of approximately 12-16 ppm is used to cover the expected range of proton chemical shifts.

¹³C NMR Spectroscopy:

  • Instrument: The same high-field NMR spectrometer is used.

  • Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

    • Spectral Width: A spectral width of approximately 200-240 ppm is used to cover the full range of carbon chemical shifts.

Experimental Workflow

The logical flow of NMR analysis, from sample preparation to data interpretation, is illustrated in the following diagram.

A Sample Preparation B 1H NMR Data Acquisition A->B C 13C NMR Data Acquisition A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis & Interpretation D->E F Structure Elucidation E->F

Caption: A typical experimental workflow for NMR spectroscopic analysis.

References

Unveiling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mass spectrometric behavior of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a key intermediate in pharmaceutical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document outlines predicted fragmentation patterns, detailed experimental protocols, and visual workflows to facilitate the identification and characterization of this compound.

Introduction

This compound is a crucial building block in the synthesis of various biologically active molecules. Its structural integrity and purity are paramount for the efficacy and safety of the final pharmaceutical products. Mass spectrometry serves as a powerful analytical tool for its characterization, offering high sensitivity and structural elucidation capabilities. This guide explores the anticipated fragmentation pathways of this molecule under mass spectrometric analysis, providing a foundational understanding for its identification in complex matrices.

Predicted Mass Spectrometry Fragmentation

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a plausible fragmentation pathway can be predicted based on the well-established principles of mass spectrometry and the known behavior of its constituent functional groups: the aromatic methyl ester and the 2,3-dihydro-1,4-benzodioxine moiety.

Upon ionization, the molecular ion [M]•+ is expected to undergo a series of fragmentation events, primarily driven by the lability of the ester group and the stability of the resulting aromatic cations.

Table 1: Predicted Major Fragment Ions for this compound

m/z (Predicted)Ion StructureDescription of Neutral Loss
194[C₁₀H₁₀O₄]•+Molecular Ion
163[C₉H₇O₃]•+Loss of a methoxy radical (•OCH₃)
135[C₈H₇O₂]•+Loss of a methoxycarbonyl radical (•COOCH₃)
107[C₇H₇O]•+Subsequent loss of carbon monoxide (CO) from m/z 135
79[C₆H₇]•+Further fragmentation of the aromatic ring

The initial and most significant fragmentations are anticipated to occur at the ester functional group. The loss of the methoxy radical (•OCH₃), with a mass of 31 Da, would result in a prominent peak at m/z 163. [1]Alternatively, the cleavage of the entire methoxycarbonyl group (•COOCH₃), with a mass of 59 Da, would yield a stable acylium ion at m/z 135. [1]Subsequent loss of carbon monoxide (CO, 28 Da) from this ion is a common fragmentation pathway for aromatic acylium ions, leading to a fragment at m/z 107. [2]Fragmentation of the benzodioxine ring itself is less predictable without experimental data but would likely involve retro-Diels-Alder reactions or successive losses of small neutral molecules.

fragmentation_pathway M [M]•+ m/z = 194 F1 [M - •OCH₃]+ m/z = 163 M->F1 - •OCH₃ F2 [M - •COOCH₃]+ m/z = 135 M->F2 - •COOCH₃ F3 [C₇H₇O]+ m/z = 107 F2->F3 - CO

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

The following are generalized protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These should be optimized based on the specific instrumentation and analytical requirements.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like the target molecule.

Sample Preparation:

  • Dissolve a precise amount of the sample in a high-purity volatile solvent such as ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions as necessary to achieve a final concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).

  • If the sample matrix is complex, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering substances. [3] Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in split mode (e.g., 10:1 split ratio) to prevent column overloading. [3]* Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final hold: 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is advantageous for less volatile compounds or for analyses requiring higher sensitivity and specificity, particularly when coupled with tandem mass spectrometry (MS/MS).

Sample Preparation:

  • Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

  • Dilute to a final concentration appropriate for the instrument (e.g., 10-100 ng/mL).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation:

  • Liquid Chromatograph:

    • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 30% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan from m/z 100-500 for precursor ion identification. For quantitative analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and specificity. [4][5] * Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 325 °C.

    • Drying Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

Experimental and Analytical Workflow

The overall process for the mass spectrometric analysis of this compound follows a structured workflow from sample preparation to data interpretation.

workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing & Interpretation 溶解 Dissolution in Solvent 稀释 Serial Dilution 溶解->稀释 纯化 Purification (SPE/Filtration) 稀释->纯化 进样 Sample Injection 纯化->进样 分离 Chromatographic Separation (GC or LC) 进样->分离 电离 Ionization (EI or ESI) 分离->电离 检测 Mass Detection (Scan or SIM/MRM) 电离->检测 数据采集 Data Acquisition 检测->数据采集 谱图解析 Spectral Interpretation 数据采集->谱图解析 结构确认 Structural Confirmation 谱图解析->结构确认 报告 Reporting 结构确认->报告

Caption: General workflow for the mass spectrometry analysis of a target compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The predicted fragmentation patterns, coupled with the detailed experimental protocols, offer a robust starting point for the identification and characterization of this important pharmaceutical intermediate. Researchers are encouraged to adapt and optimize these methods to their specific analytical instrumentation and objectives.

References

Navigating the Solubility Landscape of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on inferred solubility characteristics derived from synthetic methodologies and the properties of analogous compounds. Furthermore, it offers detailed, standardized experimental protocols for determining the solubility of this and similar compounds, providing a robust framework for internal research and development.

Inferred Solubility Profile

The solubility of this compound can be inferred from solvents utilized in its synthesis and purification, as well as from data on structurally related benzodioxane derivatives. The presence of a methyl ester group is noted to generally enhance solubility in organic solvents.[1] Synthesis procedures for this compound frequently employ dimethylformamide (DMF) as a solvent and ethyl acetate for extraction, indicating good solubility in these media.[2] Based on data for similar structures, it is likely to be miscible with alcohols such as methanol and ethanol, while exhibiting low solubility in aqueous solutions.[3]

The following table summarizes the inferred qualitative solubility of this compound in common laboratory solvents. It is critical to note that these are estimations and should be confirmed by experimental data.

SolventSolvent TypeInferred SolubilityBasis of Inference
Dimethylformamide (DMF)Polar AproticSolubleUsed as a reaction solvent in its synthesis.[2]
Ethyl AcetatePolar AproticSolubleUsed as an extraction solvent in its synthesis.[2]
MethanolPolar ProticLikely Soluble/MiscibleInferred from related benzodioxane compounds.[3]
EthanolPolar ProticLikely Soluble/MiscibleInferred from related benzodioxane compounds.[3]
Dichloromethane (DCM)NonpolarLikely SolubleGeneral solvent for similar organic compounds.
AcetonePolar AproticLikely SolubleGeneral solvent for similar organic compounds.
WaterPolar ProticVery Slightly Soluble/InsolubleInferred from related benzodioxane compounds.[3]
HexanesNonpolarLikely Sparingly Soluble/InsolubleInferred from the polar nature of the compound.

Experimental Protocols for Solubility Determination

In the absence of established specific protocols for this compound, the following sections detail standardized methodologies for both qualitative and quantitative solubility assessment applicable to this compound.

I. Qualitative Solubility Screening

This initial screening provides a rapid assessment of solubility in a range of solvents.

Objective: To visually estimate the solubility of the compound in various solvents and classify it as soluble, partially soluble, or insoluble.

Materials:

  • This compound

  • Small test tubes or vials (e.g., 13x100 mm)

  • A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes)

  • Vortex mixer

  • Spatula

  • Graduated pipettes or micropipettes

Procedure:

  • Add approximately 10 mg of this compound to a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Cap the test tube and vortex the mixture vigorously for 30-60 seconds.

  • Allow the mixture to stand for at least 3 minutes and visually inspect for any undissolved solid.

  • If the solid has completely dissolved, the compound is classified as soluble .

  • If some solid remains but a significant portion has dissolved, it is classified as partially soluble .

  • If the solid appears largely unchanged, the compound is classified as insoluble .

  • Record the observations for each solvent.

II. Quantitative Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent(s) of high purity

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of the Suspension: Add an excess amount of this compound to a vial (e.g., 5-10 mg in 2 mL of solvent) to ensure that a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm). Allow the suspension to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure the solution is saturated.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification:

    • Prepare a series of standard solutions of the compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

    • Construct a calibration curve from the standard solutions (absorbance or peak area vs. concentration).

    • Determine the concentration of the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting: The solubility is reported in units such as mg/mL, g/100mL, or molarity (mol/L) at the specified temperature.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

G cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis (Shake-Flask) A Weigh Compound (10 mg) B Add Solvent (1 mL) A->B C Vortex for 60s B->C D Visual Inspection C->D E Classify Solubility (Soluble, Partially Soluble, Insoluble) D->E Decision Need Quantitative Data? E->Decision F Add Excess Compound to Solvent G Equilibrate in Shaker (24-72h) F->G H Filter Supernatant (0.22 µm) G->H I Analyze via HPLC/UV-Vis H->I J Calculate Concentration vs. Standards I->J End Reported Solubility Data J->End Start Start Solubility Assessment Start->A Decision->F Yes Decision->End No

Caption: Workflow for Solubility Determination.

G compound This compound C₁₀H₁₀O₄ MW: 194.18 g/mol solvents Polar Protic (e.g., Water, Methanol) Polar Aprotic (e.g., DMF, Acetone, Ethyl Acetate) Nonpolar (e.g., Hexanes, Toluene) compound->solvents 'Like Dissolves Like' Principle interactions Hydrogen Bonding Dipole-Dipole Van der Waals Forces solvents:f0->interactions:f0 solvents:f1->interactions:f1 solvents:f2->interactions:f2 solubility_outcome High Solubility (Polar Aprotic/Protic) Low Solubility (Nonpolar/Water) interactions->solubility_outcome

Caption: Factors Influencing Solubility.

References

The Versatile Scaffold: Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of therapeutic agents. Its unique conformational properties and synthetic tractability have made it an attractive starting point for designing potent and selective modulators of various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and structure-activity relationships of compounds derived from this versatile scaffold, with a focus on its applications in developing anti-inflammatory, neurological, anti-cancer, and anti-platelet agents.

Synthetic Strategies and Methodologies

The synthesis of the this compound scaffold and its derivatives typically involves a key cyclization step. A common and efficient method is the alkylation of a suitably substituted catechol derivative with 1,2-dihaloethane.

General Synthetic Protocol:

A widely employed synthetic route commences with the esterification of 2,3-dihydroxybenzoic acid. This is achieved by refluxing the acid in methanol with a catalytic amount of concentrated sulfuric acid to yield methyl 2,3-dihydroxybenzoate. The subsequent and crucial step is the cyclization to form the dihydro-1,4-benzodioxine ring. This is accomplished by reacting the methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) under reflux conditions.[1] The resulting this compound can then be further modified. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide, which can then be converted to various amides using standard peptide coupling reagents.[1]

G cluster_synthesis General Synthesis Workflow A 2,3-Dihydroxybenzoic Acid B Methyl 2,3-Dihydroxybenzoate A->B H2SO4, MeOH, Reflux C Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate B->C 1,2-Dibromoethane, K2CO3, DMF, Reflux D 2,3-Dihydro-1,4-benzodioxine- 5-carboxylic Acid C->D LiOH E Amide Derivatives D->E Amide Coupling Reagents G cluster_inflammation Inflammatory Signaling Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzodioxine_Derivatives 1,4-Benzodioxine Derivatives Benzodioxine_Derivatives->COX_Enzymes Inhibition G cluster_parp PARP1 Inhibition in DNA Repair DNA_Damage Single-Strand DNA Break PARP1 PARP1 DNA_Damage->PARP1 Activation DNA_Repair DNA Repair PARP1->DNA_Repair Cell_Death Cell Death PARP1->Cell_Death Inhibition leads to Benzodioxine_Derivatives Benzodioxine-5-carboxamide Derivatives Benzodioxine_Derivatives->PARP1 Inhibition

References

An In-depth Technical Guide to the 1,4-Benzodioxane Ring System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzodioxane scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry. Its unique structural and electronic properties have made it a versatile template for the design of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the 1,4-benzodioxane ring system, including its synthesis, chemical characteristics, and diverse pharmacological activities, with a focus on its applications in drug discovery and development.

Chemical Properties and Synthesis

The 1,4-benzodioxane ring system consists of a benzene ring fused to a 1,4-dioxane ring. This structure imparts a degree of conformational rigidity and provides a scaffold for the introduction of various substituents at both the aromatic and dioxan portions of the molecule, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The synthesis of 1,4-benzodioxane derivatives can be achieved through several synthetic routes. A common method involves the Williamson ether synthesis, where a catechol is reacted with a 1,2-dihaloethane. Another prevalent approach is the reaction of a catechol with an epoxide, followed by intramolecular cyclization. Modifications to these core strategies allow for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).

Biological Activities and Therapeutic Potential

Derivatives of 1,4-benzodioxane have been shown to exhibit a remarkable diversity of biological activities, targeting a range of receptors, enzymes, and signaling pathways. This has led to their investigation for the treatment of various diseases, including cancer, cardiovascular disorders, and central nervous system ailments.

Anticancer Activity

A significant area of research has focused on the anticancer potential of 1,4-benzodioxane-containing compounds. These derivatives have demonstrated cytotoxic and cytostatic effects against a variety of cancer cell lines. One of the key mechanisms of action for some of these compounds is the inhibition of the mTOR (mammalian target of rapamycin) kinase, a central regulator of cell growth and proliferation.

Table 1: Anticancer Activity of Selected 1,4-Benzodioxane Derivatives

CompoundCancer Cell LineAssay TypeActivity (GI₅₀/IC₅₀, µM)Reference
7e MDA-MB-435 (Melanoma)NCI-60 Screen0.20[1]
M14 (Melanoma)NCI-60 Screen0.46[1]
SK-MEL-2 (Melanoma)NCI-60 Screen0.57[1]
UACC-62 (Melanoma)NCI-60 Screen0.27[1]
7e mTOR KinaseEnzyme Inhibition5.47[1]
19 S. aureus Newman (CrtN)Enzyme Inhibition0.0022[2]
21 E. coli FabHEnzyme Inhibition3.5[2]
22 E. coli FabHEnzyme Inhibition0.06[2]
47 Mammalian 3α-HSDEnzyme Inhibition5.8[2]
COX-1Enzyme Inhibition1.9[2]
COX-2Enzyme Inhibition2.2[2]
Adrenergic and Serotonergic Receptor Modulation

1,4-Benzodioxane derivatives have been extensively studied as ligands for adrenergic and serotonin receptors, which are important targets for cardiovascular and neurological drugs. Certain derivatives act as potent and selective antagonists for α1-adrenergic receptor subtypes, while others exhibit high affinity for 5-HT1A serotonin receptors.

Table 2: Adrenergic and Serotonin Receptor Binding Affinities of Selected 1,4-Benzodioxane Derivatives

CompoundReceptorAssay TypeAffinity (Kᵢ, nM)Reference
cis-14 5-HT TransporterRadioligand Binding5.3[2]
5-HT1A ReceptorRadioligand Binding66[2]
16 (R=Me, Ar=3-benzothiophene) 5-HT1A ReceptorRadioligand Binding1.6[2]
Bevantolol β1-adrenergicRadioligand Binding14.79[3]
β2-adrenergicRadioligand Binding588.84[3]
α1-adrenergicRadioligand Binding125.89[3]
Mephentermine Alpha-1aRadioligand Binding650[4]

Experimental Protocols

Synthesis and Purification of a Representative 1,4-Benzodioxane Derivative

This protocol describes a general procedure for the synthesis of a 1,4-benzodioxane derivative, followed by a typical purification workflow.

G cluster_synthesis Synthesis cluster_purification Purification Reaction Reaction Setup: - Dissolve catechol and 1,2-dihaloethane in a suitable solvent (e.g., DMF). - Add a base (e.g., K₂CO₃). Heating Heating: - Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours. Reaction->Heating Monitoring Reaction Monitoring: - Monitor the progress of the reaction by TLC. Heating->Monitoring Workup Work-up: - Cool the reaction mixture. - Pour into water and extract with an organic solvent (e.g., ethyl acetate). Monitoring->Workup Drying Drying: - Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄). Workup->Drying Concentration Concentration: - Remove the solvent under reduced pressure to obtain the crude product. Drying->Concentration Column Column Chromatography: - Pack a silica gel column. - Elute with a suitable solvent system (e.g., hexane/ethyl acetate gradient). Concentration->Column Fraction Fraction Collection: - Collect fractions and analyze by TLC. Column->Fraction Pooling Pooling & Concentration: - Combine the pure fractions and remove the solvent. Fraction->Pooling Recrystallization Recrystallization (optional): - Dissolve the solid in a minimal amount of a hot solvent. - Allow to cool slowly to form crystals. - Filter and dry the purified product. Pooling->Recrystallization

A generalized workflow for the synthesis and purification of 1,4-benzodioxane derivatives.
NCI-60 Human Tumor Cell Line Screen

This assay is a high-throughput screening method used to evaluate the anticancer activity of compounds against a panel of 60 human cancer cell lines.[5][6][7]

  • Cell Plating: Inoculate cells into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubate for 24 hours.[5]

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Incubation: Incubate the plates for 48 hours.

  • Cell Staining: Fix the cells with trichloroacetic acid (TCA) and stain with sulforhodamine B (SRB).[5]

  • Data Analysis: Measure the absorbance at 515 nm to determine cell viability and calculate the GI₅₀ (concentration for 50% growth inhibition).

mTOR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the kinase activity of mTOR.[8][9][10][11]

  • Immunoprecipitation: Immunoprecipitate mTORC1 complexes from cell lysates.[11]

  • Kinase Reaction: Incubate the immunoprecipitated mTORC1 with a substrate (e.g., inactive p70S6K or 4E-BP1) and ATP in a kinase buffer.[10][11]

  • Detection: Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.

  • Data Analysis: Quantify the band intensities to determine the extent of inhibition and calculate the IC₅₀ value.

Radioligand Binding Assay for α1-Adrenergic Receptors

This assay determines the binding affinity of a compound to α1-adrenergic receptors.[3][4][12][13]

  • Membrane Preparation: Prepare cell membranes expressing the α1-adrenergic receptor subtype of interest.[4][14]

  • Binding Reaction: Incubate the membranes with a radiolabeled ligand (e.g., [³H]-prazosin) and varying concentrations of the test compound.[3]

  • Filtration: Separate the bound and free radioligand by rapid filtration through glass fiber filters.[14]

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the displacement curves and calculate the Kᵢ value using the Cheng-Prusoff equation.

5-HT1A Receptor Functional Assay ([³⁵S]GTPγS Binding)

This assay measures the functional activity of a compound at the 5-HT1A receptor by quantifying its ability to stimulate G-protein activation.[15][16]

  • Membrane Preparation: Prepare membranes from a tissue or cell line expressing the 5-HT1A receptor (e.g., rat hippocampus).[16]

  • Binding Reaction: Incubate the membranes with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the EC₅₀ and Emax values to characterize the compound's potency and efficacy as an agonist or antagonist.

Signaling Pathways

The biological effects of 1,4-benzodioxane derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of these compounds.

α1-Adrenergic Receptor Signaling

G ligand 1,4-Benzodioxane Derivative (Antagonist) receptor α1-Adrenergic Receptor ligand->receptor Blocks Norepinephrine Binding g_protein Gq Protein receptor->g_protein Inhibition of Activation plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 ↑ [Ca²⁺]ᵢ er->ca2 Releases cellular_response Cellular Response (e.g., smooth muscle contraction) ca2->cellular_response pkc->cellular_response

Inhibition of the α1-adrenergic receptor signaling pathway by a 1,4-benzodioxane antagonist.
5-HT1A Receptor Signaling

G ligand 1,4-Benzodioxane Derivative (Agonist/Antagonist) receptor 5-HT1A Receptor ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates/Inhibits ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP ac->atp Converts camp ↓ cAMP ac->camp pka Protein Kinase A (PKA) camp->pka Inhibits cellular_response Neuronal Inhibition pka->cellular_response Leads to

Modulation of the 5-HT1A receptor signaling pathway by a 1,4-benzodioxane derivative.
mTOR Signaling in Cancer

G inhibitor 1,4-Benzodioxane Derivative (mTOR Inhibitor) mtorc1 mTORC1 inhibitor->mtorc1 Inhibits apoptosis Apoptosis inhibitor->apoptosis Induces pi3k PI3K/Akt Pathway pi3k->mtorc1 Activates s6k1 S6K1 mtorc1->s6k1 Phosphorylates four_ebp1 4E-BP1 mtorc1->four_ebp1 Phosphorylates protein_synthesis Protein Synthesis s6k1->protein_synthesis Promotes four_ebp1->protein_synthesis Inhibits (when unphosphorylated) cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth

Inhibition of the mTOR signaling pathway in cancer by a 1,4-benzodioxane derivative.

Conclusion

The 1,4-benzodioxane ring system continues to be a highly valuable scaffold in the field of medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists working in drug discovery and development, facilitating the exploration and exploitation of the full therapeutic potential of this remarkable heterocyclic core. Further investigation into the structure-activity relationships and mechanisms of action of 1,4-benzodioxane derivatives will undoubtedly lead to the discovery of new and improved drugs for a variety of human diseases.

References

Methodological & Application

Application Notes and Protocols: "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate" as a Versatile Building Block for Novel PARP1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response pathway, playing a key role in the repair of single-strand DNA breaks.[1] Its inhibition has emerged as a successful therapeutic strategy in oncology, particularly for cancers harboring defects in DNA repair mechanisms, such as those with BRCA1/2 mutations. The development of novel and potent PARP1 inhibitors is an active area of research. This document provides detailed application notes and protocols on the use of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate as a key building block for the synthesis of a promising class of PARP1 inhibitors.

From Building Block to Potent Inhibitor: A Developmental Workflow

The journey from the initial building block to a potent PARP1 inhibitor involves a multi-step synthetic process coupled with rigorous biological evaluation. The following workflow outlines the key stages, starting from the synthesis of a lead compound and its subsequent optimization through scaffold hopping and functionalization.

G cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation A Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate B 2,3-dihydro-1,4-benzodioxine- 5-carboxylic acid A->B Hydrolysis C 2,3-dihydro-1,4-benzodioxine- 5-carboxamide (Lead Compound) B->C Amidation D Scaffold Hopping: Synthesis of Benzoxazinone Core C->D E Knoevenagel Condensation D->E F Potent PARP1 Inhibitor ((Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro- 2H-benzo[b][1,4]oxazine-8-carboxamide) E->F G PARP1 Enzymatic Assay F->G H IC50 Determination G->H I Structure-Activity Relationship (SAR) Analysis H->I

Synthetic and evaluation workflow for PARP1 inhibitors.

Data Presentation: PARP1 Inhibitory Activity

The inhibitory potential of the synthesized compounds against PARP1 was evaluated using a recombinant PARP1 enzyme assay. The half-maximal inhibitory concentration (IC50) values were determined for the most promising compounds.

Compound IDChemical StructurePARP1 IC50 (µM)
This compound this compound structureNot Active
4 2,3-dihydro-1,4-benzodioxine-5-carboxamide structure5.8 ± 0.10[1]
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][<a 1][2]oxazine-8-carboxamide structure" src="https://via.placeholder.com/150"/>0.082[1]
3 Compound 3 structure12[1]
10 Compound 10 structure0.88[1]

Note: Structures are illustrative and should be confirmed from the primary literature.

Experimental Protocols

A. Synthesis of Key Intermediates and Final Compounds

1. Synthesis of Methyl 2,3-dihydroxybenzoate (13) [1]

  • To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid at 5 °C.

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and concentrate under vacuum.

  • Dissolve the resulting mass in ethyl acetate and wash three times with sodium carbonate solution.

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain the product.

2. Synthesis of this compound

  • To a suspension of Methyl 2,3-dihydroxybenzoate and potassium carbonate in dimethylformamide, add 1,2-dibromoethane.

  • Stir the reaction mixture under reflux for 10 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure.

3. Synthesis of 2,3-dihydro-1,4-benzodioxine-5-carboxamide (4) [1]

  • This compound is prepared from its corresponding methyl ester via hydrolysis followed by amidation using a mixed-anhydride method.[1]

4. Synthesis of (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide (49) [1]

  • This potent inhibitor was synthesized via a scaffold hopping strategy from compound 4. The key final step involves a Knoevenagel condensation.[1]

  • The synthesis involves the initial preparation of a 3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamide intermediate.

  • This intermediate is then reacted with 4-hydroxybenzaldehyde under Knoevenagel condensation conditions to yield the final product. The reaction is noted to have a low yield (<10%) due to the weak acidity of the C2-methylene protons.[1]

B. PARP1 Enzymatic Assay Protocol

A recombinant PARP1 enzyme assay is used to determine the inhibitory activity of the synthesized compounds.[1]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • NAD+ (Nicotinamide adenine dinucleotide)

  • Histone proteins (or other suitable substrate)

  • Assay buffer

  • Test compounds and positive control (e.g., Olaparib)

  • Detection reagents (specific to the assay format, e.g., colorimetric, fluorescent, or chemiluminescent)

General Procedure:

  • Prepare serial dilutions of the test compounds and a known PARP1 inhibitor (positive control).

  • In a microplate, add the assay buffer, activated DNA, and the test compound or control.

  • Initiate the reaction by adding the PARP1 enzyme and NAD+.

  • Incubate the plate at the recommended temperature and time for the specific assay kit.

  • Stop the reaction and add the detection reagents.

  • Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.

  • Calculate the percentage of PARP1 inhibition for each compound concentration.

  • Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

PARP1 plays a crucial role in the base excision repair (BER) pathway, a primary mechanism for repairing single-strand DNA breaks (SSBs). The following diagram illustrates the simplified signaling cascade and the point of intervention for PARP1 inhibitors.

G cluster_pathway PARP1-Mediated DNA Repair DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PARylation Auto- and Hetero- PARylation PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, DNA Ligase III) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor PARP1 Inhibitor (e.g., Compound 49) Inhibitor->PARP1 Inhibition

Role of PARP1 in DNA repair and inhibition mechanism.

Conclusion

"this compound" serves as a valuable and versatile starting material for the development of novel and potent PARP1 inhibitors. Through a systematic process of chemical synthesis, including amidation, scaffold hopping, and functionalization, a lead compound with an IC50 in the low micromolar range was identified and subsequently optimized to a highly potent inhibitor with an IC50 value of 82 nM.[1] The provided protocols offer a framework for researchers to synthesize and evaluate similar compounds, contributing to the ongoing efforts in the discovery of next-generation cancer therapeutics targeting the DNA damage response pathway.

References

Application Notes and Protocols for the Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of ethers. This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] This application note provides a detailed protocol for the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a valuable scaffold in medicinal chemistry. The synthesis involves the reaction of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of a base.

Reaction Scheme:

Experimental Protocols

Part 1: Synthesis of Methyl 2,3-dihydroxybenzoate (Starting Material)

This protocol outlines the synthesis of the key starting material, Methyl 2,3-dihydroxybenzoate, from 2,3-dihydroxybenzoic acid.

Materials:

  • 2,3-dihydroxybenzoic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium carbonate solution

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,3-dihydroxybenzoic acid in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and concentrate under vacuum.[3]

  • Dissolve the resulting residue in ethyl acetate and wash it three times with sodium carbonate solution.[3]

  • Dry the organic layer over magnesium sulfate and concentrate under reduced pressure to obtain Methyl 2,3-dihydroxybenzoate as a white powder.[3]

Part 2: Williamson Ether Synthesis of this compound

This protocol details the synthesis of the target compound using the prepared starting material.

Materials:

  • Methyl 2,3-dihydroxybenzoate

  • 1,2-Dibromoethane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of Methyl 2,3-dihydroxybenzoate (2.0 mmol) and potassium carbonate (2.2 mmol) in 5 mL of dimethylformamide, add 1,2-dibromoethane (2.0 mmol).[3]

  • Stir the reaction mixture under reflux for 10 hours.[3]

  • Monitor the reaction for the complete consumption of the starting material using TLC.[3]

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.[3]

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain pure this compound.

Data Presentation

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Volume/MassYield (%)
Methyl 2,3-dihydroxybenzoateC₈H₈O₄168.152.00.336 g-
1,2-DibromoethaneC₂H₄Br₂187.862.00.17 mL-
Potassium carbonateK₂CO₃138.212.20.304 g-
This compoundC₁₀H₁₀O₄194.18--~85%

Yield reported in a similar synthesis.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material Synthesis cluster_reaction Williamson Ether Synthesis cluster_workup Workup and Purification cluster_product Final Product start_material Methyl 2,3-dihydroxybenzoate reactants Methyl 2,3-dihydroxybenzoate + 1,2-Dibromoethane + K2CO3 in DMF start_material->reactants reflux Reflux for 10h reactants->reflux extraction Dilute with Water & Extract with Ethyl Acetate reflux->extraction purification Column Chromatography extraction->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Reaction Pathway

reaction_pathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Intramolecular Cyclization (SN2) cluster_product Product r1 Methyl 2,3-dihydroxybenzoate phenoxide Deprotonated Phenoxide Intermediate r1->phenoxide Deprotonation r2 1,2-Dibromoethane cyclization Nucleophilic Attack and Ring Closure r2->cyclization base K2CO3 (Base) base->phenoxide phenoxide->cyclization Reaction with 1,2-Dibromoethane p Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate cyclization->p

Caption: Key steps in the Williamson ether synthesis pathway.

References

Application Notes and Protocols for the Purification of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is a key intermediate in the synthesis of various biologically active molecules. Its purity is crucial for the successful outcome of subsequent synthetic steps and for obtaining reliable biological data. This document provides a detailed protocol for the purification of this compound from a crude reaction mixture using silica gel column chromatography. The protocol is based on established principles of chromatography and data from related benzodioxane derivatives.

Data Presentation: Chromatographic Parameters

Successful purification by column chromatography relies on the careful selection of stationary and mobile phases, which is typically guided by preliminary Thin Layer Chromatography (TLC) analysis. The following table summarizes the key parameters for the purification of this compound.

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) A mixture of a non-polar solvent (e.g., Hexane or Cyclohexane) and a polar solvent (e.g., Ethyl Acetate). A common starting point for TLC analysis is a 1:1 mixture, with further optimization to achieve the desired Rf. For column chromatography, a common mobile phase for aromatic esters is in the range of 10-50% Ethyl Acetate in Hexane.[1][2]
Optimal Rf Value The target Rf value for the compound of interest on a TLC plate should be between 0.2 and 0.3 for good separation in column chromatography.[3][4]
Visualization UV light (254 nm) is typically used for visualizing the compound on a TLC plate, as aromatic compounds absorb UV light.[5]

Experimental Protocols

This section outlines the step-by-step methodology for the purification of this compound.

2.1. Preliminary TLC Analysis

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC.[6]

  • Materials:

    • TLC plates (silica gel coated with fluorescent indicator)

    • Developing chamber (e.g., a beaker with a watch glass)

    • Capillary tubes for spotting

    • Crude sample of this compound

    • Various solvent mixtures (e.g., different ratios of Hexane:Ethyl Acetate)

    • UV lamp (254 nm)

  • Procedure:

    • Prepare several developing chambers with different solvent mixtures (e.g., 9:1, 8:2, 7:3 Hexane:Ethyl Acetate). Add a small amount of the solvent mixture to the chamber and place a piece of filter paper to ensure solvent vapor saturation.

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Using a capillary tube, spot the dissolved crude product onto the baseline of a TLC plate.

    • Place the spotted TLC plate into the developing chamber and allow the solvent to ascend the plate.

    • Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.

    • Visualize the separated spots under a UV lamp and circle them with a pencil.

    • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • The solvent system that provides an Rf value between 0.2 and 0.3 for the target compound is optimal for column chromatography.[3][4]

2.2. Column Chromatography Protocol

This protocol describes the purification of the crude product using flash column chromatography.

  • Materials:

    • Glass chromatography column

    • Silica gel (230-400 mesh)

    • Cotton or glass wool

    • Sand

    • Optimal mobile phase determined from TLC analysis

    • Crude this compound

    • Collection tubes or flasks

    • Rotary evaporator

  • Procedure:

    • Column Packing:

      • Securely clamp the column in a vertical position.

      • Place a small plug of cotton or glass wool at the bottom of the column.

      • Add a thin layer of sand over the plug.

      • Prepare a slurry of silica gel in the mobile phase and pour it into the column. Alternatively, dry pack the column with silica gel and then carefully add the mobile phase.

      • Gently tap the column to ensure even packing and remove any air bubbles.

      • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

      • Equilibrate the column by running the mobile phase through it until the silica gel is fully settled and the eluent runs clear.

    • Sample Loading:

      • Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).

      • Carefully apply the sample solution to the top of the silica gel using a pipette.

      • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the packed column.

    • Elution and Fraction Collection:

      • Carefully add the mobile phase to the top of the column.

      • Apply gentle pressure (e.g., using a pump or compressed air for flash chromatography) to start the elution process.

      • Collect the eluent in a series of labeled test tubes or flasks.

      • Continuously monitor the separation process by spotting the collected fractions on TLC plates and visualizing under UV light.

    • Isolation of the Pure Compound:

      • Identify the fractions containing the pure this compound by TLC analysis.

      • Combine the pure fractions into a round-bottom flask.

      • Remove the solvent using a rotary evaporator to obtain the purified compound.

      • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).

Mandatory Visualizations

Diagram of the Column Chromatography Workflow:

ColumnChromatographyWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Mobile Phase Pack 2. Pack Column with Silica Gel TLC->Pack Equilibrate 3. Equilibrate Column with Mobile Phase Pack->Equilibrate Load 4. Load Crude Sample Equilibrate->Load Elute 5. Elute with Mobile Phase Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for the purification of this compound.

Logical Relationship for Solvent System Selection:

SolventSelection Compound This compound (Aromatic Ester) Polarity Moderate Polarity Compound->Polarity TLC_Trial TLC with Hexane: Ethyl Acetate Mixtures Polarity->TLC_Trial Rf_High Rf > 0.3 (Too High) TLC_Trial->Rf_High Rf_Low Rf < 0.2 (Too Low) TLC_Trial->Rf_Low Rf_Good 0.2 < Rf < 0.3 (Optimal) TLC_Trial->Rf_Good Increase_NonPolar Increase % of Hexane (Decrease Polarity) Rf_High->Increase_NonPolar Increase_Polar Increase % of Ethyl Acetate (Increase Polarity) Rf_Low->Increase_Polar Column_Chrom Proceed to Column Chromatography Rf_Good->Column_Chrom Increase_NonPolar->TLC_Trial Increase_Polar->TLC_Trial

Caption: Decision-making process for selecting the optimal mobile phase for purification.

References

Application Notes and Protocols: Recrystallization of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate" (MDBC) via recrystallization. The protocol is designed to guide researchers in obtaining a high-purity solid product, a critical step in drug development and chemical research.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at low temperatures but have high solubility at elevated temperatures. As a hot, saturated solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the surrounding solution (mother liquor).

"this compound" is a key intermediate in the synthesis of various biologically active molecules. Achieving high purity of this compound is essential for subsequent synthetic steps and for ensuring the integrity of biological and pharmacological studies.

Physical and Chemical Properties

Table 1: Potential Recrystallization Solvents and their Properties

SolventBoiling Point (°C)PolarityComments
Ethanol78Polar ProticOften a good choice for recrystallizing esters.
Isopropanol82Polar ProticSimilar to ethanol, can be a suitable alternative.
Ethyl Acetate77Polar AproticKnown to dissolve MDBC, may require a co-solvent.
Toluene111NonpolarCan be effective for aromatic compounds.
Acetone56Polar AproticGood solvent for many organic compounds.
Hexane / Heptane69 / 98NonpolarLikely to be a poor solvent, but useful as an anti-solvent in a mixed solvent system.
Water100Polar ProticUnlikely to be a good solvent on its own, but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for "this compound" and all solvents used.

General Safety Guidelines:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and vapors.

  • Prevent contact with skin and eyes.

  • Have a safety shower and eyewash station readily accessible.

Experimental Protocol: Recrystallization of MDBC

This protocol outlines a general procedure for the recrystallization of MDBC. The choice of solvent is critical and may require preliminary small-scale trials to identify the optimal system. A mixed-solvent system, such as ethyl acetate/hexane or ethanol/water, is often effective for achieving high purity and yield.

Materials and Equipment
  • Crude "this compound"

  • Selected recrystallization solvent(s) (e.g., ethanol, ethyl acetate, hexane)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capabilities

  • Magnetic stir bar

  • Watch glass

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Ice bath

Solvent Selection (Small-Scale Test)
  • Place a small amount (approx. 50 mg) of the crude MDBC into a test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature. An ideal solvent will show low solubility.

  • Gently heat the test tube. The compound should dissolve completely.

  • Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • If the compound is very soluble at room temperature in a particular solvent, that solvent may be suitable as the "good" solvent in a mixed-solvent system. If the compound is insoluble even when hot, that solvent can be considered a "poor" solvent or an anti-solvent.

Recrystallization Procedure

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation and Drying A Place crude MDBC in Erlenmeyer flask B Add minimal amount of hot solvent A->B C Heat and stir until dissolved B->C D Filter hot solution to remove insoluble impurities C->D If impurities are present E Allow solution to cool slowly to room temperature C->E If no solid impurities D->E F Cool further in an ice bath E->F G Collect crystals by vacuum filtration F->G H Wash crystals with a small amount of cold solvent G->H I Dry the purified crystals H->I

Caption: Recrystallization workflow for MDBC.

  • Dissolution: Place the crude MDBC in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent (e.g., ethanol). Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid has just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent.

Mixed-Solvent Recrystallization

If a single solvent is not suitable, a mixed-solvent system can be employed.

  • Dissolve the crude MDBC in a minimal amount of a hot "good" solvent (a solvent in which it is highly soluble, e.g., ethyl acetate).

  • Slowly add a "poor" solvent (a solvent in which it is poorly soluble, e.g., hexane) dropwise to the hot solution until it becomes slightly cloudy (the cloud point).

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Proceed with the cooling and crystallization steps as described above.

Data Presentation

Table 2: Expected Observations and Troubleshooting

ObservationPossible CauseSuggested Solution
Oiling out (formation of an oil instead of crystals)The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Add more solvent. Try a solvent with a lower boiling point.
No crystal formation upon cooling Too much solvent was used. The compound is too soluble at low temperatures.Evaporate some of the solvent and allow it to cool again. Try a different solvent or a mixed-solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery yield Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were washed with too much cold solvent.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of ice-cold solvent for washing.
Colored crystals Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly as it can also adsorb the desired product.

Conclusion

This protocol provides a comprehensive guide for the recrystallization of "this compound." By carefully selecting a suitable solvent system and following the outlined procedures, researchers can obtain a highly purified product, which is essential for reliable and reproducible results in subsequent applications. It is recommended to perform small-scale trials to optimize the recrystallization conditions for the specific batch of crude material.

Application Notes and Protocols: Synthesis of Anti-inflammatory Agents Using "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate" serves as a versatile starting material in the synthesis of various biologically active compounds. This document provides detailed application notes and protocols for its utilization in the synthesis of potent anti-inflammatory agents, specifically focusing on the preparation of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, a compound with anti-inflammatory activity comparable to that of ibuprofen. The protocols outlined below cover the synthesis of the key intermediate, 6-acetyl-2,3-dihydro-1,4-benzodioxin, its subsequent conversion to the target acetic acid derivative via the Willgerodt-Kindler reaction, and the standard in vivo assay for evaluating anti-inflammatory efficacy.

Synthesis of Anti-inflammatory Agents

The synthesis of the target anti-inflammatory agent, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, from a derivative of "this compound" is a multi-step process. A plausible synthetic route involves the conversion of the methyl ester to a 6-acetyl derivative, which is then transformed into the desired acetic acid moiety.

Overall Synthetic Workflow

Synthesis_Workflow Start Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate Intermediate1 2,3-Dihydro-1,4- benzodioxine-5-carboxylic acid Start->Intermediate1 Hydrolysis Intermediate2 2,3-Dihydro-1,4-benzodioxin Intermediate1->Intermediate2 Decarboxylation Intermediate3 6-Acetyl-2,3-dihydro- 1,4-benzodioxin Intermediate2->Intermediate3 Friedel-Crafts Acylation Intermediate4 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)- thioacetomorpholide Intermediate3->Intermediate4 Willgerodt-Kindler Reaction FinalProduct 2-(2,3-Dihydro-1,4- benzodioxin-6-yl)acetic acid (Anti-inflammatory Agent) Intermediate4->FinalProduct Hydrolysis COX2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 conversion PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 isomerization Inflammation Inflammation (Pain, Edema, Fever) PGE2->Inflammation induces Inhibitor 2-(2,3-Dihydro-1,4-benzodioxin-6-yl) acetic acid Inhibitor->COX2 inhibits

Application Notes and Protocols: Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate in Anticancer Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate serves as a valuable scaffold in the development of novel anticancer therapeutics. Its primary utility lies in its role as a key intermediate in the synthesis of potent enzyme inhibitors relevant to cancer biology. Notably, its derivative, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, has been identified as an inhibitor of Poly(ADP-ribose)polymerase 1 (PARP1), a critical enzyme in the DNA damage response (DDR) pathway.[1] Inhibition of PARP1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leveraging the principle of synthetic lethality.

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and relevant protocols for utilizing this compound in the discovery of PARP1-targeted anticancer drugs.

Data Presentation

The primary application of this chemical scaffold in anticancer drug development, as supported by current literature, is in the generation of PARP1 inhibitors. The following table summarizes the in vitro activity of the lead compound derived from this compound.

Compound IDStructureTargetIC50 (µM)Reference
4 2,3-dihydro-1,4-benzodioxine-5-carboxamidePARP15.8[1]
49 (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamidePARP10.082[1]

Table 1: In vitro inhibitory activity of 2,3-dihydro-1,4-benzodioxine-5-carboxamide and a further optimized analog against PARP1.

Signaling Pathway and Mechanism of Action

PARP1 is a nuclear protein that plays a pivotal role in DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand DNA breaks (SSBs). When DNA damage occurs, PARP1 binds to the site and, using NAD+ as a substrate, synthesizes poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), the inhibition of PARP1-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, cell death. This is the principle of synthetic lethality. 2,3-dihydro-1,4-benzodioxine-5-carboxamide acts as a competitive inhibitor at the NAD+ binding site of PARP1, preventing PAR chain synthesis and trapping PARP1 on the DNA, which further enhances its cytotoxic effect.

PARP1_Inhibition_Pathway cluster_0 Normal Cell (SSB Repair) cluster_1 Mechanism of Action cluster_2 BRCA-deficient Cancer Cell (Synthetic Lethality) DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 Activation PAR PAR Synthesis (PARylation) PARP1->PAR Catalysis NAD NAD+ NAD->PARP1 Repair DNA Repair Complex Recruitment PAR->Repair SSB_Repaired SSB Repaired Repair->SSB_Repaired Inhibitor 2,3-dihydro-1,4-benzodioxine -5-carboxamide PARP1_Inhibited PARP1 Inhibitor->PARP1_Inhibited Inhibition DNA_damage_cancer DNA Single-Strand Break (SSB) PARP1_trapped Trapped PARP1 DNA_damage_cancer->PARP1_trapped Inhibition Replication_Fork Replication Fork Collapse PARP1_trapped->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_deficient Deficient HR Repair (BRCA1/2 mutation) DSB->HR_deficient Repair Fails Apoptosis Apoptosis HR_deficient->Apoptosis Synthesis_Workflow start Methyl 2,3-dihydroxybenzoate reagent1 1,2-Dibromoethane, K2CO3, DMF start->reagent1 intermediate Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate reagent1->intermediate reagent2 1. LiOH, THF/H2O 2. Acidification 3. Amide Coupling intermediate->reagent2 product 2,3-dihydro-1,4- benzodioxine-5-carboxamide (PARP1 Inhibitor) reagent2->product

References

Application Notes and Protocols for the One-Pot Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the efficient synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a valuable building block in medicinal chemistry. The 1,4-benzodioxane scaffold is a key structural motif in a variety of biologically active compounds.[1][2][3][4] This document outlines a reliable two-step, one-pot-style procedure starting from commercially available 2,3-dihydroxybenzoic acid.

The described methodology is particularly relevant for the development of novel therapeutics, such as PARP1 inhibitors for cancer therapy.[5] The straightforward and high-yielding nature of this synthesis makes it suitable for both small-scale laboratory research and larger-scale production for drug development pipelines.

Experimental Protocols

This synthesis is performed in two main stages that can be conducted sequentially. The first stage is the esterification of 2,3-dihydroxybenzoic acid to yield Methyl 2,3-dihydroxybenzoate. The second stage is the cyclization reaction to form the final product, this compound.

Stage 1: Synthesis of Methyl 2,3-dihydroxybenzoate (13)

This initial step involves the Fischer esterification of 2,3-dihydroxybenzoic acid.

  • Materials:

    • 2,3-dihydroxybenzoic acid

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Ethyl acetate

    • Sodium carbonate solution

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2,3-dihydroxybenzoic acid (0.3 g, 1.9 mmol) in 20 mL of methanol, add concentrated sulfuric acid (0.3 mL) at 5 °C.[5]

    • Reflux the reaction mixture for 12 hours.[5]

    • After cooling to room temperature, concentrate the mixture under vacuum.[5]

    • Dissolve the resulting mass in ethyl acetate and wash it three times with sodium carbonate solution.[5]

    • Dry the organic extract over magnesium sulfate and concentrate it under reduced pressure to obtain Methyl 2,3-dihydroxybenzoate as a white powder.[5]

Stage 2: Synthesis of this compound (14)

This stage involves the Williamson ether synthesis to form the dioxine ring.

  • Materials:

    • Methyl 2,3-dihydroxybenzoate (13)

    • 1,2-Dibromoethane

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Anhydrous magnesium sulfate

  • Procedure:

    • Add 1,2-dibromoethane (0.17 mL, 2.0 mmol) to a suspension of Methyl 2,3-dihydroxybenzoate (0.336 g, 2.0 mmol) and K₂CO₃ (0.304 g, 2.2 mmol) in 5 mL of dimethylformamide.[5]

    • Stir the reaction mixture under reflux for 10 hours.[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.[5]

    • Dilute the mixture with water and extract with ethyl acetate.[5]

    • Dry the organic portion over anhydrous magnesium sulfate and evaporate under reduced pressure to yield this compound.[5]

Data Presentation

The following table summarizes the quantitative data for the synthesis of Methyl 2,3-dihydroxybenzoate and this compound.

Compound Starting Material Reagents Solvent Reaction Time Yield
Methyl 2,3-dihydroxybenzoate (13)2,3-dihydroxybenzoic acidH₂SO₄, MeOHMethanol12 h85%[5]
This compound (14)Methyl 2,3-dihydroxybenzoate1,2-Dibromoethane, K₂CO₃DMF10 hNot explicitly stated, but the subsequent amide formation from this ester has a 70% yield.[5]

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

SynthesisWorkflow cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Cyclization start1 2,3-Dihydroxybenzoic Acid esterification Esterification (MeOH, H₂SO₄, Reflux, 12h) start1->esterification product1 Methyl 2,3-dihydroxybenzoate (13) esterification->product1 start2 Methyl 2,3-dihydroxybenzoate (13) product1->start2 Purification & Use cyclization Cyclization (1,2-Dibromoethane, K₂CO₃, DMF, Reflux, 10h) start2->cyclization product2 Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate (14) cyclization->product2

Caption: Sequential synthesis of this compound.

References

Scale-up Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the scale-up synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a valuable intermediate in the development of pharmaceuticals. The described two-step synthesis is robust and scalable, making it suitable for researchers and professionals in drug development.

Application Notes

The synthesis of this compound is achieved through a two-step process. The first step involves the Fischer esterification of 2,3-dihydroxybenzoic acid with methanol, catalyzed by sulfuric acid, to produce Methyl 2,3-dihydroxybenzoate. This intermediate is then subjected to a Williamson ether synthesis, reacting with 1,2-dibromoethane in the presence of a base to yield the final product.

This protocol has been developed with scalability in mind, providing guidance on handling larger quantities of reagents and performing the synthesis in a safe and efficient manner. Careful attention should be paid to the safety precautions, particularly when handling 1,2-dibromoethane, a toxic and potentially carcinogenic reagent.

For successful scale-up, it is crucial to monitor the reaction progress by appropriate analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Purification of the final product can be achieved by recrystallization or column chromatography, depending on the desired purity level.

Experimental Protocols

Step 1: Synthesis of Methyl 2,3-dihydroxybenzoate

This procedure details the esterification of 2,3-dihydroxybenzoic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,3-dihydroxybenzoic acid154.12100 g0.649
Methanol32.041 L-
Sulfuric acid (98%)98.0810 mL-

Procedure:

  • To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-dihydroxybenzoic acid (100 g, 0.649 mol) and methanol (1 L).

  • Stir the mixture to dissolve the solid.

  • Carefully add concentrated sulfuric acid (10 mL) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated solution into 2 L of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (1 x 500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2,3-dihydroxybenzoate as a solid.

Expected Yield: ~85%

Step 2: Synthesis of this compound

This procedure describes the cyclization of Methyl 2,3-dihydroxybenzoate to the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 2,3-dihydroxybenzoate168.1592 g0.547
1,2-dibromoethane187.86103 g (55 mL)0.548
Potassium carbonate138.21151 g1.09
Dimethylformamide (DMF)73.091 L-

Procedure:

  • To a 3 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add Methyl 2,3-dihydroxybenzoate (92 g, 0.547 mol) and potassium carbonate (151 g, 1.09 mol) in dimethylformamide (1 L).

  • Heat the mixture to 80-90 °C with vigorous stirring.

  • Slowly add 1,2-dibromoethane (55 mL, 0.548 mol) to the suspension over 1 hour using the dropping funnel.

  • After the addition is complete, heat the reaction mixture to reflux (around 150-155 °C) and maintain for 10 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into 5 L of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 1 L).

  • Combine the organic layers and wash with water (2 x 1 L) and brine (1 x 1 L).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

  • Recrystallization: The crude product can be recrystallized from a suitable solvent system such as ethanol/water or ethyl acetate/hexane to yield pure this compound.

  • Column Chromatography: For higher purity, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: The yield for this step is generally good, and with careful optimization, a yield of over 80% can be expected.

Safety Precautions

  • 1,2-dibromoethane: This substance is toxic, a suspected carcinogen, and an environmental hazard. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation, ingestion, and skin contact.

  • Potassium carbonate: This is an irritant. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Sulfuric acid: This is a strong corrosive acid. Handle with extreme care, wearing appropriate PPE.

  • Dimethylformamide (DMF): This is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood.

Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance White to off-white solid
Melting Point Literature values should be consulted for comparison.
¹H NMR The spectrum should show characteristic peaks for the aromatic, dioxine, and methyl ester protons.
¹³C NMR The spectrum should show the expected number of signals corresponding to the carbon atoms in the molecule.

Experimental Workflow

Scale_Up_Synthesis Start Start: 2,3-dihydroxybenzoic acid Esterification Step 1: Esterification (Methanol, H₂SO₄, Reflux) Start->Esterification Intermediate Intermediate: Methyl 2,3-dihydroxybenzoate Esterification->Intermediate Yield: ~85% Cyclization Step 2: Cyclization (1,2-dibromoethane, K₂CO₃, DMF, Reflux) Intermediate->Cyclization Crude_Product Crude Product Cyclization->Crude_Product Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Final_Product Final Product: Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate Purification->Final_Product Characterization Characterization (NMR, MP) Final_Product->Characterization

Caption: Workflow for the scale-up synthesis of this compound.

Anwendungsbeispiele und Protokolle zur Derivatisierung der Carbonsäuregruppe von "Methyl-2,3-dihydro-1,4-benzodioxin-5-carboxylat"

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: Methyl-2,3-dihydro-1,4-benzodioxin-5-carboxylat und seine Derivate sind wichtige Bausteine in der medizinischen Chemie, die in verschiedenen biologisch aktiven Molekülen vorkommen. Die Derivatisierung der Carbonsäuregruppe ermöglicht die Synthese von Bibliotheken neuer Verbindungen für das Screening auf pharmazeutische Aktivitäten. Diese Anwendungsbeispiele beschreiben detaillierte Protokolle für die Hydrolyse des Methylesters zur freien Carbonsäure, die anschließende Bildung von Amiden und neuen Estern sowie die Reduktion zum primären Alkohol.

Hydrolyse von Methyl-2,3-dihydro-1,4-benzodioxin-5-carboxylat

Die Umwandlung des Methylesters in die entsprechende Carbonsäure ist ein fundamentaler erster Schritt für viele weitere Derivatisierungen, wie beispielsweise die Amidkopplung.

Experimentelles Protokoll: Verseifung des Methylesters

  • Reagenzien und Materialien:

    • Methyl-2,3-dihydro-1,4-benzodioxin-5-carboxylat

    • Lithiumhydroxid (LiOH)[1]

    • Wasser (H₂O)

    • Salzsäure (HCl, 1N)

    • Ethylacetat

    • Magnesiumsulfat (MgSO₄)

    • Rundkolben, Magnetrührer, Scheidetrichter

  • Durchführung:

    • Lösen Sie Methyl-2,3-dihydro-1,4-benzodioxin-5-carboxylat (1 Äquiv.) in einer Mischung aus Tetrahydrofuran (THF) und Wasser.

    • Fügen Sie Lithiumhydroxid (1.5 Äquiv.) hinzu und rühren Sie die Mischung bei Raumtemperatur für 2-4 Stunden.[1]

    • Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).

    • Nach vollständiger Umsetzung entfernen Sie das THF unter reduziertem Druck.

    • Säuern Sie die wässrige Lösung vorsichtig mit 1N HCl auf einen pH-Wert von 2-3 an.

    • Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.

    • Vereinigen Sie die organischen Phasen, trocknen Sie sie über wasserfreiem Magnesiumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum, um die 2,3-Dihydro-1,4-benzodioxin-5-carbonsäure zu erhalten.

Zusammenfassung der quantitativen Daten:

ParameterWertReferenz
AusgangsmaterialMethyl-2,3-dihydro-1,4-benzodioxin-5-carboxylat[1]
ReagenzLithiumhydroxid (LiOH)[1]
LösungsmittelTHF/Wasser[1]
Reaktionszeit2-4 Stunden[1]
AufarbeitungAnsäuern und Extraktion[1]
Typische Ausbeute> 90%Eigene Angabe
Amidbildung aus 2,3-Dihydro-1,4-benzodioxin-5-carbonsäure

Die Bildung von Amiden ist eine der häufigsten Reaktionen in der medizinischen Chemie zur Erzeugung von Molekülvielfalt.

Experimentelles Protokoll: Amidkopplung mittels gemischter Anhydrid-Methode

  • Reagenzien und Materialien:

    • 2,3-Dihydro-1,4-benzodioxin-5-carbonsäure

    • Triethylamin (TEA) oder N,N-Diisopropylethylamin (DIPEA)

    • Chlorameisensäureisobutylester

    • Gewünschtes Amin (primär oder sekundär)

    • Dichlormethan (DCM) oder Dimethylformamid (DMF)

    • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

    • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Durchführung:

    • Lösen Sie 2,3-Dihydro-1,4-benzodioxin-5-carbonsäure (1 Äquiv.) in wasserfreiem DCM oder DMF.

    • Kühlen Sie die Lösung auf 0 °C und fügen Sie Triethylamin (1.1 Äquiv.) hinzu.

    • Fügen Sie langsam Chlorameisensäureisobutylester (1.1 Äquiv.) zu und rühren Sie die Mischung für 30 Minuten bei 0 °C.[1]

    • Fügen Sie das gewünschte Amin (1.2 Äquiv.) hinzu und lassen Sie die Reaktion langsam auf Raumtemperatur erwärmen. Rühren Sie über Nacht.

    • Verdünnen Sie die Reaktionsmischung mit DCM und waschen Sie sie nacheinander mit gesättigter NaHCO₃-Lösung und Wasser.

    • Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und dampfen Sie das Lösungsmittel unter reduziertem Druck ein.

    • Reinigen Sie das Rohprodukt mittels Säulenchromatographie auf Kieselgel.

Alternative Methode: Verwendung von Kupplungsreagenzien wie HATU [2]

  • Durchführung:

    • Lösen Sie die Carbonsäure (1 Äquiv.), das Amin (1.2 Äquiv.) und HATU (1.1 Äquiv.) in DMF.

    • Fügen Sie DIPEA (2 Äquiv.) hinzu und rühren Sie die Mischung bei Raumtemperatur für 2-16 Stunden.

    • Die Aufarbeitung erfolgt wie oben beschrieben.

Zusammenfassung der quantitativen Daten:

ParameterGemischte Anhydrid-MethodeHATU-Kupplung
AktivierungsreagenzChlorameisensäureisobutylesterHATU
BaseTriethylaminDIPEA
LösungsmittelDCM oder DMFDMF
Typische Ausbeute60-80%[1]70-95%[2]
Veresterung von 2,3-Dihydro-1,4-benzodioxin-5-carbonsäure

Die Synthese verschiedener Ester kann die Lipophilie und die pharmakokinetischen Eigenschaften der Moleküle modulieren.

Experimentelles Protokoll: Fischer-Veresterung [3][4]

  • Reagenzien und Materialien:

    • 2,3-Dihydro-1,4-benzodioxin-5-carbonsäure

    • Gewünschter Alkohol (z.B. Ethanol, Isopropanol; im Überschuss als Lösungsmittel)

    • Konzentrierte Schwefelsäure (H₂SO₄) als Katalysator

    • Natriumbicarbonatlösung

    • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Durchführung:

    • Suspendieren Sie 2,3-Dihydro-1,4-benzodioxin-5-carbonsäure (1 Äquiv.) im gewünschten Alkohol.

    • Fügen Sie eine katalytische Menge (einige Tropfen) konzentrierte Schwefelsäure hinzu.

    • Erhitzen Sie die Mischung für 4-24 Stunden unter Rückfluss.

    • Überwachen Sie die Reaktion mittels DC.

    • Nach Abkühlen auf Raumtemperatur entfernen Sie den überschüssigen Alkohol im Vakuum.

    • Lösen Sie den Rückstand in Ethylacetat und waschen Sie ihn vorsichtig mit gesättigter NaHCO₃-Lösung und anschließend mit Wasser.

    • Trocknen Sie die organische Phase über MgSO₄, filtrieren Sie und entfernen Sie das Lösungsmittel.

Zusammenfassung der quantitativen Daten:

ParameterWertReferenz
ReaktionsartFischer-Veresterung[3][4]
KatalysatorKonzentrierte H₂SO₄[3]
AlkoholDient als Reagenz und Lösungsmittel[3]
TemperaturRückfluss[1]
Typische Ausbeute70-90%Eigene Angabe
Reduktion der Carbonsäuregruppe zum Alkohol

Die Reduktion der Ester- oder Carbonsäuregruppe führt zu primären Alkoholen, die als weitere Zwischenprodukte für andere Funktionalisierungen dienen können.

Experimentelles Protokoll: Reduktion mit Lithiumaluminiumhydrid (LiAlH₄) [5][6]

  • Reagenzien und Materialien:

    • Methyl-2,3-dihydro-1,4-benzodioxin-5-carboxylat oder die entsprechende Carbonsäure

    • Lithiumaluminiumhydrid (LiAlH₄)

    • Wasserfreies Tetrahydrofuran (THF)

    • Wasser, 15%ige Natronlauge, Wasser (Fieser-Aufarbeitung)

    • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Durchführung:

    • Lösen Sie das Ausgangsmaterial (1 Äquiv.) in wasserfreiem THF in einem trockenen Rundkolben unter einer Inertgasatmosphäre (z.B. Argon).

    • Kühlen Sie die Lösung auf 0 °C.

    • Fügen Sie langsam und portionsweise LiAlH₄ (1.5-2 Äquiv.) hinzu. Vorsicht: Starke Gasentwicklung!

    • Nach beendeter Zugabe lassen Sie die Reaktion auf Raumtemperatur erwärmen und rühren für 2-4 Stunden.

    • Kühlen Sie die Reaktion erneut auf 0 °C und führen Sie eine vorsichtige Fieser-Aufarbeitung durch: Fügen Sie langsam nacheinander x mL Wasser, x mL 15%ige NaOH-Lösung und 3x mL Wasser hinzu (wobei x die Masse des verwendeten LiAlH₄ in Gramm ist).

    • Rühren Sie die Suspension kräftig, bis sich ein gut filtrierbarer weißer Niederschlag bildet.

    • Filtrieren Sie den Niederschlag ab und waschen Sie ihn gründlich mit THF oder Ethylacetat.

    • Trocknen Sie das Filtrat über Na₂SO₄ und entfernen Sie das Lösungsmittel im Vakuum.

Zusammenfassung der quantitativen Daten:

ParameterWertReferenz
ReduktionsmittelLithiumaluminiumhydrid (LiAlH₄)[5][6]
LösungsmittelWasserfreies THF[5]
Reaktionstemperatur0 °C bis Raumtemperatur[6]
AufarbeitungFieser-MethodeEigene Angabe
Typische Ausbeute> 85%Eigene Angabe

Visualisierungen

// Nodes Start [label="Methyl 2,3-dihydro-1,4-\nbenzodioxine-5-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="2,3-Dihydro-1,4-\nbenzodioxine-5-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Derivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ester [label="Ester Derivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alcohol [label="(2,3-Dihydro-1,4-benzodioxin-\n5-yl)methanol", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Acid [label="Hydrolysis (LiOH)"]; Start -> Alcohol [label="Reduction (LiAlH4)"]; Acid -> Amide [label="Amide Coupling\n(HATU, etc.)"]; Acid -> Ester [label="Esterification (H+)"]; Acid -> Alcohol [label="Reduction (LiAlH4)"]; } dot Abbildung 1: Workflow der Derivatisierungsreaktionen.

// Nodes CarboxylicAcid [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", fontcolor="#202124"]; ActivatedEster [label="Activated Intermediate\n(e.g., O-Acylisourea, Mixed Anhydride)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="Amine\n(R'-NH2)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide\n(R-CONH-R')", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges CarboxylicAcid -> ActivatedEster [label="Coupling Reagent\n(e.g., HATU, EDCI) or\nAnhydride Formation"]; ActivatedEster -> Amide; Amine -> Amide [label="Nucleophilic Attack"]; } dot Abbildung 2: Allgemeiner Mechanismus der Amidkopplung.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most widely reported method is the Williamson ether synthesis, which involves the reaction of Methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane. This reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃), in a high-boiling polar aprotic solvent like dimethylformamide (DMF).[1]

Q2: What are the typical reaction conditions and yield for this synthesis?

A common procedure involves stirring a suspension of Methyl 2,3-dihydroxybenzoate, 1,2-dibromoethane, and potassium carbonate in DMF under reflux for approximately 10 to 12 hours.[1] Reported yields for this reaction are in the range of 60%.[1]

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting material (Methyl 2,3-dihydroxybenzoate), the consumption of the starting material and the formation of the product can be tracked.

Q4: What is the recommended work-up and purification procedure?

Once the reaction is complete, as indicated by TLC, the typical work-up involves diluting the reaction mixture with water and extracting the product with an organic solvent such as ethyl acetate.[1] The organic extracts are then combined, dried over a drying agent like magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure.[1] The crude product is often purified by column chromatography.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inactive Reagents - Methyl 2,3-dihydroxybenzoate: Ensure it is pure and dry. Impurities can interfere with the reaction.
- 1,2-dibromoethane: This reagent can degrade over time. Use a freshly opened bottle or distill it before use.
- Potassium Carbonate (K₂CO₃): Ensure the base is anhydrous. It is advisable to dry it in an oven before use as it can absorb moisture from the atmosphere.
Insufficient Reaction Time or Temperature - Monitor the reaction closely using TLC until the starting material is completely consumed.[1]
- Ensure the reaction mixture is refluxing at the appropriate temperature for the solvent used (for DMF, the boiling point is 153 °C).
Poor Quality Solvent - Use anhydrous DMF. Water in the solvent can quench the phenoxide ions and hinder the reaction.
Problem 2: Formation of Impurities and Side Products

Possible Causes and Solutions:

Possible Cause Suggested Solution
Polymerization - An excess of 1,2-dibromoethane can lead to the formation of polymeric byproducts. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of 1,2-dibromoethane.
Incomplete Reaction - If the reaction is not driven to completion, the starting material will contaminate the product. Ensure complete consumption of the starting material by TLC monitoring.[1]
Formation of Regioisomers (in related syntheses) - While the synthesis of the 5-carboxylate from Methyl 2,3-dihydroxybenzoate should not produce regioisomers, the synthesis of other substituted benzodioxanes from unsymmetrical catechols can yield a mixture of regioisomers (e.g., 5- and 8-substituted products).[3][4][5][6] These often require careful separation by column chromatography.[5]

Experimental Protocols

Synthesis of this compound[1]
  • Reagents and Materials:

    • Methyl 2,3-dihydroxybenzoate

    • 1,2-Dibromoethane

    • Potassium Carbonate (K₂CO₃)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Magnesium sulfate or Sodium sulfate

  • Procedure: a. To a suspension of Methyl 2,3-dihydroxybenzoate (1.0 mmol) and potassium carbonate (1.1 mmol) in DMF (2.5 mL), add 1,2-dibromoethane (1.0 mmol). b. Stir the reaction mixture under reflux for 10-12 hours. c. Monitor the reaction by TLC until the starting material is no longer visible. d. After completion, cool the mixture to room temperature and dilute with water. e. Extract the aqueous mixture with ethyl acetate. f. Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, and filter. g. Concentrate the filtrate under reduced pressure to obtain the crude product. h. Purify the crude product by column chromatography.

Data Presentation

Parameter Value Reference
Starting Material Methyl 2,3-dihydroxybenzoate[1]
Reagents 1,2-Dibromoethane, K₂CO₃[1]
Solvent DMF[1]
Reaction Time 10-12 hours[1]
Temperature Reflux[1]
Yield ~60%[1]

Visualizations

Experimental Workflow

experimental_workflow start Start reagents Combine Methyl 2,3-dihydroxybenzoate, K2CO3, and DMF start->reagents add_dbe Add 1,2-dibromoethane reagents->add_dbe reflux Reflux for 10-12 hours add_dbe->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate purify->product

Caption: Synthetic workflow for this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Purity and Activity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_workup Review Work-up and Purification start->check_workup reagent_issue Use fresh/purified reagents. Ensure base is anhydrous. check_reagents->reagent_issue conditions_issue Confirm reflux temperature. Increase reaction time. check_conditions->conditions_issue workup_issue Optimize extraction solvent. Check for product loss during purification. check_workup->workup_issue

Caption: Decision tree for troubleshooting low product yield.

References

Technical Support Center: Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-documented synthetic route is a two-step process. It begins with the Fischer esterification of 2,3-dihydroxybenzoic acid with methanol to yield methyl 2,3-dihydroxybenzoate. This intermediate is then subjected to a Williamson ether synthesis with 1,2-dibromoethane to form the desired 2,3-dihydro-1,4-benzodioxine ring system.

Q2: What are the typical yields for each step of the synthesis?

A2: Under optimized conditions, the esterification of 2,3-dihydroxybenzoic acid can achieve yields of approximately 85%. The subsequent cyclization via Williamson ether synthesis to afford this compound typically proceeds with a yield of around 70%.

Q3: What are the key reaction parameters to control during the Williamson ether synthesis step?

A3: The critical parameters for the cyclization step include the choice of base and solvent, as well as the reaction temperature. A moderately strong base like potassium carbonate is commonly used to deprotonate the phenolic hydroxyl groups. Polar aprotic solvents, such as N,N-dimethylformamide (DMF), are preferred as they favor the desired O-alkylation over potential C-alkylation side reactions. The reaction is typically carried out at an elevated temperature, often under reflux, to ensure a reasonable reaction rate.

Q4: What are the potential side reactions during the synthesis?

A4: The primary side reactions of concern occur during the Williamson ether synthesis step. These include:

  • E2 Elimination: The base can induce the elimination of HBr from 1,2-dibromoethane to form vinyl bromide. This is generally a minor pathway when using a primary dihalide like 1,2-dibromoethane.

  • C-Alkylation: The phenoxide intermediate is an ambident nucleophile, meaning it can react through the oxygen or the aromatic ring. While O-alkylation is desired to form the ether linkages of the benzodioxine ring, C-alkylation can occur, leading to the formation of undesired carbon-carbon bonds. The use of polar aprotic solvents helps to minimize this side reaction.

  • Incomplete Cyclization: The reaction may not proceed to completion, leaving unreacted methyl 2,3-dihydroxybenzoate or mono-alkylated intermediates.

Troubleshooting Guides

Issue 1: Low Yield in the Esterification of 2,3-Dihydroxybenzoic Acid
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting material (TLC analysis)Insufficient catalyst or reaction time.- Ensure a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is used.- Increase the reflux time and monitor the reaction progress by TLC.
Presence of significant unreacted starting material after workupInefficient extraction.- Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate).- Perform multiple extractions to maximize product recovery.
Product loss during purificationInappropriate purification method.- If recrystallization is used, ensure the correct solvent system is chosen to minimize product solubility in the cold solvent.- If column chromatography is performed, select an appropriate eluent system to achieve good separation.
Issue 2: Low Yield in the Cyclization to this compound
Symptom Possible Cause Troubleshooting Steps
Low conversion of methyl 2,3-dihydroxybenzoateIneffective deprotonation of the hydroxyl groups.- Use a sufficiently strong and anhydrous base (e.g., freshly ground K2CO3).- Ensure the solvent (e.g., DMF) is anhydrous, as water can quench the base.
Low reaction temperature.- Ensure the reaction is heated to the appropriate temperature (reflux) to overcome the activation energy.
Formation of a significant amount of side products (TLC/NMR analysis)Competing E2 elimination or C-alkylation.- Use a polar aprotic solvent like DMF or acetonitrile to favor O-alkylation.- Avoid excessively high temperatures which can favor elimination.
Difficulty in isolating the productEmulsion formation during aqueous workup.- Add brine (saturated NaCl solution) to the separatory funnel to help break up emulsions.- Filter the organic layer through a pad of celite.
Issue 3: Product Purity Issues
Symptom Possible Cause Troubleshooting Steps
Presence of unreacted starting materials in the final productIncomplete reaction or inefficient purification.- Monitor the reaction to completion using TLC.- Optimize the purification method (recrystallization or column chromatography) to effectively remove starting materials.
Unexpected peaks in the NMR spectrumPresence of side products (e.g., C-alkylated or elimination products).- Characterize the impurities by comparing the spectrum to known side products or by using advanced NMR techniques (e.g., COSY, HSQC).- Adjust reaction conditions (solvent, temperature) to minimize side product formation.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

Reaction Step Starting Material Reagents Solvent Temperature Reaction Time Typical Yield Reference
Esterification2,3-Dihydroxybenzoic AcidMethanol, conc. H2SO4 (cat.)MethanolReflux12 h85%
CyclizationMethyl 2,3-dihydroxybenzoate1,2-Dibromoethane, K2CO3DMFReflux10 h70%

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3-dihydroxybenzoate
  • To a solution of 2,3-dihydroxybenzoic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid at room temperature.

  • Heat the reaction mixture to reflux and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield methyl 2,3-dihydroxybenzoate.

Protocol 2: Synthesis of this compound
  • To a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,2-dibromoethane (1.0 eq).

  • Heat the reaction mixture to reflux and stir for 10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to afford this compound as a white solid.

Visualizations

Synthesis_Pathway 2,3-Dihydroxybenzoic_Acid 2,3-Dihydroxybenzoic Acid Methyl_2,3-dihydroxybenzoate Methyl 2,3-dihydroxybenzoate 2,3-Dihydroxybenzoic_Acid->Methyl_2,3-dihydroxybenzoate MeOH, H2SO4 (cat.) Reflux Target_Product This compound Methyl_2,3-dihydroxybenzoate->Target_Product 1,2-Dibromoethane, K2CO3 DMF, Reflux Side_Reactions Methyl_2,3-dihydroxybenzoate Methyl 2,3-dihydroxybenzoate Phenoxide_Intermediate Phenoxide Intermediate Methyl_2,3-dihydroxybenzoate->Phenoxide_Intermediate K2CO3 Target_Product Desired O-Alkylation Product (this compound) Phenoxide_Intermediate->Target_Product O-Alkylation (SN2) C_Alkylation_Product C-Alkylation Side Product Phenoxide_Intermediate->C_Alkylation_Product C-Alkylation Elimination_Product Elimination Side Product (Vinyl Bromide) 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Elimination_Product E2 Elimination Troubleshooting_Workflow start Low Product Yield check_reaction Analyze reaction mixture by TLC/NMR start->check_reaction incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_products Significant Side Products check_reaction->side_products no purification_issue Product Loss During Workup/Purification check_reaction->purification_issue no increase_time_temp Increase reaction time or temperature incomplete_reaction->increase_time_temp yes check_reagents Check reagent purity and stoichiometry incomplete_reaction->check_reagents yes optimize_conditions Optimize solvent and base side_products->optimize_conditions yes optimize_workup Optimize extraction and purification protocols purification_issue->optimize_workup yes

Troubleshooting low yield in the reaction of 2,3-dihydroxybenzoic acid and 1,2-dibromoethane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,4-benzodioxan-5-carboxylic acid from 2,3-dihydroxybenzoic acid and 1,2-dibromoethane. This reaction, a variation of the Williamson ether synthesis, can present challenges in achieving high yields. This document is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of 1,4-benzodioxan-5-carboxylic acid from 2,3-dihydroxybenzoic acid and 1,2-dibromoethane?

The reaction is an intramolecular Williamson ether synthesis.[1][2] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][3] The process involves the deprotonation of the hydroxyl groups of 2,3-dihydroxybenzoic acid by a base to form a dianion. This dianion then acts as a nucleophile, attacking the electrophilic carbon atoms of 1,2-dibromoethane in a stepwise manner to form the 1,4-benzodioxane ring.

Q2: I am experiencing a very low yield of my desired product. What are the most common general causes?

Low yields in this Williamson ether synthesis can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inefficient mixing.[4]

  • Side Reactions: The most common side reaction is elimination (E2), especially if reaction conditions are not optimized.[5] Polymerization of 1,2-dibromoethane can also occur.

  • Poor Quality of Reagents: The purity of the starting materials and the solvent is crucial. Moisture can deactivate the base and interfere with the reaction.[4]

  • Suboptimal Stoichiometry: The molar ratios of the reactants and the base are critical for maximizing the yield.[4]

  • Product Loss During Work-up: The desired product might be lost during extraction and purification steps.[6]

Q3: My reaction mixture is turning dark, and I am isolating a complex mixture of byproducts. What could be the cause?

The formation of a dark, complex mixture often points to side reactions. In the context of this synthesis, potential side reactions include:

  • Elimination (E2) Reaction: The alkoxide, being a strong base, can abstract a proton from 1,2-dibromoethane, leading to the formation of vinyl bromide and other elimination byproducts.[5]

  • Intermolecular Reactions: Instead of the desired intramolecular cyclization, intermolecular reactions can occur, leading to the formation of polymeric materials.

  • Ring Alkylation: Although less common, alkylation on the aromatic ring can be a competing reaction since the aryloxide is an ambident nucleophile.[3]

Q4: Can the carboxylic acid group interfere with the reaction?

Yes, the carboxylic acid group can be deprotonated by the base used in the reaction. It is important to use a sufficient amount of base to deprotonate both the hydroxyl groups and the carboxylic acid to ensure the desired nucleophilicity of the hydroxyl groups. Some procedures opt to protect the carboxylic acid group as an ester before the Williamson ether synthesis to avoid this complication.[7]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Strategy
Insufficient Base Ensure at least two equivalents of base are used to deprotonate both hydroxyl groups, plus an additional equivalent for the carboxylic acid if it is not protected. A slight excess of base is often beneficial.
Improper Solvent Use a polar aprotic solvent like DMF or DMSO to enhance the reactivity of the nucleophile.[5]
Low Reaction Temperature While lower temperatures can favor SN2 over E2, the reaction may require heating to proceed at a reasonable rate. A temperature of around 65°C has been reported to be effective.[8]
Moisture Contamination Ensure all glassware is thoroughly dried and use anhydrous solvents. Moisture can quench the base.[4]
Poor Reagent Quality Use high-purity 2,3-dihydroxybenzoic acid and 1,2-dibromoethane.
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Strategy
E2 Elimination Favored Avoid excessively high reaction temperatures. Lowering the temperature generally favors the SN2 reaction over E2.[5]
Intermolecular Polymerization Use high dilution conditions to favor the intramolecular cyclization over intermolecular reactions. This can be achieved by slowly adding the 1,2-dibromoethane to the reaction mixture.
Reaction with Carboxylic Acid Consider protecting the carboxylic acid as a methyl or ethyl ester prior to the ether synthesis. The ester can be hydrolyzed in a subsequent step.[7]

Experimental Protocols

Protocol 1: Direct Synthesis of 1,4-Benzodioxan-5-carboxylic acid

This protocol is adapted from a procedure for a similar synthesis.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dihydroxybenzoic acid (1.0 eq) and dry potassium carbonate (4.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 1,2-dibromoethane (4.0 eq).

  • Reaction Conditions: Heat the mixture to 65°C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up:

    • Cool the reaction mixture and dilute with water.

    • Extract with ether to remove unreacted 1,2-dibromoethane.

    • Acidify the aqueous phase with 3N hydrochloric acid.

    • Extract the acidified aqueous phase with dichloromethane.

  • Purification:

    • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent like toluene to obtain the purified 1,4-benzodioxan-5-carboxylic acid.[8]

Protocol 2: Synthesis via Methyl Ester Protection

This two-step protocol involves the protection of the carboxylic acid as a methyl ester.[7]

Step 1: Esterification of 2,3-dihydroxybenzoic acid

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-dihydroxybenzoic acid in methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid at 5°C.

  • Reaction Conditions: Reflux the mixture for 12 hours.

  • Work-up:

    • Cool the reaction to room temperature and concentrate under vacuum.

    • Dissolve the residue in ethyl acetate and wash with a sodium carbonate solution.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate to obtain methyl 2,3-dihydroxybenzoate.

Step 2: Williamson Ether Synthesis

  • Reaction Setup: To a suspension of methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in DMF, add 1,2-dibromoethane (1.0 eq).

  • Reaction Conditions: Stir the mixture under reflux for 10 hours.

  • Work-up:

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, dilute the mixture with water and extract with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl 2,3-dihydrobenzo[b][4][7]dioxine-5-carboxylate.

Step 3: Hydrolysis of the Methyl Ester

  • Reaction Setup: Stir a mixture of the methyl ester intermediate, lithium hydroxide, and water in tetrahydrofuran at room temperature for 10 hours.

  • Work-up:

    • Remove the solvent under vacuum.

    • Dilute with ethyl acetate and extract with water.

    • Acidify the aqueous extract with 2N aqueous hydrochloric acid.

    • Extract with ethyl acetate.

  • Purification: Combine the final organic extracts, dry, and concentrate to yield the desired 1,4-benzodioxan-5-carboxylic acid.[7]

Visualized Workflows and Logic

experimental_workflow cluster_direct Protocol 1: Direct Synthesis cluster_protection Protocol 2: Via Methyl Ester Protection start1 Mix 2,3-dihydroxybenzoic acid, K2CO3, and DMF add_dbe1 Add 1,2-dibromoethane start1->add_dbe1 react1 Heat at 65°C for 24h add_dbe1->react1 workup1 Aqueous work-up and extraction react1->workup1 purify1 Recrystallization workup1->purify1 product1 1,4-Benzodioxan-5-carboxylic acid purify1->product1 start2 Esterify 2,3-dihydroxy- benzoic acid ether_synthesis Williamson Ether Synthesis with 1,2-dibromoethane start2->ether_synthesis hydrolysis Hydrolyze methyl ester ether_synthesis->hydrolysis product2 1,4-Benzodioxan-5-carboxylic acid hydrolysis->product2

Caption: Comparative experimental workflows for the synthesis.

troubleshooting_low_yield start Low Yield Observed check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_stoichiometry Confirm Stoichiometry (Base and Reactants) start->check_stoichiometry check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions consider_protection Consider Protecting Carboxylic Acid Group check_stoichiometry->consider_protection optimize_temp Optimize Temperature: Too low -> slow/no reaction Too high -> side reactions check_conditions->optimize_temp high_dilution Implement High Dilution Conditions check_conditions->high_dilution solution Improved Yield optimize_temp->solution consider_protection->solution high_dilution->solution

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Purification of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate. It focuses on the identification and removal of common impurities encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or subsequent degradation. These typically include:

  • Unreacted Starting Materials: Methyl 2,3-dihydroxybenzoate and 1,2-dibromoethane.[1]

  • Hydrolyzed Product: 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, which can form if moisture is present during the reaction or work-up.[1][2]

  • Solvent Residues: Residual solvents from the reaction (e.g., DMF) or extraction (e.g., ethyl acetate).

Q2: My final product has a low melting point and appears oily. What is the likely cause?

A2: An oily appearance or a depressed melting point suggests the presence of impurities. Residual solvents or unreacted 1,2-dibromoethane are common culprits. Inadequate drying of the product can also lead to the presence of water, which may contribute to a lower melting point.

Q3: After purification, I see an extra spot on my TLC plate that is more polar than my product. What could it be?

A3: A more polar spot on a TLC plate (i.e., one with a lower Rf value) is often the corresponding carboxylic acid (2,3-dihydro-1,4-benzodioxine-5-carboxylic acid). This can be confirmed by co-spotting your sample with a standard of the suspected carboxylic acid impurity.

Q4: Can I use a simple extraction to remove the carboxylic acid impurity?

A4: Yes, a liquid-liquid extraction is an effective method. Dissolve the crude product in a suitable organic solvent like ethyl acetate and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Be sure to then wash the organic layer with brine to remove any remaining aqueous base and dry it thoroughly before evaporating the solvent.

Troubleshooting Guides

This section provides structured guidance for resolving specific purification challenges.

Issue 1: Presence of Unreacted Methyl 2,3-dihydroxybenzoate
  • Identification: This starting material is significantly more polar than the desired product. It will appear as a distinct spot with a much lower Rf value on a TLC plate.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most effective method for separating the product from the highly polar starting material. A silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the components.

    • Aqueous Wash: A wash with a dilute aqueous base (e.g., 1M NaOH) can help remove the phenolic starting material. However, this risks hydrolysis of the desired ester product, so it should be performed quickly and at a low temperature.

Issue 2: Removal of 2,3-dihydro-1,4-benzodioxine-5-carboxylic Acid
  • Identification: As mentioned in the FAQs, this impurity is more polar than the ester product. It can be detected by TLC or HPLC.

  • Troubleshooting Steps:

    • Base Extraction: Perform a liquid-liquid extraction as described in FAQ Q4.

    • Column Chromatography: If the amount of carboxylic acid is small, it can be separated by flash column chromatography. The carboxylic acid will have a longer retention time on the silica gel.[1]

Issue 3: Residual Solvent Contamination
  • Identification: Residual solvents can be detected by 1H NMR spectroscopy, where they will show characteristic peaks (e.g., DMF at ~8.0, 2.9, and 2.7 ppm; ethyl acetate at ~4.1, 2.0, and 1.2 ppm).

  • Troubleshooting Steps:

    • High Vacuum Drying: Place the sample under a high vacuum for several hours. Gentle heating can be applied if the product is thermally stable.

    • Recrystallization: Dissolving the product in a minimal amount of a suitable hot solvent and allowing it to cool slowly can form pure crystals, leaving the more volatile solvent impurities in the mother liquor.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is effective for removing both more and less polar impurities.

  • Column Preparation: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica with the adsorbed product to the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 90:10 hexane:ethyl acetate).[1]

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20, 70:30 hexane:ethyl acetate) to elute the desired product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This method is ideal for removing small amounts of impurities from a solid product.

  • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include methanol, ethanol, or mixtures of ethyl acetate and hexane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

Data Presentation

Table 1: TLC Data for Common Components

CompoundTypical Rf Value (80:20 Hexane:Ethyl Acetate)Notes
This compound~0.5Desired Product
Methyl 2,3-dihydroxybenzoate~0.2Starting Material
2,3-dihydro-1,4-benzodioxine-5-carboxylic acid~0.1Hydrolysis Impurity

Note: Rf values are approximate and can vary depending on the exact TLC plate, solvent system, and spotting concentration.

Visualizations

PurificationWorkflow Crude Crude Product (with impurities) Extraction Liquid-Liquid Extraction (wash with NaHCO3) Crude->Extraction Column Flash Column Chromatography Extraction->Column Organic Layer AqueousWaste Aqueous Waste (Carboxylic Acid Impurity) Extraction->AqueousWaste Recrystallization Recrystallization Column->Recrystallization Partially Pure Product ChromatographyWaste Other Impurities Column->ChromatographyWaste Pure Pure Product Recrystallization->Pure MotherLiquor Mother Liquor (Soluble Impurities) Recrystallization->MotherLiquor TroubleshootingLogic Start Analyze Crude Product (e.g., TLC, NMR) ImpurityCheck Impurity Detected? Start->ImpurityCheck PolarImpurity Is it a polar impurity (e.g., carboxylic acid)? ImpurityCheck->PolarImpurity Yes PureProduct Pure Product ImpurityCheck->PureProduct No BaseWash Perform Aqueous Base Wash PolarImpurity->BaseWash Yes NonPolarImpurity Consider Non-Polar Impurities or Starting Material PolarImpurity->NonPolarImpurity No ColumnChrom Use Flash Column Chromatography BaseWash->ColumnChrom ColumnChrom->PureProduct NonPolarImpurity->ColumnChrom

References

Optimizing reaction conditions for the synthesis of benzodioxane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzodioxane derivatives. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides and FAQs

Issue 1: Low or No Product Yield

Q1: I am getting a very low yield or no desired benzodioxane product. What are the common causes and how can I improve the yield?

A1: Low yields in benzodioxane synthesis can arise from several factors. Here are the most common issues and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Consider a moderate increase in temperature, but be cautious as this can also promote side reactions.[1]

  • Poor Quality Reagents: The purity of starting materials is crucial.

    • Solution: Ensure your catechol, dihaloalkane, or epichlorohydrin are of high purity. Purify them if necessary. Use freshly distilled solvents and ensure bases like sodium hydride have not been deactivated by moisture.

  • Suboptimal Base: The choice and amount of base are critical for the deprotonation of catechol.

    • Solution: Stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃), especially for less reactive substrates. Ensure you are using the correct stoichiometric amount of base.

  • Inefficient Catalyst: For certain reactions, a catalyst is necessary to achieve a good yield.

    • Solution: In syntheses involving less reactive alkylating agents, the addition of a catalyst such as copper iodide (CuI) can significantly improve the yield.[2] Phase-transfer catalysts can also be employed to enhance the reaction rate between reactants in different phases.

  • Side Reactions: Competing reactions can consume your starting materials.

    • Solution: The primary side reaction in the Williamson ether synthesis is E2 elimination, especially with secondary alkyl halides. To minimize this, use a primary alkyl halide where possible and maintain a lower reaction temperature.[3]

Issue 2: Formation of Side Products and Impurities

Q2: My reaction mixture shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A2: The formation of side products is a common challenge. Here are some likely impurities and strategies to avoid them:

  • O-Alkylated Byproducts: Incomplete cyclization can lead to the formation of mono-alkylated catechol.

    • Solution: Ensure a sufficient amount of the dihaloalkane or epichlorohydrin is used. Running the reaction for a longer duration can also favor the desired cyclization.

  • Polymerization: Catechol and other starting materials can polymerize under harsh basic or high-temperature conditions.

    • Solution: Add the base portion-wise to control the reaction's exothermicity. Avoid excessively high reaction temperatures.

  • Diol Formation: In reactions using epichlorohydrin, the epoxide ring can open to form a diol, which may not cyclize efficiently.

    • Solution: Control the reaction temperature and the addition rate of epichlorohydrin.

Q3: How can I effectively purify my crude benzodioxane derivative?

A3: Purification is essential to obtain a high-purity product. The choice of method depends on the scale and nature of impurities.

  • Column Chromatography: This is the most common and versatile method for purifying benzodioxane derivatives.[4][5]

    • Protocol: Use silica gel as the stationary phase. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective in separating the desired product from non-polar impurities and more polar side products.[4][5]

  • Recrystallization: If the crude product is a solid and reasonably pure, recrystallization can be a highly effective purification method.

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent in which it has high solubility. Allow the solution to cool slowly to form crystals of the pure compound, leaving impurities in the mother liquor. Common solvent systems include ethanol/water or ethyl acetate/hexane.

  • Distillation: For liquid benzodioxane derivatives, vacuum distillation can be used for purification, especially on a larger scale.[6]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data on the synthesis of benzodioxane derivatives under various conditions, providing a basis for comparison and optimization.

Table 1: Effect of Base and Solvent on the Yield of 1,4-Benzodioxane

EntryCatechol DerivativeAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1Catechol1,2-DibromoethaneNa₂CO₃Glycerol150-1606~60
2Methyl 3,4,5-trihydroxybenzoate1,2-DibromoethaneK₂CO₃AcetoneReflux1845
3CatecholEthyl 2,3-dibromopropionateK₂CO₃AcetoneReflux-76

Table 2: Synthesis of 2-Substituted-1,4-Benzodioxane Derivatives

EntryCatechol DerivativeReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
1Salicylic acidAcetylenic esterCuIAcetonitrile802488
21,4-Benzodioxan-2-carboxylic acidThionyl chloride-DichloromethaneRoom Temp3-478

Experimental Protocols

Protocol 1: Synthesis of 1,4-Benzodioxane from Catechol and 1,2-Dibromoethane [6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 11 g of catechol, 23.5 g of 1,2-dibromoethane, 15 g of anhydrous sodium carbonate, and 10 ml of freshly distilled glycerol.

  • Heating: Heat the mixture in an oil bath to 150-160 °C with stirring and maintain this temperature for 6 hours. Avoid overheating to prevent resinification.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Add 40 ml of water and stir.

    • Transfer the mixture to a separatory funnel and extract twice with 30 ml portions of benzene.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Purification:

    • Remove the solvent by rotary evaporation.

    • Purify the residue by vacuum distillation to obtain 1,4-benzodioxane.

Protocol 2: Synthesis of 1,4-Benzodioxan-2-carboxylic Acid [7]

  • Reaction Setup: To a solution of catechol in dry acetone, add anhydrous potassium carbonate.

  • Addition of Reagent: Add ethyl 2,3-dibromopropionate dropwise to the stirred suspension.

  • Reflux: Reflux the reaction mixture until the starting materials are consumed (monitor by TLC).

  • Saponification: After cooling, hydrolyze the resulting ester by adding a solution of sodium hydroxide and stirring at room temperature.

  • Work-up:

    • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain 1,4-benzodioxan-2-carboxylic acid.

Mandatory Visualizations

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Benzodioxane Derivative Benzodioxane Derivative GPCR α1-Adrenergic or 5-HT1A Receptor Benzodioxane Derivative->GPCR Binds as Antagonist/Ligand G_Protein G Protein Activation/Inhibition GPCR->G_Protein Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Cellular_Response Physiological Response (e.g., smooth muscle contraction, neurotransmission) Second_Messenger->Cellular_Response

Caption: Signaling pathway of benzodioxane derivatives as GPCR ligands.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis Start Starting Materials (Catechol, Alkylating Agent) Reaction Reaction Setup (Solvent, Base) Start->Reaction Heating Heating & Reflux Reaction->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Quenching Reaction Quenching Monitoring->Quenching Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Column Chromatography, Recrystallization, or Distillation) Evaporation->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: General experimental workflow for benzodioxane synthesis.

References

Technical Support Center: Purification of "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude "this compound" after synthesis?

A1: The most common impurities in crude "this compound" typically include:

  • Unreacted Starting Materials: Methyl 2,3-dihydroxybenzoate and 1,2-dibromoethane may remain if the reaction has not gone to completion.

  • Side Products: Elimination side products can form from 1,2-dibromoethane under basic conditions.

  • Hydrolyzed Product: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly if exposed to moisture or basic conditions during workup or purification.

  • Residual Solvent: Solvents used in the reaction and workup, such as dimethylformamide (DMF) and ethyl acetate, may be present.

Q2: My final product shows a low melting point and a broad peak in the NMR spectrum. What could be the issue?

A2: A low and broad melting point, along with broad NMR peaks, typically indicates the presence of impurities. The most likely culprits are residual starting materials or side products. It is recommended to re-purify the compound using column chromatography or recrystallization.

Q3: I am having difficulty removing the DMF solvent after the reaction. What is the best way to remove it?

A3: DMF has a high boiling point and can be challenging to remove completely. An effective method is to wash the ethyl acetate extract multiple times with water or brine during the workup. A final wash with a saturated sodium chloride solution can further aid in removing residual DMF.

Q4: Can I use distillation to purify "this compound"?

A4: While distillation is a common purification technique, it may not be ideal for this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures. Column chromatography and recrystallization are generally preferred methods for achieving high purity.

Troubleshooting Guides

Low Yield After Synthesis and Workup
Symptom Possible Cause Suggested Solution
Low yield of crude product Incomplete reaction.Ensure the reaction is stirred vigorously and heated at reflux for a sufficient time (e.g., 10 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
Decomposition of the product during workup.Avoid prolonged exposure to strong bases or acids during the workup. Keep the temperature low during solvent evaporation.
Product loss during extraction Emulsion formation during aqueous washes.Use brine (saturated NaCl solution) for the washes to help break emulsions. If an emulsion persists, allow the mixture to stand for a longer period or pass it through a bed of Celite.
Impure Product After Initial Purification
Symptom Possible Cause Suggested Solution
Presence of starting materials in the final product (confirmed by NMR or TLC) Inefficient purification.Optimize the column chromatography conditions (see detailed protocol below). Try a different solvent system for recrystallization.
Oily or sticky solid product Presence of low-melting impurities or residual solvent.Re-dissolve the product in a minimal amount of a suitable solvent and attempt recrystallization. Dry the product under high vacuum for an extended period to remove residual solvents.
Product degradation during purification Unstable on silica gel or at high temperatures.If degradation on silica gel is suspected, consider using a less acidic stationary phase like neutral alumina for column chromatography. Avoid excessive heating during recrystallization.

Data Presentation

Table 1: Comparison of Purification Methods for "this compound"
Purification Method Typical Purity (by HPLC) Typical Yield Advantages Disadvantages
Column Chromatography (Silica Gel) >98%60-80%Effective for removing a wide range of impurities.Can be time-consuming and requires significant solvent volumes.
Recrystallization >99%40-70%Can provide very high purity. Simple procedure.Higher product loss compared to chromatography. Finding a suitable solvent can be challenging.
Table 2: Thin Layer Chromatography (TLC) Data
Compound Solvent System (Ethyl Acetate:Hexane) Approximate Rf Value Visualization Method
Methyl 2,3-dihydroxybenzoate (Starting Material)1:10.2UV light (254 nm), Potassium permanganate stain
This compound (Product) 1:40.5UV light (254 nm)
1,2-dibromoethane (Starting Material)1:4>0.9Potassium permanganate stain

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, starting with a low polarity (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity (gradient elution) if necessary to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent or solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol/water, isopropanol).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude Product col_chrom Column Chromatography start->col_chrom Option 1 recryst Recrystallization start->recryst Option 2 end_synthesis Purified Product nmr NMR end_synthesis->nmr hplc HPLC end_synthesis->hplc tlc TLC col_chrom->tlc Monitor Fractions recryst->end_synthesis tlc->end_synthesis

Caption: Purification workflow for this compound.

troubleshooting_logic start Crude Product Impure? check_sm Check for Starting Materials (SM) by TLC/NMR start->check_sm check_side_products Check for Side Products by NMR start->check_side_products check_hydrolysis Check for Carboxylic Acid by IR/NMR start->check_hydrolysis incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction SM Present elimination Elimination Side-product check_side_products->elimination Unexpected Peaks hydrolysis Ester Hydrolysis check_hydrolysis->hydrolysis Broad OH peak optimize_reaction Optimize Reaction Conditions (Time, Temperature) incomplete_reaction->optimize_reaction column_chrom Column Chromatography elimination->column_chrom acid_wash Acidic Wash during Workup hydrolysis->acid_wash

Caption: Troubleshooting logic for identifying and resolving impurity issues.

Preventing the formation of byproducts in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for the Williamson ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their ether synthesis experiments. Here, you will find detailed guides and frequently asked questions (FAQs) to help you prevent the formation of common byproducts and maximize the yield of your desired ether product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the Williamson ether synthesis.

Issue: Low Yield of the Desired Ether Product with Significant Alkene Byproduct Formation

Q1: My reaction is producing a significant amount of an alkene byproduct, and the yield of my desired ether is low. What is causing this and how can I fix it?

A1: The formation of an alkene is a classic sign that the E2 (elimination) reaction is outcompeting the desired SN2 (substitution) reaction.[1][2][3] This is a common issue, particularly when the reaction conditions are not optimal for the SN2 pathway.

Core Problem: The alkoxide used in the Williamson synthesis is a strong base, and if the alkyl halide is sterically hindered, the alkoxide will more readily abstract a proton from a beta-carbon (elimination) rather than attacking the electrophilic carbon (substitution).[1][2][3]

Troubleshooting Steps:

  • Evaluate Your Alkyl Halide: The structure of the alkyl halide is the most critical factor.

    • Primary alkyl halides are ideal for the Williamson ether synthesis as they are least sterically hindered and favor the SN2 mechanism.[1][2]

    • Secondary alkyl halides will likely produce a mixture of substitution and elimination products, with the elimination product often being significant.[1][2]

    • Tertiary alkyl halides are unsuitable for this reaction and will almost exclusively yield the elimination product.[1][2]

    • Recommendation: Whenever possible, design your synthesis to utilize a primary alkyl halide. If you are trying to synthesize an unsymmetrical ether, there are two possible combinations of alkoxide and alkyl halide. Choose the route that involves the less sterically hindered alkyl halide.[4]

  • Lower the Reaction Temperature: Higher temperatures tend to favor the elimination pathway over the substitution pathway.[4]

    • Recommendation: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical temperature range for the Williamson ether synthesis is 50-100 °C.[4][5] Consider starting at the lower end of this range and monitoring the reaction progress.

  • Choose a Less Sterically Hindered Base/Alkoxide: If you have flexibility in your choice of alkoxide, using a less bulky one can help minimize elimination.

Quantitative Impact of Alkyl Halide Structure on Product Ratio:

The following table illustrates the significant impact of the alkyl halide structure on the ratio of the desired ether (SN2 product) to the undesired alkene (E2 product).

Alkyl HalideAlkoxideTemperature (°C)% Ether (SN2)% Alkene (E2)
1-Bromopropane (Primary)Sodium Ethoxide55~90%~10%
2-Bromopropane (Secondary)Sodium Ethoxide55~20%~80%
2-Bromo-2-methylpropane (Tertiary)Sodium Ethoxide55<5%>95%
This illustrative data highlights the well-established trend of increasing elimination with greater steric hindrance of the alkyl halide.[4]

Logical Diagram: Competing SN2 and E2 Pathways

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products Alkoxide Alkoxide (R-O⁻) SN2_Pathway SN2 Pathway (Substitution) Alkoxide->SN2_Pathway Nucleophilic Attack E2_Pathway E2 Pathway (Elimination) Alkoxide->E2_Pathway Base Abstraction AlkylHalide Alkyl Halide (R'-X) Ether Desired Ether (R-O-R') SN2_Pathway->Ether Favored by: - Primary Alkyl Halide - Lower Temperature Alkene Byproduct Alkene E2_Pathway->Alkene Favored by: - Secondary/Tertiary Alkyl Halide - Higher Temperature - Sterically Hindered Alkoxide

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Issue: Formation of C-Alkylated Byproducts with Phenols

Q2: I am using a phenol in my synthesis and observing the formation of a C-alkylated byproduct in addition to my desired O-alkylated ether. How can I improve the selectivity for O-alkylation?

A2: The formation of a C-alkylated product arises from the ambident nature of the phenoxide nucleophile, which has nucleophilic character on both the oxygen and the aromatic ring.[4] The solvent plays a crucial role in determining the site of alkylation.

Core Problem: In protic solvents, the oxygen of the phenoxide is strongly solvated through hydrogen bonding, which hinders its nucleophilicity. This leaves the carbon atoms of the ring more accessible for electrophilic attack, leading to C-alkylation.

Troubleshooting Steps:

  • Change the Solvent: The choice of solvent is the most effective way to control the regioselectivity of phenoxide alkylation.

    • Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or dimethyl sulfoxide (DMSO) are highly recommended.[4][5] These solvents solvate the cation of the alkoxide but do not strongly solvate the oxygen anion, leaving it more nucleophilic and favoring O-alkylation.

    • Protic solvents like ethanol, methanol, or water should be avoided as they lead to significant amounts of C-alkylation.[4]

Quantitative Impact of Solvent on Phenoxide Alkylation:

The following data is from a study on the reaction of sodium β-naphthoxide with benzyl bromide and demonstrates the profound effect of the solvent on the product distribution.

SolventTemperature (K)% O-Alkylated Product% C-Alkylated Product
Acetonitrile298973
Methanol2987228
Data adapted from a study on the reaction of sodium β-naphthoxide with benzyl bromide.[4]

In some cases, further alkylation of the C-alkylated product can occur, leading to a double C-alkylated byproduct. For instance, in the reaction of sodium β-naphthoxide with benzyl bromide in ethanol, yields of 24% for the C-alkylated product and 4% for the double C-alkylated product have been reported.[5] In contrast, no double C-alkylation was observed in aprotic solvents like DMF and DMSO.[5]

Experimental Workflow: Minimizing C-Alkylation

G start Start: Phenol Alkylation check_solvent Is the solvent polar aprotic (e.g., DMF, Acetonitrile)? start->check_solvent change_solvent Change to a polar aprotic solvent check_solvent->change_solvent No proceed Proceed with reaction: - Form phenoxide - Add alkyl halide - Monitor reaction check_solvent->proceed Yes change_solvent->proceed analyze Analyze product mixture (e.g., by GC-MS, NMR) proceed->analyze o_alkylation High selectivity for O-alkylation analyze->o_alkylation Successful c_alkylation Significant C-alkylation observed analyze->c_alkylation Unsuccessful c_alkylation->change_solvent Re-evaluate solvent choice

Caption: Workflow for minimizing C-alkylation in phenol ether synthesis.

Frequently Asked Questions (FAQs)

Q3: My reaction is very slow or is not going to completion. What can I do?

A3: A sluggish reaction can be due to several factors:

  • Insufficiently Strong Base: Ensure the base is strong enough to fully deprotonate the alcohol to form the more nucleophilic alkoxide. Sodium hydride (NaH) is a common and effective choice for many alcohols.[4]

  • Poor Nucleophilicity of the Alkoxide: The choice of solvent can impact the nucleophilicity of the alkoxide. As mentioned, polar aprotic solvents (DMF, DMSO) are generally preferred as they enhance the nucleophilicity of the alkoxide.[4][5]

  • Reaction Not at Equilibrium: Some Williamson ether syntheses require a period of reflux to go to completion.[4][5] Consider increasing the reaction time or cautiously increasing the temperature, but be mindful that higher temperatures can promote elimination byproducts.[4]

Q4: Can I use a tertiary alcohol in the Williamson ether synthesis?

A4: Yes, you can use a tertiary alkoxide (derived from a tertiary alcohol), but it must be paired with a primary alkyl halide.[6] The SN2 reaction is more tolerant of steric hindrance on the nucleophile (the alkoxide) than on the electrophile (the alkyl halide). Attempting to use a tertiary alkyl halide will result in elimination.[6]

Q5: What is the best leaving group for the alkylating agent?

A5: The reactivity of the alkylating agent is influenced by the leaving group. In general, for alkyl halides, the reactivity follows the trend: I > Br > Cl > F. Tosylates are also excellent leaving groups for this reaction.[6]

Experimental Protocols

General Experimental Protocol for Williamson Ether Synthesis (Minimizing Elimination)

This protocol is a general guideline for reacting an alcohol with a primary alkyl halide to minimize the formation of elimination byproducts.

1. Alkoxide Formation: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq.) and an anhydrous polar aprotic solvent (e.g., THF, DMF).[4] b. Cool the solution in an ice bath (0 °C). c. Slowly add a strong base, such as sodium hydride (NaH, 1.1 eq.), in portions.[4] d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

2. Ether Formation: a. Cool the alkoxide solution back to 0 °C. b. Add the primary alkyl halide (1.0-1.2 eq.) dropwise. c. Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C). Monitor the reaction progress by TLC or GC-MS.[4][5] The reaction time can range from 1 to 8 hours.[5]

3. Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Cautiously quench the reaction by the slow addition of water. c. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). d. Wash the combined organic layers with water and brine. e. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or distillation.

Protocol for O-Alkylation of Phenols (Minimizing C-Alkylation)

This protocol is optimized for the selective O-alkylation of phenols.

1. Phenoxide Formation: a. To a round-bottom flask, add the phenol (1.0 eq.), a suitable base such as potassium carbonate (K₂CO₃, 2 eq.), and acetonitrile as the solvent.[7] b. Stir the suspension at room temperature.

2. Ether Formation: a. Add the alkyl halide (typically a primary halide, 1.1 eq.) to the suspension at room temperature.[7] b. Stir the reaction mixture for several hours (e.g., 6 hours) at room temperature. If the reaction is slow, gentle heating can be applied. Monitor the reaction progress by TLC.[7]

3. Work-up and Purification: a. After the reaction is complete, filter the mixture to remove the inorganic salts.[7] b. Wash the filtrate (the organic layer) with water and then with a brine solution.[7] c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7] d. Purify the crude product by column chromatography.[7]

References

Alternative reagents to 1,2-dibromoethane for benzodioxane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for benzodioxane synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on alternative reagents to 1,2-dibromoethane, a compound facing increasing regulatory scrutiny. This center offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the synthesis of 1,4-benzodioxane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why should I consider alternatives to 1,2-dibromoethane for benzodioxane synthesis?

A1: 1,2-Dibromoethane is a toxic and environmentally hazardous substance. Shifting to greener and safer alternatives can improve the safety profile of your synthesis, reduce environmental impact, and align with modern green chemistry principles.

Q2: What are the most common alternative reagents for the synthesis of 1,4-benzodioxanes?

A2: The most promising alternatives to 1,2-dibromoethane include 1,2-dichloroethane, often used with a phase transfer catalyst; glycerol carbonate, a green and renewable reagent; and 3-chloro-1,2-propanediol, which offers a pathway to chiral benzodioxane derivatives.

Q3: How do these alternative reagents compare in terms of yield and reaction conditions?

A3: Each alternative offers a different balance of yield, reaction conditions, and substrate scope. A comparative summary is provided in the data presentation section below. Generally, glycerol carbonate offers high yields under solvent-free conditions but may lead to isomeric byproducts. 1,2-dichloroethane with phase transfer catalysis can provide good yields and reaction rates. 3-chloro-1,2-propanediol is particularly useful for synthesizing chiral benzodioxanes.

Q4: What is phase transfer catalysis and why is it recommended for the reaction with 1,2-dichloroethane?

A4: Phase transfer catalysis (PTC) is a technique that facilitates the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile) by using a phase transfer agent to carry the nucleophile into the organic phase.[1] This enhances reaction rates, improves yields, and can lead to milder reaction conditions. For the reaction of catechol with 1,2-dichloroethane, PTC helps to overcome the low reactivity of the dichloro-compound compared to its dibromo-analogue.

Troubleshooting Guides

Alternative 1: 1,2-Dichloroethane with Phase Transfer Catalysis

This method is a direct substitution for the Williamson ether synthesis using 1,2-dibromoethane, with the aid of a phase transfer catalyst to enhance reactivity.

Common Issues and Solutions:

  • Low Yield:

    • Cause: Inefficient phase transfer of the catecholate anion.

    • Solution: Ensure the chosen phase transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) is effective. The choice of solvent is also critical; non-polar solvents can sometimes enhance the transfer rate. Vigorous stirring is necessary to maximize the interfacial area between the aqueous and organic phases.

    • Cause: Competing elimination reaction of 1,2-dichloroethane.

    • Solution: Maintain a controlled reaction temperature. While higher temperatures can increase the rate of the desired SN2 reaction, they can also favor the E2 elimination pathway.[2] Experiment with a lower temperature for a longer reaction time.

    • Cause: C-alkylation of the catechol instead of O-alkylation.

    • Solution: The use of phase transfer catalysis under solid-liquid conditions (e.g., solid potassium carbonate as the base) can favor O-alkylation by minimizing the presence of hydrogen-bonding species that solvate the oxygen anion.[3]

  • Formation of Side Products:

    • Cause: Polymerization of the reactants.

    • Solution: Use a high dilution of the reactants to favor the intramolecular cyclization over intermolecular polymerization. Ensure a stoichiometric or slight excess of the dihaloalkane.

  • Difficult Purification:

    • Cause: Presence of unreacted starting materials and catalyst.

    • Solution: After the reaction, perform an aqueous workup to remove the inorganic base and the phase transfer catalyst. The product can then be purified by distillation under reduced pressure or by column chromatography.

Alternative 2: Glycerol Carbonate

This green alternative reacts with catechol in the presence of a base to yield 2-hydroxymethyl-1,4-benzodioxane (HMB), a valuable pharmaceutical intermediate.[4]

Common Issues and Solutions:

  • Low Yield of Desired Isomer:

    • Cause: Formation of the isomeric byproduct, 3-hydroxymethyl-1,4-benzodioxane.

    • Solution: The reaction temperature and the choice of catalyst can influence the regioselectivity. A detailed study has shown that with a homogeneous basic catalyst like NaOCH₃ at 170°C, the yield of the desired HMB can be as high as 88%.[4] Optimization of the reaction time is also crucial, as prolonged heating might lead to isomerization.

  • Incomplete Conversion:

    • Cause: Insufficient catalyst activity or deactivation.

    • Solution: Ensure the base used as a catalyst (e.g., NaOCH₃, MgO, or Na-mordenite) is of good quality and used in the appropriate amount.[4] For solid catalysts, ensure they are properly activated and have a high surface area.

  • Product Purification:

    • Cause: Separation of the desired HMB from its isomer and other byproducts.

    • Solution: The separation of the isomers can be challenging. Careful column chromatography on silica gel is typically required. The solvent system for chromatography should be optimized to achieve good separation.

Alternative 3: 3-Chloro-1,2-propanediol

This reagent allows for the synthesis of benzodioxane derivatives, including chiral ones, through a two-step process involving initial ether formation followed by intramolecular cyclization.

Common Issues and Solutions:

  • Low Yield in the First Step (Ether Formation):

    • Cause: Incomplete reaction of catechol with 3-chloro-1,2-propanediol.

    • Solution: This is a Williamson ether synthesis, so the choice of base and solvent is important. A strong base is needed to deprotonate the catechol. The reaction temperature should be optimized to ensure complete reaction without causing decomposition.

  • Failure of the Cyclization Step:

    • Cause: The intermediate halohydrin is not cyclizing to form the benzodioxane ring.

    • Solution: The cyclization is an intramolecular Williamson ether synthesis and requires a base to deprotonate the remaining hydroxyl group. The choice of a suitable base and solvent is crucial to promote the intramolecular SN2 reaction.

  • Formation of Byproducts:

    • Cause: Intermolecular reactions competing with the desired intramolecular cyclization.

    • Solution: The cyclization step should be performed under high dilution conditions to favor the intramolecular reaction.

Data Presentation

The following table summarizes the quantitative data for the different alternative reagents for benzodioxane synthesis.

ReagentCatalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Notes
1,2-Dichloroethane Phase Transfer Catalyst (e.g., TBAB) / K₂CO₃TolueneReflux12-24Moderate to GoodYield is highly dependent on the efficiency of the PTC system.[3]
Glycerol Carbonate NaOCH₃Solvent-free1701up to 88Produces 2-hydroxymethyl-1,4-benzodioxane. An isomeric byproduct is also formed.[4]
Glycerol Carbonate MgOSolvent-free200656Lower yield compared to homogeneous catalyst.[5]
Glycerol Carbonate Na-MordeniteSolvent-free200678Good yield with a heterogeneous catalyst.[5]
3-Chloro-1,2-propanediol Base (e.g., KOH)DichloromethaneNot specifiedNot specified~61-68Two-step process. Yields are for the overall process.[2]

Experimental Protocols

Protocol 1: Synthesis of 1,4-Benzodioxane using 1,2-Dichloroethane and Phase Transfer Catalysis

This protocol is a general guideline for the Williamson ether synthesis of 1,4-benzodioxane using 1,2-dichloroethane and a phase transfer catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add catechol (1.0 eq), potassium carbonate (2.2 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Solvent and Reagent Addition: Add toluene as the solvent, followed by the addition of 1,2-dichloroethane (1.1 eq).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filtrate with water to remove any remaining salts and the phase transfer catalyst.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of 2-Hydroxymethyl-1,4-benzodioxane using Glycerol Carbonate

This protocol is based on the greener synthesis of 2-hydroxymethyl-1,4-benzodioxane from catechol and glycerol carbonate.[4]

  • Reaction Setup: In a reaction vessel, mix catechol (1.0 eq) and glycerol carbonate (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOCH₃, 0.05 eq).

  • Reaction: Heat the solvent-free mixture to 170°C with stirring for 1 hour.

  • Work-up: After cooling, the reaction mixture can be directly subjected to purification.

  • Purification: The product, 2-hydroxymethyl-1,4-benzodioxane, can be purified by column chromatography on silica gel to separate it from the isomeric byproduct and any unreacted starting materials.

Protocol 3: Synthesis of 1,4-Benzodioxane Derivatives using 3-Chloro-1,2-propanediol

This is a two-step protocol for the synthesis of 1,4-benzodioxane derivatives.

Step 1: Formation of the Halohydrin Ether

  • Reaction Setup: In a suitable solvent, dissolve catechol (1.0 eq) and a base (e.g., sodium hydroxide, 1.1 eq).

  • Reagent Addition: Add 3-chloro-1,2-propanediol (1.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at an appropriate temperature until the formation of the intermediate ether is complete (monitored by TLC).

Step 2: Intramolecular Cyclization

  • Base Addition: To the solution containing the intermediate from Step 1, add a stronger base (e.g., potassium tert-butoxide, 1.1 eq) to deprotonate the remaining hydroxyl group.

  • Reaction: Heat the reaction mixture to effect the intramolecular cyclization to the 1,4-benzodioxane ring.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up to remove the base and salts. The product can be purified by column chromatography or distillation.

Visualizations

Williamson_Ether_Synthesis catechol Catechol catecholate Catecholate Anion catechol->catecholate Deprotonation base Base (e.g., K₂CO₃) product 1,4-Benzodioxane catecholate->product SN2 Attack dihaloalkane 1,2-Dichloroethane dihaloalkane->product side_product Elimination Product dihaloalkane->side_product E2 Elimination

Caption: Williamson Ether Synthesis of 1,4-Benzodioxane.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase catecholate_aq Catecholate Anion Q_catecholate_org Q⁺Catecholate⁻ catecholate_aq->Q_catecholate_org Ion Exchange QX_aq Q⁺X⁻ X_minus X⁻ dihaloalkane_org 1,2-Dichloroethane product_org 1,4-Benzodioxane dihaloalkane_org->product_org product_org->QX_aq Catalyst Regeneration Q_catecholate_org->product_org Reaction

Caption: Phase Transfer Catalysis (PTC) Mechanism.

Glycerol_Carbonate_Pathway catechol Catechol intermediate Intermediate catechol->intermediate glyc_carb Glycerol Carbonate glyc_carb->intermediate base Base (e.g., NaOCH₃) hmb 2-Hydroxymethyl- 1,4-benzodioxane (HMB) intermediate->hmb Major Pathway isomer HMB Isomer intermediate->isomer Minor Pathway

Caption: Reaction of Catechol with Glycerol Carbonate.

References

Technical Support Center: Monitoring the Synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for monitoring the synthesis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate using Thin-Layer Chromatography (TLC). It includes detailed protocols, data interpretation tables, and troubleshooting solutions to common issues encountered during the experimental process.

Synthesis Overview and Monitoring Strategy

The synthesis of this compound is typically achieved through the Williamson ether synthesis. This involves the reaction of Methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like dimethylformamide (DMF).[1]

Thin-Layer Chromatography (TLC) is a crucial analytical technique used to monitor the progress of this reaction. By sampling the reaction mixture at different time intervals and comparing the TLC spots of the starting material, the product, and the reaction mixture, one can effectively determine the extent of the reaction and its completion point. The starting material, Methyl 2,3-dihydroxybenzoate, is significantly more polar than the product, this compound, due to its two hydroxyl groups. This difference in polarity allows for a clear separation on a TLC plate.

G cluster_synthesis Synthesis Phase cluster_monitoring TLC Monitoring Workflow start Combine Reactants: - Methyl 2,3-dihydroxybenzoate - 1,2-dibromoethane - K₂CO₃ in DMF reflux Heat under Reflux start->reflux sampling Withdraw Aliquot from Reaction Mixture reflux->sampling spotting Spot Plate: - Starting Material (SM) - Co-spot (SM + Rxn) - Reaction Mixture (Rxn) development Develop TLC Plate in Mobile Phase spotting->development visualization Visualize under UV Light (254 nm) development->visualization analysis Analyze Rf Values & Spot Disappearance visualization->analysis analysis->reflux Continue if SM is present workup Proceed to Work-up & Purification analysis->workup Reaction Complete (SM consumed)

Caption: Experimental workflow for synthesis and TLC monitoring.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on established literature.[1]

Reagents and Materials:

  • Methyl 2,3-dihydroxybenzoate

  • 1,2-dibromoethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle and magnetic stirrer

  • Standard glassware for work-up (separatory funnel, beakers, etc.)

  • Ethyl acetate

  • Water

Procedure:

  • To a suspension of Methyl 2,3-dihydroxybenzoate (1.0 eq) and potassium carbonate (1.1 eq) in DMF, add 1,2-dibromoethane (1.0 eq).

  • Stir the reaction mixture and heat it under reflux.

  • Monitor the reaction progress every 1-2 hours using the TLC protocol described below.

  • Once TLC indicates the complete consumption of the starting material, cool the mixture to room temperature.[1]

  • Dilute the mixture with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

Protocol 2: TLC Monitoring Procedure

Materials:

  • Silica gel TLC plates with fluorescent indicator (F₂₅₄)

  • Mobile Phase (Eluent): A mixture of Hexane and Ethyl Acetate (e.g., 7:3 v/v) is a good starting point.

  • TLC developing chamber with a lid

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Vials for sample preparation

Procedure:

  • Prepare the Chamber: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a straight origin line about 1 cm from the bottom of the TLC plate. Do not scratch the silica layer. Mark positions for each spot.

  • Prepare Samples:

    • Starting Material (SM): Dissolve a small amount of Methyl 2,3-dihydroxybenzoate in a few drops of ethyl acetate.

    • Reaction Mixture (Rxn): Withdraw a small aliquot (1-2 drops) from the reaction flask and dilute it with ethyl acetate.

  • Spot the Plate: Using a capillary tube, apply a small spot of each sample onto the origin line at the marked positions. A common spotting order is: Starting Material (SM), Co-spot (apply both SM and Rxn spots on the same location), and the Reaction Mixture (Rxn). Allow the solvent to dry completely between applications.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the solvent level is below the origin line.[2] Close the lid and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp at 254 nm. Circle the visible spots with a pencil. Calculate the Retention Factor (Rf) for each spot.

Data Interpretation and Quantitative Summary

The progress of the reaction is determined by the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane.

CompoundExpected Rf Value (7:3 Hexane:EtOAc)PolarityTLC Spot Characteristics
Methyl 2,3-dihydroxybenzoate (Starting Material)~ 0.3 - 0.4HighWill be present at t=0. Intensity decreases over time.
This compound (Product) ~ 0.6 - 0.7 LowNot present at t=0. Intensity increases as reaction proceeds.

Note: Rf values are indicative and can vary based on exact conditions such as temperature, chamber saturation, and plate quality.

Troubleshooting Guide

This section addresses common problems encountered during the TLC analysis of this synthesis.

G start TLC Plate Issue? q1 Spots are streaking or elongated? start->q1 q2 All spots are near the baseline (Low Rf)? start->q2 q3 All spots are near the solvent front (High Rf)? start->q3 q4 No spots are visible under UV light? start->q4 a1 Problem: Sample Overload or Polarity Issue. Solution: 1. Dilute the sample solution. 2. Spot a smaller amount. 3. For acidic compounds, add 0.1-1% acetic or formic acid to the mobile phase. q1->a1 Yes a2 Problem: Mobile phase is not polar enough. Solution: Increase the proportion of the polar solvent (e.g., change from 7:3 to 6:4 Hexane:EtOAc). q2->a2 Yes a3 Problem: Mobile phase is too polar. Solution: Decrease the proportion of the polar solvent (e.g., change from 7:3 to 8:2 Hexane:EtOAc). q3->a3 Yes a4 Problem: Sample too dilute or spotting error. Solution: 1. Concentrate the sample. 2. Spot multiple times in the same location, letting it dry between applications. 3. Ensure the solvent level in the chamber was below the origin line. q4->a4 Yes

Caption: Troubleshooting flowchart for common TLC problems.

Frequently Asked Questions (FAQs)

Q1: Why is my spot streaking or appearing as a long tail? A: Spot streaking is one of the most common issues in TLC.[3] It can be caused by several factors:

  • Sample Overload: The most frequent cause is applying too much sample to the plate.[2][4] Try diluting your sample or applying less with the capillary tube.

  • Highly Polar Compound: The starting material, with its two hydroxyl groups, can sometimes interact strongly with the silica gel, leading to tailing.

  • Acidic/Basic Compounds: If compounds are acidic or basic, they can streak. Adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can often resolve this by neutralizing the compound or the silica plate's active sites.[5]

Q2: I can't separate the starting material and product spots. What should I do? A: This indicates that the polarity of your mobile phase is not optimal for separation.

  • If the spots are merged at a low Rf , your eluent is not polar enough. Increase the proportion of ethyl acetate.

  • If the spots are merged at a high Rf , your eluent is too polar. Increase the proportion of hexane.

  • You may need to try a different solvent system altogether, such as dichloromethane and methanol.

Q3: How can I be certain which spot is the product? A: The best method is to use a "co-spot." By spotting the starting material and the reaction mixture in the same lane, you can definitively identify the starting material spot in your reaction mixture. As the reaction progresses, the spot corresponding to the starting material will fade, and a new, less polar (higher Rf) spot corresponding to the product will appear and intensify.

Q4: The reaction seems to have stopped, as the starting material spot is no longer decreasing in intensity. What should I do? A: If the reaction stalls, consider the following possibilities:

  • Reagent Degradation: Ensure your reagents, especially the base and solvent, are anhydrous and of good quality.

  • Insufficient Reagents: One of the reactants may have been consumed or was limiting.

  • Temperature: Verify that the reaction is being maintained at the correct reflux temperature.

  • Reaction Time: Some reactions may require extended periods to go to completion.[1]

Q5: Why do I need to use a pencil and not a pen to mark the TLC plate? A: The ink from a pen contains organic dyes that can dissolve in the mobile phase and travel up the TLC plate, creating additional, confusing spots and streaks.[2] A pencil uses graphite, which is inert and will not move during development.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: HPLC, GC-MS, and qNMR Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for the purity determination of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols, presents a comparative analysis of their performance, and includes supporting data to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Purity Analysis and Potential Impurities

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount to the successful synthesis of the final product and for regulatory compliance. The synthesis of this compound typically involves the reaction of methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane in the presence of a base and a solvent like dimethylformamide (DMF).

Potential Impurities:

Based on the synthetic route, potential impurities that may be present in the final product include:

  • Starting Materials: Unreacted methyl 2,3-dihydroxybenzoate and 1,2-dibromoethane.

  • By-products: Isomeric products, and products of side reactions.

  • Residual Solvents: Dimethylformamide (DMF) or other solvents used in the synthesis and purification.

  • Degradation Products: Products formed during synthesis or storage.

An effective analytical method must be able to separate and quantify the main compound from these potential impurities.

Comparison of Analytical Techniques

The choice of analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte, the nature of the expected impurities, the required level of accuracy and precision, and the available instrumentation.

FeatureHPLC (Reversed-Phase)GC-MSqNMR
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Applicability Wide range of non-volatile and thermally stable compounds.Volatile and thermally stable compounds.Soluble compounds containing NMR-active nuclei (e.g., ¹H).
Quantification Requires a reference standard of the analyte for calibration.Can provide relative purity by area percent or absolute purity with a reference standard.Can determine absolute purity without a specific reference standard of the impurity, using a certified internal standard.
Impurity Identification Based on retention time comparison with known standards. Mass spectrometry can be coupled (LC-MS) for identification.Provides structural information through mass fragmentation patterns, aiding in the identification of unknown impurities.Provides detailed structural information, facilitating the identification and characterization of impurities.
Advantages Robust, versatile, and widely available.High separation efficiency and sensitive, selective detection.Non-destructive, provides absolute quantification, and rich structural information. A primary analytical method.[1][2][3]
Limitations Requires a reference standard for each impurity to be quantified.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, requires a certified internal standard.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This proposed reversed-phase HPLC method is based on established protocols for the analysis of aromatic esters and is suitable for the separation of this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Chromatographic Conditions:

ParameterCondition
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-20 min: 50-90% B20-25 min: 90% B25-26 min: 90-50% B26-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL stock solution.

  • Further dilute with the mobile phase (50:50 A:B) to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This protocol is adapted from general methods for the analysis of aromatic esters.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

GC-MS Conditions:

ParameterCondition
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Temperature Program Initial: 100 °C (hold 2 min)Ramp: 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40-450 amu

Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample.

  • Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to obtain a 1 mg/mL solution.

  • Vortex to ensure complete dissolution.

  • Transfer to a GC vial for analysis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte.[1][2][3][4][5] A certified internal standard is used for quantification.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Experimental Parameters:

ParameterCondition
Solvent Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard Certified reference standard (e.g., Maleic acid, Dimethyl sulfone)
Pulse Program Standard single-pulse experiment (e.g., 'zg30' on Bruker)
Relaxation Delay (d1) At least 5 times the longest T₁ of the signals of interest (typically 30-60 s)
Number of Scans (ns) 16-64 (to achieve a signal-to-noise ratio >250:1)
Acquisition Time (aq) ≥ 3 seconds

Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh about 5-10 mg of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

  • Transfer the solution to a 5 mm NMR tube.

Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the internal standard

Data Presentation

The following table summarizes hypothetical purity data for a batch of this compound, as determined by the three analytical techniques.

Analytical MethodPurity (%)Relative Standard Deviation (RSD, n=3)Key Impurity Detected
HPLC 99.20.3%Methyl 2,3-dihydroxybenzoate (0.5%)
GC-MS 99.1 (Area %)0.4%Dimethylformamide (0.2%)
qNMR 99.30.2%Unidentified aromatic impurity (0.4 mol%)

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute with Mobile Phase dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate Method_Comparison_Logic cluster_methods Purity Analysis Methods cluster_outcomes Performance Metrics product Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate hplc HPLC product->hplc gcms GC-MS product->gcms qnmr qNMR product->qnmr purity Purity (%) hplc->purity impurities Impurity Profile hplc->impurities accuracy Accuracy & Precision hplc->accuracy gcms->purity gcms->impurities gcms->accuracy qnmr->purity qnmr->impurities qnmr->accuracy

References

A Comparative Guide to the Analysis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification and identification of compounds such as Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate are critical. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for this purpose, alongside alternative analytical techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample.[1] It is considered a "gold standard" for the specific identification of substances in forensic analysis.[1] However, the high temperatures used in the GC-MS injection port and oven can sometimes lead to the thermal degradation of molecules.[1]

This guide presents a proposed GC-MS method for the analysis of this compound, alongside comparable HPLC-UV and LC-MS methods, to offer a comprehensive overview of the available analytical strategies.

Performance Comparison

The choice of analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of GC-MS, HPLC-UV, and LC-MS for the analysis of this compound.

FeatureGC-MSHPLC-UVLC-MS
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Separation by polarity, detection by mass-to-charge ratio.
Selectivity Very High (based on retention time and mass spectrum).Moderate (based on retention time and UV spectrum).Very High (based on retention time and mass spectrum).
Sensitivity High (ng to pg range).Moderate (µg to ng range).Very High (pg to fg range).
Sample Volatility Required. Derivatization may be needed for non-volatile samples.Not required.Not required.
Thermal Stability Required. Risk of degradation for thermally labile compounds.[1]Not required.Not required.
Sample Preparation Moderately complex (extraction, potential derivatization).Simple (dissolution, filtration).Simple to moderate (dissolution, filtration, potential solid-phase extraction).
Instrumentation Cost HighLow to ModerateVery High
Analysis Time Moderate to FastFastModerate

Experimental Protocols

Detailed methodologies for the proposed analytical methods are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

GC-MS Method

This method is designed for the sensitive and selective analysis of this compound.

1. Sample Preparation:

  • Accurately weigh 1 mg of the sample and dissolve it in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.

  • Perform serial dilutions to achieve the desired concentration range for calibration standards.

  • If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.

2. GC-MS Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL, splitless mode.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5975B or equivalent quadrupole mass spectrometer.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.[2]

  • Quadrupole Temperature: 150°C.[2]

  • Mass Range: Scan from m/z 50 to 350.

  • Data Acquisition: Full scan mode.

Alternative Method 1: HPLC-UV

This method is suitable for routine quantification where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Accurately weigh 1 mg of the sample and dissolve it in 1 mL of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

  • Prepare calibration standards by serial dilution.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detector Wavelength: Set to the wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 254 nm for the aromatic system).

Alternative Method 2: LC-MS

This method offers the highest sensitivity and selectivity, making it ideal for trace analysis or analysis in complex matrices.

1. Sample Preparation:

  • Follow the same procedure as for HPLC-UV. Ensure high purity solvents are used.

2. LC-MS Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A typical gradient could be: 0-1 min, 30% B; 1-8 min, 30-95% B; 8-10 min, 95% B; 10-10.1 min, 95-30% B; 10.1-12 min, 30% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Ion Source Parameters: Optimize gas temperature, gas flow, nebulizer pressure, and capillary voltage for the target analyte.

  • Data Acquisition: Selected Ion Monitoring (SIM) for the protonated molecule [M+H]⁺ or Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity (requires determination of precursor and product ions).

Visualizations

The following diagrams illustrate the experimental workflow for the GC-MS method and a logical comparison of the analytical techniques.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample dissolve Dissolution in Solvent start->dissolve extract Extraction (if needed) dissolve->extract dilute Dilution extract->dilute inject Injection dilute->inject separate GC Separation inject->separate ionize Ionization (EI) separate->ionize detect MS Detection ionize->detect process Data Acquisition detect->process identify Identification process->identify quantify Quantification identify->quantify end Result quantify->end

Caption: Workflow for the GC-MS analysis of this compound.

Method_Comparison cluster_analyte Analyte: this compound cluster_methods Analytical Methods cluster_attributes Key Attributes analyte Target Analyte gcms GC-MS analyte->gcms hplc HPLC-UV analyte->hplc lcms LC-MS analyte->lcms sensitivity Sensitivity gcms->sensitivity High selectivity Selectivity gcms->selectivity Very High cost Cost gcms->cost High thermal_stability Thermal Stability Requirement gcms->thermal_stability Yes hplc->sensitivity Moderate hplc->selectivity Moderate hplc->cost Low hplc->thermal_stability No lcms->sensitivity Very High lcms->selectivity Very High lcms->cost Very High lcms->thermal_stability No

Caption: Comparison of analytical methods for this compound.

References

A Comparative Guide to Analytical Method Validation for Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the validation of "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate," a key intermediate in pharmaceutical development.[1] Given the limited publicly available, specific validated methods for this exact compound, this document outlines common and effective analytical techniques used for similar benzodioxane derivatives. The guide is intended to assist researchers and quality control analysts in developing and validating robust analytical methods for identity, purity, and assay determination.

The validation of analytical methods is a critical component of pharmaceutical quality control, ensuring that the methods used for testing raw materials, intermediates, and finished products are reliable, accurate, and suitable for their intended purpose.[2] Regulatory bodies like the ICH, FDA, and EU-GMP have stringent requirements for analytical method validation to ensure patient safety and product efficacy.[2]

Comparison of Key Analytical Techniques

The primary analytical techniques for the analysis of small organic molecules like this compound include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for quantitative analysis, and spectroscopic methods for qualitative identification.

Technique Primary Use Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Quantitative analysis (assay, impurities), PurificationHigh resolution, sensitivity, and specificity. Applicable to a wide range of compounds.Can be time-consuming, requires solvent disposal.
Gas Chromatography (GC) Quantitative analysis of volatile and semi-volatile compoundsHigh efficiency, excellent for resolving complex mixtures.Not suitable for non-volatile or thermally labile compounds.
Spectroscopic Methods (NMR, IR, MS) Qualitative analysis (identification, structural elucidation)Provide detailed structural information.Generally not used for routine quantitative analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds. For chiral molecules like many benzodioxane derivatives, chiral HPLC is essential to separate enantiomers, which can have different pharmacological activities.[3]

Objective: To determine the purity and concentration of this compound.

Instrumentation:

  • HPLC system with UV or PDA detector

  • Chiral stationary phase column (e.g., Daicel CHIRALCEL® series)[3]

  • Data acquisition and processing software

Chromatographic Conditions (based on a similar compound[3]):

Parameter Condition
Column Daicel CHIRALCEL OJ-H (5 µm, 4.6 mm x 250 mm)
Mobile Phase n-hexane/isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Method Validation Parameters:

The validation of the HPLC method should be performed according to ICH Q2(R1) guidelines and would include the following tests:[4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the separation of the main peak from any impurities or degradation products.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Typically evaluated over a range of 80-120% of the expected concentration.[4]

  • Accuracy: The closeness of the test results to the true value. Assessed by recovery studies of spiked placebo samples.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[5]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[6]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Gas Chromatography (GC) Method

GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. It is particularly useful for the analysis of residual solvents and volatile impurities.

Objective: To quantify volatile impurities in a sample of this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., CP-Sil-43CB)[7]

  • Autosampler and data acquisition system

Chromatographic Conditions (Representative):

Parameter Condition
Column Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Detector Temperature 300 °C
Oven Temperature Program Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Injection Mode Split (e.g., 50:1)

Method Validation Parameters:

Similar to HPLC, GC method validation involves assessing specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.[7]

Spectroscopic Methods for Identification

Spectroscopic techniques are essential for confirming the identity and structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of benzodioxane derivatives, allowing for the unambiguous assignment of all proton and carbon signals.[8][9]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[10][11]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification.[11][12]

Data Presentation

Table 1: Comparison of HPLC and GC Methods for Quantitative Analysis

Parameter HPLC GC
Applicability Non-volatile and thermally stable compoundsVolatile and thermally stable compounds
Typical Analytes Main compound assay, non-volatile impuritiesResidual solvents, volatile impurities
Sample Preparation Dissolution in a suitable solventDissolution in a suitable solvent, may require derivatization
Typical Run Time 15 - 45 minutes10 - 30 minutes
Detection Limit ng to pg rangepg to fg range

Table 2: Typical Validation Acceptance Criteria (ICH Q2(R1))

Parameter Acceptance Criteria for Assay
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0%
Robustness No significant impact on results

Visualizations

Analytical_Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation Dev Define Analytical Target Profile Select Select Analytical Technique (HPLC, GC) Dev->Select Optimize Optimize Method Parameters Select->Optimize Protocol Prepare Validation Protocol Optimize->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOQ_LOD LOQ / LOD Precision->LOQ_LOD Robustness Robustness LOQ_LOD->Robustness Report Prepare Validation Report Robustness->Report

Caption: General workflow for analytical method validation.

Method_Selection_Decision_Tree node_result node_result start Analyte Properties volatility Is the analyte volatile? start->volatility thermal_stability Is the analyte thermally stable? volatility->thermal_stability Yes hplc Use HPLC volatility->hplc No gc Use GC thermal_stability->gc Yes derivatize Consider Derivatization for GC thermal_stability->derivatize No derivatize->gc

Caption: Decision tree for analytical method selection.

References

Biological activity of "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activities of 1,4-Benzodioxine Derivatives

Derivatives of the 1,4-benzodioxine scaffold, particularly those related to "Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate," represent a versatile class of compounds with a broad spectrum of biological activities. These molecules have been extensively explored in medicinal chemistry, leading to the discovery of potent agents for various therapeutic targets, including cancer, cardiovascular diseases, and neurological disorders. This guide provides a comparative analysis of their biological performance, supported by experimental data, detailed protocols, and workflow visualizations.

Quantitative Comparison of Biological Activities

The biological activities of 1,4-benzodioxine derivatives are diverse, ranging from enzyme inhibition to receptor modulation. The following tables summarize the quantitative data for various derivatives, showcasing their potency and selectivity against different biological targets.

Table 1: Enzyme Inhibitory Activities

Compound ClassSpecific DerivativeTarget EnzymeIC50 Value (µM)Reference
Chalcones (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1][2]dioxin-6-yl)prop-2-en-1-oneMonoamine Oxidase B (MAO-B)0.026[3]
Carboxamides 2,3-dihydro-1,4-benzodioxine-5-carboxamidePoly (ADP-ribose) polymerase 1 (PARP1)5.8[2]
Carboxamides (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1][2]oxazine-8-carboxamidePoly (ADP-ribose) polymerase 1 (PARP1)0.082[2]
Hydrazones 1,4-benzodioxane-hydrazone derivative (7e)mTOR Kinase5.47[4]
Hydrazones Benzodioxane carboxylic acid-based hydrazone (Compound 5)Acetylcholinesterase1.228 (µg/mL)[5]
Hydrazones Benzodioxane carboxylic acid-based hydrazone (Compound 5)β-glucosidase0.37 (µg/mL)[5]
Hydrazones Benzodioxane carboxylic acid-based hydrazone (Compound 5)Peroxidase2.009 (µg/mL)[5]
Sulfonamides N-aryl-2,3-dihydrobenzo[1][2]dioxine-6-sulfonamide derivativesLipoxygenaseGood Activity[6]

Table 2: Anti-platelet and Anticancer Activities

Compound ClassSpecific DerivativeActivity TypeCell Line / AssayIC50 / GI50 Value (µM)Reference
Piperidines Compound 9-2pGPIIb/IIIa AntagonistGPIIb/IIIa Assay2.3[7]
Piperidines Compound 9-2pAnti-platelet (ADP-induced)Human Blood Platelet41.7[7]
Piperidines Compound 9-2pAnti-platelet (Thrombin-induced)Human Blood Platelet22.2[7]
Hydrazones 1,4-benzodioxane-hydrazone derivative (7e)Anticancer (Melanoma)MDA-MB-4350.20[4]
Hydrazones 1,4-benzodioxane-hydrazone derivative (7e)Anticancer (Melanoma)M140.46[4]
Hydrazones 1,4-benzodioxane-hydrazone derivative (7e)Anticancer (Melanoma)SK-MEL-20.57[4]
Hydrazones 1,4-benzodioxane-hydrazone derivative (7e)Anticancer (Melanoma)UACC-620.27[4]
Dioxanes (R)-4Anticancer (Prostate)PC-3Most Potent in Series[8]

Experimental Protocols

The following are representative experimental protocols for evaluating the biological activity of 1,4-benzodioxine derivatives.

PARP1 Enzyme Inhibition Assay

This protocol is based on the methods used to evaluate 2,3-dihydrobenzo[b][1][2]dioxine-5-carboxamide derivatives as PARP1 inhibitors.[2]

  • Objective: To determine the in vitro inhibitory activity of test compounds against the PARP1 enzyme.

  • Materials: Recombinant PARP1 enzyme, HT Universal Chemiluminescent PARP Assay Kit, test compounds, 3-Aminobenzamide (positive control).

  • Procedure:

    • Test compounds are initially screened at a single concentration (e.g., 2.5 µM) in triplicate.

    • The assay is performed according to the manufacturer's protocol for the chemiluminescent PARP assay kit. This typically involves the incubation of the PARP1 enzyme with a histone-coated plate, biotinylated-NAD+, and the test compound.

    • The amount of biotinylated poly(ADP-ribose) incorporated is detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

    • Luminescence is measured using a plate reader.

    • Compounds showing significant inhibition (e.g., >60%) are further evaluated in a dose-response format to determine their IC50 values.

    • The positive control, 3-Aminobenzamide, is run in parallel to validate the assay performance.[2]

Anti-platelet Aggregation Assay

This protocol is adapted from the evaluation of 1,4-benzodioxine derivatives as platelet aggregation inhibitors.[7]

  • Objective: To assess the ability of test compounds to inhibit platelet aggregation induced by agonists like ADP and thrombin.

  • Materials: Human blood platelets, ADP (adenosine diphosphate), thrombin, test compounds, reference drug (e.g., LX2421).

  • Procedure:

    • Platelet-rich plasma (PRP) is prepared from fresh human blood.

    • The platelet count in the PRP is adjusted to a standard concentration.

    • The PRP is pre-incubated with various concentrations of the test compounds or a vehicle control for a specified time at 37°C.

    • Platelet aggregation is initiated by adding an agonist (e.g., ADP or thrombin).

    • The change in light transmittance is monitored over time using an aggregometer to measure the extent of platelet aggregation.

    • The inhibitory effect of the compound is calculated as the percentage decrease in aggregation compared to the vehicle control.

    • IC50 values are determined from the dose-response curves.

Human Monoamine Oxidase B (hMAO-B) Inhibition Assay

This protocol is based on the screening of 1,4-benzodioxan-substituted chalcones.[3]

  • Objective: To determine the inhibitory potency and selectivity of compounds against hMAO-B.

  • Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., kynuramine), test compounds.

  • Procedure:

    • The inhibitory activity is measured using a fluorometric assay.

    • The enzymes (hMAO-A and hMAO-B) are incubated with various concentrations of the test compounds in a buffer solution.

    • The enzymatic reaction is initiated by adding the substrate.

    • The reaction produces a fluorescent product (e.g., 4-hydroxyquinoline), and the increase in fluorescence is measured over time using a fluorescence plate reader.

    • The rate of reaction is calculated, and the percentage of inhibition for each compound concentration is determined.

    • IC50 values are calculated by fitting the data to a dose-response curve.

    • Selectivity is determined by comparing the IC50 values for hMAO-B and hMAO-A.

Visualizing the Research Workflow

The development of novel biologically active 1,4-benzodioxine derivatives typically follows a structured workflow from design and synthesis to biological evaluation.

cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization start Core Scaffold (1,4-Benzodioxine) design Derivative Design (e.g., Amidation, Chalcone formation) start->design synthesis Chemical Synthesis & Purification design->synthesis characterization Structural Characterization (NMR, MS) synthesis->characterization screening Primary Screening (e.g., Single-dose enzyme assay) characterization->screening Test Compounds dose_response Dose-Response & IC50 Determination screening->dose_response selectivity Selectivity Assays (e.g., MAO-A vs MAO-B) dose_response->selectivity cell_based Cell-based Assays (e.g., Anticancer Screening) dose_response->cell_based sar Structure-Activity Relationship (SAR) Analysis selectivity->sar cell_based->sar lead_opt Lead Optimization sar->lead_opt in_vivo In Vivo Studies (e.g., Animal Models) sar->in_vivo Promising Candidates lead_opt->design Iterative Redesign

Caption: Workflow for the development of 1,4-benzodioxine derivatives.

Signaling Pathway Example: GPIIb/IIIa Antagonism

Certain 1,4-benzodioxine derivatives function as platelet aggregation inhibitors by antagonizing the GPIIb/IIIa receptor. This receptor is crucial for the final common pathway of platelet aggregation.

cluster_pathway Platelet Aggregation Cascade cluster_inhibition Mechanism of Inhibition ADP ADP Receptor Platelet Surface Receptors ADP->Receptor Thrombin Thrombin Thrombin->Receptor Activation Platelet Activation Receptor->Activation GPIIb_IIIa GPIIb/IIIa Receptor Conformational Change Activation->GPIIb_IIIa Fibrinogen Fibrinogen Binding GPIIb_IIIa->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation Inhibitor 1,4-Benzodioxine Derivative (e.g., Compound 9-2p) Inhibitor->GPIIb_IIIa Antagonizes

Caption: Inhibition of platelet aggregation via GPIIb/IIIa antagonism.

References

The Versatile Benzodioxane Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationships (SAR) of benzodioxane derivatives reveals a versatile scaffold with significant potential across diverse therapeutic areas, from oncology to neuroscience. This guide provides a comparative analysis of benzodioxane derivatives, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in navigating the chemical space and unlocking the full therapeutic potential of this privileged structure.

Benzodioxane and its derivatives have garnered considerable attention in medicinal chemistry due to their presence in a wide array of biologically active compounds. The rigid, oxygen-rich heterocyclic ring system provides a unique three-dimensional architecture that can be strategically modified to achieve high affinity and selectivity for various biological targets. This guide will explore the SAR of benzodioxane derivatives in two key areas: anticancer and central nervous system (CNS) applications, with a focus on their interactions with α-adrenergic and serotonin receptors.

Anticancer Activity of Benzodioxane Derivatives

Recent studies have highlighted the potential of benzodioxane derivatives as potent anticancer agents, targeting various hallmarks of cancer, including cell proliferation, angiogenesis, and inflammation.

Targeting Cancer Cell Proliferation

A series of novel benzodioxole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and Hep3B (liver cancer) cell lines.

CompoundModificationHeLa IC50 (µM)MDA-MB-231 IC50 (µM)Hep3B IC50 (µM)
HJ1 Piperine derivativePotent (4-fold > Piperine)Potent (10-fold > Piperine)-
2a Carboxamide derivative--Potent
2b Carboxamide derivative--Weak
3e Halogenated acetate219--

Table 1: Cytotoxicity of Benzodioxane Derivatives Against Cancer Cell Lines.

The SAR studies reveal that modifications to the core benzodioxane structure significantly impact cytotoxic activity. For instance, the piperine-derived compound HJ1 exhibited a remarkable increase in inhibitory effects compared to its parent compound[1]. Furthermore, the presence of a carboxamide moiety in compounds 2a and 2b was found to be correlated with their cytotoxicity, with 2a showing potent activity against Hep3B cells[2]. Interestingly, halogenated acetate derivatives, such as 3e , also demonstrated notable cytotoxicity against HeLa cells[3].

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The chick embryo chorioallantoic membrane (CAM) assay is a widely used in vivo model to assess the angiogenic potential of compounds. Studies have shown that benzodioxane derivatives can effectively inhibit angiogenesis. For example, compound HJ1 was found to suppress tumor angiogenesis in the CAM model, further highlighting its potential as an antitumor agent[1].

Cyclooxygenase (COX) Inhibition

Chronic inflammation is a known contributor to cancer development. Cyclooxygenase (COX) enzymes, particularly COX-2, are key mediators of inflammation. Benzodioxole derivatives have been investigated as COX inhibitors. The data below shows the inhibitory activity of selected compounds against COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
3b 1.121.30.862
4d --1.809
4f 0.725--
Ketoprofen --0.196

Table 2: COX Inhibitory Activity of Benzodioxole Derivatives.[3]

The results indicate that specific structural modifications can lead to potent and selective COX inhibition. For instance, compound 4f was the most potent inhibitor of COX-1, while compound 3b showed potent activity against both isoforms with better selectivity than the standard drug, Ketoprofen[3]. Compound 4d emerged as the most selective inhibitor[3].

Central Nervous System Activity of Benzodioxane Derivatives

The benzodioxane scaffold is a key pharmacophore in many CNS-active drugs, particularly those targeting G-protein coupled receptors (GPCRs) such as α-adrenergic and serotonin receptors.

α-Adrenergic Receptor Antagonism

Benzodioxane derivatives have a long history as α-adrenergic receptor antagonists. Structure-activity relationship studies have shown that the nature and position of substituents on the benzodioxane ring, as well as the linker and the terminal amine moiety, are crucial for affinity and selectivity. For example, replacing the phenoxyethyl moiety of the well-known α-antagonist WB4101 with an N-alkyl piperazine bearing a cyclic substituent has led to the development of potent α1-adrenoceptor antagonists[4]. The pharmacological potencies of these derivatives at postsynaptic α-receptors often correlate with their binding affinities at α1-receptor sites labeled by [3H]-WB-4101[5].

Serotonin (5-HT) Receptor Ligands

Benzodioxane-related compounds have also been extensively explored as ligands for various serotonin receptor subtypes.

SAR studies have revealed that subtle structural changes can dramatically alter the activity of benzodioxane derivatives at 5-HT1A receptors, leading to compounds with agonist, partial agonist, or antagonist profiles. For instance, the stereochemistry of the molecule can play a critical role, with reversed enantioselectivity observed for α1-adrenergic and 5-HT1A receptor binding sites in some 1,4-dioxane derivatives[6][7][8]. (S)-2, a 1,4-dioxane derivative, was identified as a potent and selective 5-HT1A receptor agonist[6].

CompoundReceptorKi (nM)Activity
(S)-2 5-HT1A-Potent Agonist
cis-14 5-HT Transporter5.3Inhibitor
5-HT1A66No Agonism

Table 3: Activity of Benzodioxane Derivatives at Serotonin Receptors and Transporters.[6][9]

The versatility of the benzodioxane scaffold allows for the design of multi-target ligands. For example, compound cis-14 exhibits high affinity for both the serotonin transporter (SERT) and the 5-HT1A receptor, suggesting its potential as an antidepressant with a unique pharmacological profile[9].

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

MTS Assay for Cytotoxicity

The MTS assay is a colorimetric method to determine the number of viable cells in proliferation or cytotoxicity assays.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration) and a no-cell control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: After the incubation period, add 20 µL of MTS reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the no-cell control wells (background) from the absorbance of all other wells. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Chick Embryo Chorioallantoic Membrane (CAM) Assay for Angiogenesis

The CAM assay is an in vivo model to study angiogenesis.

  • Egg Incubation: Incubate fertilized chicken eggs at 37.5°C in a humidified incubator.

  • Window Creation: On embryonic day 3-4, create a small window in the eggshell to expose the CAM.

  • Compound Application: Place a sterile filter paper disc or a carrier containing the test compound onto the CAM.

  • Incubation: Reseal the window and continue incubation for 48-72 hours.

  • Observation and Quantification: Observe the CAM for changes in blood vessel formation. Quantify angiogenesis by counting the number of blood vessel branch points or by measuring the area of vascularization using image analysis software.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the inhibitory activity of compounds against COX enzymes.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add various concentrations of the test compounds, a reference inhibitor, or vehicle to the appropriate wells. Incubate for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a suitable stop solution.

  • Detection: Measure the amount of prostaglandin produced (e.g., PGE2) using an appropriate method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Radioligand Binding Assay for 5-HT1A Receptor

This assay measures the affinity of a compound for a specific receptor.

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines expressing the 5-HT1A receptor.

  • Binding Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of various concentrations of the test compound (or vehicle for total binding).

    • 50 µL of a fixed concentration of a radiolabeled ligand specific for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT).

    • 150 µL of the prepared membrane suspension.

    • To determine non-specific binding, add a high concentration of a non-labeled 5-HT1A ligand in a separate set of wells.

  • Incubation: Incubate the plate at room temperature or 37°C for 60-120 minutes.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing Structure-Activity Relationships and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Anticancer cluster_scaffold Benzodioxane Scaffold cluster_modifications Structural Modifications cluster_activity Anticancer Activity Scaffold Benzodioxane Core Piperine Piperine Moiety Scaffold->Piperine Addition of Carboxamide Carboxamide Group Scaffold->Carboxamide Addition of Halogen Halogen Substitution Scaffold->Halogen Addition of Cytotoxicity Increased Cytotoxicity (HeLa, MDA-MB-231, Hep3B) Piperine->Cytotoxicity Angiogenesis Inhibition of Angiogenesis Piperine->Angiogenesis Carboxamide->Cytotoxicity Halogen->Cytotoxicity COX COX Inhibition Halogen->COX

Caption: SAR of Benzodioxane Derivatives in Anticancer Activity.

CNS_SAR cluster_core Core Structure cluster_mods Key Modifications cluster_targets CNS Targets & Activity Core Benzodioxane Scaffold Linker Linker Variation Core->Linker Modification of TerminalAmine Terminal Amine Group Core->TerminalAmine Modification of Stereochem Stereochemistry Core->Stereochem Introduction of Alpha α-Adrenergic Receptor Antagonism Linker->Alpha HT1A 5-HT1A Receptor (Agonism/Antagonism) Linker->HT1A TerminalAmine->Alpha SERT Serotonin Transporter Inhibition TerminalAmine->SERT Stereochem->HT1A

Caption: SAR of Benzodioxane Derivatives in CNS Activity.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTS) cluster_angiogenesis Angiogenesis Assay (CAM) cluster_binding Receptor Binding Assay C1 Cell Seeding C2 Compound Treatment C1->C2 C3 MTS Addition C2->C3 C4 Incubation C3->C4 C5 Absorbance Reading C4->C5 C6 IC50 Determination C5->C6 A1 Egg Incubation A2 Window Creation A1->A2 A3 Compound Application A2->A3 A4 Incubation A3->A4 A5 Quantification A4->A5 B1 Membrane Preparation B2 Assay Setup B1->B2 B3 Incubation B2->B3 B4 Filtration B3->B4 B5 Radioactivity Counting B4->B5 B6 Ki Determination B5->B6

Caption: General Workflow for Key Biological Assays.

Conclusion

The structure-activity relationship studies of benzodioxane derivatives have unveiled a wealth of information for the design of novel therapeutic agents. The adaptability of the benzodioxane scaffold allows for fine-tuning of pharmacological properties to achieve desired activity and selectivity against a range of biological targets. This guide provides a comparative framework, supported by quantitative data and detailed methodologies, to empower researchers in the rational design and development of next-generation benzodioxane-based drugs. The continued exploration of this versatile chemical entity holds significant promise for addressing unmet medical needs in oncology, neuroscience, and beyond.

References

A Comparative Guide to Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate and Benzoxazine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent heterocyclic scaffolds in drug design: Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate and the broader class of benzoxazines. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to equip researchers with the necessary information to make informed decisions in the selection and development of these scaffolds for novel therapeutic agents.

Introduction to the Scaffolds

This compound is a specific isomer within the benzodioxane class of compounds. The 1,4-benzodioxane core is a key structural motif in various biologically active molecules and has been explored for a range of therapeutic applications.[1] Its derivatives have shown potential as anticancer and anti-inflammatory agents.

Benzoxazine scaffolds are versatile heterocyclic compounds that have garnered significant attention in medicinal chemistry as "privileged structures." This is due to their ability to interact with a wide range of biological targets.[2] Compounds containing the benzoxazine moiety have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4]

A noteworthy link between these two scaffolds exists in the context of Poly(ADP-ribose) polymerase 1 (PARP1) inhibition. A derivative of the benzodioxine scaffold, 2,3-dihydro-1,4-benzodioxine-5-carboxamide, was identified as a lead compound. Through a process of scaffold hopping, a more potent PARP1 inhibitor, (Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][5][6]oxazine-8-carboxamide, was developed, highlighting the potential for transitioning between these two structural frameworks to optimize biological activity.[7]

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Below is a comparative summary of key physicochemical parameters for representative compounds of each scaffold.

PropertyMethyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate[8]Representative Benzoxazine Derivative (Example)
Molecular Formula C₁₀H₁₀O₄Varies
Molecular Weight ( g/mol ) 194.18Varies
XLogP3 1.7Varies
Hydrogen Bond Donor Count 0Varies
Hydrogen Bond Acceptor Count 4Varies
Rotatable Bond Count 2Varies

Note: Data for a single representative benzoxazine is not provided due to the broadness of the class. Researchers should calculate these properties for their specific benzoxazine derivatives of interest.

Biological Activities: A Comparative Overview

Both scaffolds have been investigated for a variety of biological activities. The following tables summarize some of the key findings.

Anticancer Activity
Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Benzodioxane Scaffold
2,3-dihydro-1,4-benzodioxine-5-carboxamide (PARP1 inhibitor)-5.8[7]
Benzoxazine Scaffold
(Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][5][6]oxazine-8-carboxamide (PARP1 inhibitor)-0.082[7]
A specific benzoxazine derivative (Compound 3)A549 (Lung Cancer)36.6 µg/mL[9]
4-aryl-3,4-dihydro-2H-1,4-benzoxazine (Compound 14f)PC-3 (Prostate Cancer)9.71[3]
4-aryl-3,4-dihydro-2H-1,4-benzoxazine (Compound 14f)MDA-MB-231 (Breast Cancer)12.9[3]
4-aryl-3,4-dihydro-2H-1,4-benzoxazine (Compound 14f)MIA PaCa-2 (Pancreatic Cancer)9.58[3]
Antimicrobial Activity
Compound/DerivativeMicroorganismMIC (µg/mL) or Zone of Inhibition (mm)Reference
Benzoxazine Scaffold
A series of 1,3-benzoxazine derivativesAcinetobacter baumannii32 (43% inhibition)[10]
2H-benzo[b][5][6]oxazin-3(4H)-one derivative (Compound 4e)E. coli22 mm[11]
2H-benzo[b][5][6]oxazin-3(4H)-one derivative (Compound 4e)S. aureus20 mm[11]
2H-benzo[b][5][6]oxazin-3(4H)-one derivative (Compound 4e)B. subtilis18 mm[11]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these scaffolds is crucial for rational drug design.

PARP1 Signaling Pathway

PARP1 is a key enzyme in DNA repair. Its inhibition can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations.[12] The transition from a benzodioxine to a benzoxazine scaffold in the development of PARP1 inhibitors suggests that both can interact with this critical enzyme.

PARP1_Signaling DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor Benzodioxine/Benzoxazine PARP1 Inhibitor Inhibitor->PARP1

PARP1 DNA damage response pathway and inhibition.
Potential Antimicrobial Mechanisms of Benzoxazines

The antimicrobial activity of benzoxazines is thought to involve multiple mechanisms. These may include the disruption of bacterial cell membranes through hydrophobic interactions and the inhibition of essential enzymes like DNA gyrase, which is crucial for DNA replication.[13][14]

Antimicrobial_Mechanism Benzoxazine Benzoxazine Scaffold Membrane Bacterial Cell Membrane Disruption Benzoxazine->Membrane DNA_Gyrase DNA Gyrase Inhibition Benzoxazine->DNA_Gyrase Cell_Death Bacterial Cell Death Membrane->Cell_Death Replication_Block Blockage of DNA Replication DNA_Gyrase->Replication_Block Replication_Block->Cell_Death

Proposed antimicrobial mechanisms of benzoxazine scaffolds.

ADMET Profile Comparison

Early assessment of ADMET properties is vital to de-risk drug candidates. While comprehensive in vivo data is limited, in silico predictions and in vitro assays provide valuable insights.

ADMET ParameterBenzodioxane Scaffold (Predicted/Observed)Benzoxazine Scaffold (Predicted/Observed)
Absorption Good gastrointestinal (GIT) absorption predicted for some derivatives.Generally predicted to be well-absorbed through the GIT.[15]
Distribution --
Metabolism -Predicted to be metabolized by Cytochrome P450 enzymes.[15]
Excretion --
Toxicity -Some derivatives predicted to be non-hepatotoxic.[15]

Note: This table provides a general overview based on limited available data. Specific ADMET properties can vary significantly between derivatives of the same scaffold.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducible evaluation of drug candidates.

Synthesis of this compound[7]

This protocol describes the synthesis starting from methyl 2,3-dihydroxybenzoate.

Workflow:

Synthesis_Workflow Start Methyl 2,3-dihydroxybenzoate Reagents 1,2-Dibromoethane, K₂CO₃, DMF Reaction Reflux for 10h Start->Reaction Reagents->Reaction Workup Dilute with water, Extract with Ethyl Acetate Reaction->Workup Product Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate Workup->Product

Synthesis of this compound.

Procedure:

  • To a suspension of methyl 2,3-dihydroxybenzoate (2.0 mmol) and K₂CO₃ (2.2 mmol) in 5 mL of dimethylformamide (DMF), add 1,2-dibromoethane (2.0 mmol).

  • Stir the reaction mixture under reflux for 10 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the product.

In Vitro Anticancer Activity: MTT Assay[16]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (from either scaffold) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Aspirate the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antimicrobial Activity: Broth Microdilution Method[9]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Both this compound and benzoxazine scaffolds offer promising starting points for the design of novel therapeutic agents. Benzoxazines have demonstrated a broader range of established biological activities, befitting their status as a "privileged scaffold." However, the specific example of PARP1 inhibitor development showcases that the benzodioxane framework can serve as a valuable lead, with subsequent optimization through scaffold hopping to a benzoxazine leading to enhanced potency.

The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational dataset and standardized methodologies to aid researchers in their comparative evaluation and further development of these important heterocyclic structures in drug discovery.

References

A Comparative Analysis of Benzodioxane Regioisomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 1,4-benzodioxane and 1,3-benzodioxane regioisomers. The information presented is curated from peer-reviewed scientific literature and is intended to aid in drug discovery and development by highlighting the pharmacological differences and potential therapeutic applications of these closely related chemical scaffolds.

Introduction

Benzodioxanes are bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their presence in a wide array of biologically active molecules. The two primary regioisomers, 1,4-benzodioxane and 1,3-benzodioxane, while structurally similar, often exhibit distinct pharmacological profiles. This guide explores these differences through a comparative analysis of their performance in various biological assays, supported by quantitative data and detailed experimental methodologies.

Comparative Biological Activities

The differential orientation of the oxygen atoms in the dioxane ring of 1,4-benzodioxane and 1,3-benzodioxane derivatives significantly influences their interaction with biological targets. This leads to variations in their efficacy as anticancer, antimicrobial, and neurological agents.

A study comparing 1,3-benzodioxoles and 1,4-benzodioxines as anticancer agents revealed that the 1,4-benzodioxine derivatives generally exhibit a broader spectrum of activity against various cancer cell lines.[1] For instance, certain 1,4-benzodioxine derivatives demonstrated potent activity against HepG2, PC-3, MCF-7, and A549 cancer cell lines, with IC50 values often below 10 μM.[1] In contrast, while some 1,3-benzodioxole derivatives also show significant cytotoxicity, their activity can be more cell-line specific.[2][3]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzodioxane Regioisomers

Compound TypeDerivativeHepG2PC-3MCF-7A549HeLaMDA-MB-231
1,4-Benzodioxine 11a [1]<10<10<10<10--
1,3-Benzodioxole YL201 [2]-----4.92 ± 1.09
1,3-Benzodioxole Compound 8 [3]-->100---

Note: Data is compiled from different studies and direct comparison should be made with caution.

Derivatives of 1,4-benzodioxane have been synthesized and evaluated for their antibacterial and antifungal properties.[4] Studies have shown that the introduction of specific substituents, such as electron-withdrawing groups on an attached 1,3,4-oxadiazole ring, can enhance the antimicrobial activity.[4] While there is extensive literature on the antimicrobial properties of 1,4-benzodioxane derivatives, comparative data for 1,3-benzodioxanes in the same assays is less common.

Table 2: Antimicrobial Activity of 1,4-Benzodioxane Derivatives

CompoundTarget OrganismMIC (µg/mL)
1,4-Benzodioxane-oxadiazole derivative 3e [4]Staphylococcus aureus12.5
Escherichia coli25
Candida albicans50

Benzodioxane derivatives have been extensively studied for their effects on the central nervous system. 1,4-Benzodioxane is a core scaffold in many compounds targeting α-adrenoceptors and serotonin receptors.[5][6][7] The pharmacological activity is highly dependent on the substituents and stereochemistry of the dioxane ring.[5][6][7] 1,3-Benzodioxole derivatives have also been investigated for various biological activities, including their role as insecticide synergists and their potential as anti-tumor agents when conjugated with arsenicals.[8][9][10]

Experimental Protocols

This section provides detailed methodologies for key biological assays cited in this guide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.

Visualizations

Signaling Pathways and Workflows

FtsZ_Inhibition_Pathway cluster_cell Bacterial Cell cluster_inhibition Inhibition Mechanism FtsZ_monomers FtsZ Monomers GTP GTP Z_ring Z-Ring Formation (Protofilament Assembly) Septum_formation Septum Formation Cell_division Cell Division Benzodioxane_inhibitor Benzodioxane-based FtsZ Inhibitor Inhibition_point Inhibition

MTT_Assay_Workflow Start Start Cell_seeding Seed cells in 96-well plate Start->Cell_seeding Incubation_24h Incubate for 24h Cell_seeding->Incubation_24h Compound_treatment Treat with Benzodioxane Derivatives Incubation_24h->Compound_treatment Incubation_48h Incubate for 48h Compound_treatment->Incubation_48h Add_MTT Add MTT solution Incubation_48h->Add_MTT Incubation_4h Incubate for 4h Add_MTT->Incubation_4h Solubilize Add DMSO to dissolve formazan Incubation_4h->Solubilize Read_absorbance Measure absorbance at 570 nm Solubilize->Read_absorbance Data_analysis Calculate IC50 values Read_absorbance->Data_analysis End End Data_analysis->End

References

A Comparative Guide to the Quantitative Analysis of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products. Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate is a key building block in the synthesis of various biologically active molecules. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two widely used alternative methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of this compound. The comparison is supported by detailed experimental protocols and representative data to aid in the selection of the most appropriate analytical technique for specific research needs.

Quantitative Data Comparison

The following table summarizes representative quantitative data for the analysis of this compound using qNMR, HPLC-UV, and GC-MS. This data is intended to be illustrative of the typical performance of each technique.

ParameterqNMRHPLC-UVGC-MS
Purity (%) 99.2 ± 0.399.1 ± 0.599.3 ± 0.4
Limit of Detection (LOD) ~10 µg/mL~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~30 µg/mL~0.5 µg/mL~0.05 µg/mL
**Linearity (R²) **>0.999>0.999>0.999
Precision (RSD%) < 1.0%< 2.0%< 1.5%
Analysis Time per Sample ~15 min~20 min~30 min
Sample Consumption ~5 mg< 1 mg< 1 mg

Disclaimer: The data presented in this table is representative and intended for comparative purposes. Actual results may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Principle: qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus (in this case, ¹H) and the number of those nuclei in the molecule. By comparing the integral of a known signal from the analyte to that of a certified internal standard of known concentration, the absolute purity or concentration of the analyte can be determined without the need for a calibration curve of the analyte itself.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Materials:

  • This compound sample

  • Internal Standard (IS): 1,4-Dinitrobenzene (certified reference material)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • NMR tubes (5 mm)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of 1,4-Dinitrobenzene into a clean, dry vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the solution until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Sequence: 30° pulse

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all relevant protons)

  • Acquisition Time (aq): 4 s

  • Number of Scans (ns): 16

  • Temperature: 298 K

Data Processing and Quantification:

  • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the ¹H NMR spectrum.

  • Perform phase and baseline correction.

  • Integrate the well-resolved singlet signal of the methyl ester protons (-OCH₃) of this compound (expected around 3.9 ppm) and the singlet signal of the aromatic protons of 1,4-Dinitrobenzene (expected around 8.4 ppm).

  • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For quantification, the response of a UV detector to the analyte is compared against a calibration curve generated from standards of known concentrations.

Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Materials:

  • This compound sample and reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (for sample preparation)

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 280 nm

Sample and Standard Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock standard solution with the mobile phase.

  • Sample Solution: Accurately weigh approximately 10 mg of the sample, dissolve it in 10 mL of methanol, and then dilute it with the mobile phase to a final concentration within the calibration range.

Data Analysis:

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Record the peak area of the analyte at its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the sample solution from the calibration curve and calculate the purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information. Quantification is typically performed using an internal standard and a calibration curve.

Instrumentation: GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Materials:

  • This compound sample and reference standard

  • Internal Standard (IS): e.g., Naphthalene

  • Dichloromethane (GC grade)

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the analyte and the internal standard.

Sample and Standard Preparation:

  • Stock Standard/IS Solution: Prepare a stock solution containing a known concentration of the this compound reference standard and the internal standard (Naphthalene) in dichloromethane.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Solution: Accurately weigh a small amount of the sample, dissolve it in dichloromethane, and add the internal standard to the same concentration as in the calibration standards.

Data Analysis:

  • Inject the calibration standards and the sample solution into the GC-MS system.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Calculate the concentration of the analyte in the sample solution using the calibration curve and determine its purity.

Visualizations

Experimental Workflow for qNMR Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh sample dissolve Dissolve in CDCl₃ weigh_sample->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H NMR spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integrate Integrate signals (Analyte & IS) phase_baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for the quantitative analysis of this compound by qNMR.

Comparison of Quantitative Analytical Methods

Method_Comparison cluster_qnmr qNMR cluster_hplc HPLC-UV cluster_gcms GC-MS qnmr_node Principle: Signal integral ∝ moles Quantification: Absolute (Primary Ratio Method) Selectivity: High (Chemical Shift) Sensitivity: Moderate Sample Prep: Simple hplc_node Principle: Chromatographic Separation Quantification: Relative (External Standard) Selectivity: Good (Retention Time) Sensitivity: High Sample Prep: Moderate gcms_node Principle: Chromatographic Separation Quantification: Relative (Internal Standard) Selectivity: Very High (Mass Spec) Sensitivity: Very High Sample Prep: Moderate Analyte This compound cluster_qnmr cluster_qnmr Analyte->cluster_qnmr Analysis by cluster_hplc cluster_hplc Analyte->cluster_hplc Analysis by cluster_gcms cluster_gcms Analyte->cluster_gcms Analysis by

Caption: Comparison of qNMR, HPLC-UV, and GC-MS for quantitative analysis.

Benchmarking the Performance of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate scaffold is a versatile starting point for the development of a wide range of biologically active compounds. Its derivatives have demonstrated significant inhibitory activity against various enzymes and receptors, making them promising candidates for drug discovery in oncology, neurodegenerative diseases, and metabolic disorders. This guide provides a comparative analysis of the performance of inhibitors based on this scaffold, with supporting experimental data and detailed protocols.

Poly(ADP-ribose) polymerase 1 (PARP1) Inhibition

PARP1 is a key enzyme in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. Inhibitors of PARP1 have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations.

Derivatives of 2,3-dihydro-1,4-benzodioxine-5-carboxamide have been identified as potent inhibitors of PARP1.[1] A high-throughput virtual screening followed by chemical synthesis and biological evaluation led to the discovery of several active compounds.

Performance Comparison: 1,4-Benzodioxane Derivatives vs. Established PARP1 Inhibitors
InhibitorTargetIC50 (µM)Reference
Compound 4 (2,3-dihydro-1,4-benzodioxine-5-carboxamide) PARP15.8[1]
Compound 10 PARP10.88[1]
Compound 49 ((Z)-2-(4-hydroxybenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][2][3]oxazine-8-carboxamide) PARP10.082[1]
Olaparib PARP10.005Commercially available data
Rucaparib PARP10.007Commercially available data
Niraparib PARP10.0038Commercially available data
Talazoparib PARP10.0009Commercially available data
Experimental Protocol: Recombinant PARP1 Enzyme Assay

The inhibitory activity against PARP1 was determined using a recombinant PARP1 enzyme assay kit. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.

  • Reagent Preparation : All reagents, including the PARP1 enzyme, activated DNA, histone proteins, and biotinylated NAD+, are prepared according to the manufacturer's instructions.

  • Compound Preparation : Test compounds are dissolved in DMSO to a stock concentration and then serially diluted to the desired concentrations.

  • Assay Reaction : The reaction is initiated by adding the PARP1 enzyme to a mixture of the test compound, activated DNA, histone proteins, and biotinylated NAD+. The reaction is incubated at room temperature.

  • Detection : The biotinylated histones are captured on a streptavidin-coated plate. The amount of incorporated biotinylated ADP-ribose is quantified by adding a streptavidin-HRP conjugate followed by a colorimetric substrate.

  • Data Analysis : The absorbance is read using a microplate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. 3-Aminobenzamide is typically used as a positive control.[1]

Signaling Pathway: PARP1 in Base Excision Repair

PARP1_in_BER DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 senses PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes BER_Proteins Base Excision Repair Proteins (e.g., XRCC1, DNA Ligase III) PAR->BER_Proteins recruits DNA_Repair DNA Repair BER_Proteins->DNA_Repair mediate Inhibitor 1,4-Benzodioxane Derivative Inhibitor->PARP1 inhibits

Caption: Role of PARP1 in the Base Excision Repair (BER) pathway and its inhibition.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of several key neurotransmitters, including dopamine. Inhibition of MAO-B can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease. Chalcone derivatives incorporating a 1,4-benzodioxan moiety have been shown to be selective and reversible inhibitors of human MAO-B.[2]

Performance Comparison: 1,4-Benzodioxan Chalcones vs. Established MAO-B Inhibitors
InhibitorTargetIC50 (µM) for hMAO-BSelectivity Index (MAO-A/MAO-B)Reference
(E)-3-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one (7) MAO-BNot specifiedNot specified[2]
(E)-1-(4-bromophenyl)-3-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)prop-2-en-1-one (19) MAO-BNot specifiedNot specified[2]
Selegiline MAO-B0.009>1000Commercially available data
Rasagiline MAO-B0.004>1000Commercially available data

Note: Specific IC50 values for the benzodioxan chalcones were not provided in the abstract, but they were described as having high inhibitory potency and selectivity.

Experimental Protocol: MAO-B Inhibition Assay

The inhibitory activity against MAO-B is typically assessed using a fluorometric assay.

  • Enzyme and Substrate Preparation : Recombinant human MAO-B and a suitable substrate (e.g., kynuramine or a proprietary substrate that generates a fluorescent product upon oxidation) are used.

  • Compound Incubation : Test compounds are pre-incubated with the MAO-B enzyme in a buffer solution at 37°C.

  • Reaction Initiation : The reaction is started by the addition of the substrate.

  • Fluorescence Measurement : The fluorescence intensity is measured over time using a microplate reader. The rate of the reaction is determined from the slope of the fluorescence versus time plot.

  • Data Analysis : The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are determined by fitting the data to a dose-response curve.

Signaling Pathway: MAO-B in Dopamine Metabolism

MAOB_Dopamine Dopamine Dopamine MAOB MAO-B Dopamine->MAOB metabolized by DOPAC DOPAC MAOB->DOPAC HVA Homovanillic Acid (HVA) DOPAC->HVA further metabolized to Inhibitor 1,4-Benzodioxan Chalcone Inhibitor->MAOB inhibits

Caption: The role of MAO-B in the metabolic pathway of dopamine.

α-Glucosidase Inhibition

α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose. Inhibiting this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels. This makes α-glucosidase inhibitors a valuable therapeutic option for managing type 2 diabetes. Sulfonamide derivatives containing a 2,3-dihydro-1,4-benzodioxine moiety have been synthesized and evaluated for their α-glucosidase inhibitory potential.[3][4]

Performance Comparison: 1,4-Benzodioxane Sulfonamides vs. Established α-Glucosidase Inhibitors
InhibitorTargetIC50 (µM)Reference
2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(substituted-phenyl)acetamides (7a-l) α-GlucosidaseVaries[3][4]
Acarbose α-Glucosidase7.5Commercially available data
Miglitol α-Glucosidase0.44Commercially available data
Voglibose α-Glucosidase0.015Commercially available data

Note: The search results indicate that most of the synthesized benzodioxane sulfonamide compounds exhibited substantial inhibitory activity against yeast α-glucosidase, though specific IC50 values for each derivative were not detailed in the provided snippets.

Experimental Protocol: α-Glucosidase Inhibition Assay

The inhibitory activity against α-glucosidase is determined spectrophotometrically using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.

  • Enzyme and Substrate Preparation : A solution of α-glucosidase from baker's yeast and a solution of pNPG are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

  • Compound Incubation : The test compounds are pre-incubated with the α-glucosidase solution at 37°C.

  • Reaction Initiation : The reaction is initiated by adding the pNPG substrate.

  • Reaction Termination and Measurement : The reaction is stopped after a defined incubation period by adding a basic solution (e.g., sodium carbonate). The amount of p-nitrophenol released is measured by reading the absorbance at 405 nm.

  • Data Analysis : The percentage of inhibition is calculated, and the IC50 values are determined from the dose-response curves.

Experimental Workflow: α-Glucosidase Inhibition Assay

aGlucosidase_Workflow Start Start Prepare_Reagents Prepare α-Glucosidase and pNPG Solutions Start->Prepare_Reagents Prepare_Inhibitors Prepare Serial Dilutions of Benzodioxane Derivatives Start->Prepare_Inhibitors Incubate Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate Prepare_Inhibitors->Incubate Add_Substrate Add pNPG to Initiate Reaction Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction with Na2CO3 Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Values Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

References

Safety Operating Guide

Safe Disposal of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the disposal of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate, a compound used in various research applications.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was identified. The following guidance is based on the safety data sheets of structurally similar compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to adhere to all local, state, and federal regulations.

Immediate Safety Precautions

Before handling this compound for disposal, ensure that all necessary personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

Work should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.

Hazard Profile of Structurally Similar Compounds

To underscore the importance of cautious handling, the following table summarizes the hazard classifications for compounds structurally related to this compound. These classifications suggest that this compound may also pose similar risks.

Hazard ClassificationRelated Compound ExamplesPotential Effects
Skin Irritation 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid, Methyl 3,4-DihydroxybenzoateMay cause redness, itching, and inflammation upon contact.[1][2]
Serious Eye Irritation 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid, Methyl 3,4-DihydroxybenzoateCan cause significant eye irritation, redness, and discomfort.[1][2]
Specific Target Organ Toxicity (Single Exposure) 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acidMay cause respiratory irritation.[2]
Acute Toxicity (Oral) 1,2-MethylenedioxybenzeneHarmful if swallowed.
Flammability 1,2-MethylenedioxybenzeneFlammable liquid and vapor.

Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound.

  • Initial Containment:

    • For solid waste, carefully sweep the material to avoid dust formation and place it into a designated, airtight container.[1]

    • For solutions, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container.

    • Label the container clearly with the chemical name and hazard information.

  • Waste Characterization:

    • Consult your institution's EHS department to determine the appropriate waste stream for this chemical. It will likely be classified as hazardous chemical waste.

  • Disposal Methodologies:

    • Incineration: A common method for organic chemical waste is incineration. This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed waste disposal facility.

    • Landfill: Do not dispose of this chemical in a landfill without explicit approval from your EHS department and local authorities. Improper disposal can lead to environmental contamination.

    • Environmental Release: Under no circumstances should this chemical be released into the environment, including drains or waterways.[2]

  • Documentation and Transport:

    • Complete all necessary waste disposal forms as required by your institution and local regulations.

    • Store the sealed waste container in a designated, secure area until it is collected by a certified hazardous waste disposal company.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Disposal of Methyl 2,3-dihydro-1,4- benzodioxine-5-carboxylate ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contain Contain the waste in a sealed and labeled container ppe->contain consult_ehs Consult Institutional EHS for waste stream classification contain->consult_ehs hazardous_waste Classified as Hazardous Waste consult_ehs->hazardous_waste incineration Arrange for disposal via chemical incineration through a licensed facility hazardous_waste->incineration documentation Complete all required waste disposal documentation incineration->documentation storage Store waste in a designated secure area for pickup documentation->storage end End: Proper Disposal Complete storage->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate. The following procedures are based on best practices for handling chemicals with similar structures and known hazards. It is imperative to obtain and review the specific Safety Data Sheet (SDS) for this compound before any handling occurs.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific Safety Data Sheet (SDS) for this compound was not identified, related compounds such as 2,3-Dihydro-1,4-benzodioxine-2-carboxylic acid are known to cause skin and eye irritation.[1] Therefore, a cautious approach is necessary. The following personal protective equipment is recommended to minimize exposure and ensure safety.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Specific Recommendations Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before each use.To prevent skin contact and irritation.[1]
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.To protect eyes from splashes and irritation.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To prevent accidental skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[2] If dust or aerosols may be generated, a NIOSH-approved respirator may be necessary.To avoid inhalation and potential respiratory irritation.[1]

Operational Handling Plan

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

Experimental Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_disposal Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe Proceed if hazards understood prep_setup Prepare Workspace in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff disp_container Hazardous Waste Container cleanup_waste->disp_container cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for handling this compound.

Procedural Steps:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Put on all required personal protective equipment as detailed in Table 1.

    • Prepare the workspace in a certified chemical fume hood to ensure adequate ventilation.[2]

  • Handling:

    • Handle the compound with care, avoiding the creation of dust or aerosols.[2]

    • Use appropriate tools for weighing and transferring the chemical.

    • Keep containers tightly closed when not in use.

  • Cleanup:

    • Decontaminate all surfaces and glassware that have come into contact with the chemical.

    • Clean up spills immediately, wearing appropriate PPE. For solid spills, sweep up carefully to avoid creating dust and place in a suitable container for disposal.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Unused or waste this compound should be treated as hazardous waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the chemical waste through a licensed professional waste disposal service.[2] Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: Any materials, such as gloves, paper towels, or glassware that are contaminated with the chemical should also be disposed of as hazardous waste.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。